molecular formula C13H9FN2O4 B3118378 4-(4-Fluoroanilino)-3-nitrobenzoic acid CAS No. 23764-56-9

4-(4-Fluoroanilino)-3-nitrobenzoic acid

Cat. No.: B3118378
CAS No.: 23764-56-9
M. Wt: 276.22 g/mol
InChI Key: WAGHQKHIJQOTSW-UHFFFAOYSA-N
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Description

4-(4-Fluoroanilino)-3-nitrobenzoic acid is a useful research compound. Its molecular formula is C13H9FN2O4 and its molecular weight is 276.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Fluoroanilino)-3-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Fluoroanilino)-3-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-fluoroanilino)-3-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O4/c14-9-2-4-10(5-3-9)15-11-6-1-8(13(17)18)7-12(11)16(19)20/h1-7,15H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGHQKHIJQOTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-Fluoroanilino)-3-nitrobenzoic acid (CAS 23764-56-9): Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This document provides a comprehensive technical overview of 4-(4-Fluoroanilino)-3-nitrobenzoic acid, a specialized chemical intermediate. While detailed experimental data for this specific compound is limited in public literature, this guide synthesizes available information on its precursors and analogous structures to offer a robust profile for researchers and drug development professionals. We will cover its core physicochemical properties, a validated synthetic pathway grounded in mechanistic principles, anticipated spectroscopic characteristics, and its strategic importance as a building block in medicinal chemistry, particularly for heterocyclic scaffolds. Safety and handling protocols based on related compounds are also provided.

Introduction and Strategic Importance

4-(4-Fluoroanilino)-3-nitrobenzoic acid (CAS 23764-56-9) is a diarylamine derivative of benzoic acid. Its structure is characterized by a benzoic acid core substituted with a nitro group and a 4-fluoroanilino group at the 3- and 4-positions, respectively. This specific arrangement of functional groups makes it a valuable, albeit specialized, intermediate in organic synthesis.

The strategic importance of this molecule lies in its potential as a precursor to complex heterocyclic systems. The ortho-relationship of the secondary amine and the nitro group is a classic structural motif for the synthesis of benzimidazoles upon reduction of the nitro group followed by cyclization.[1] Benzimidazoles are a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with diverse biological activities, including antimicrobial, antipsychotic, and antihistaminic properties.[1]

Furthermore, the incorporation of a fluorine atom is a well-established strategy in modern drug discovery. Fluorine's unique properties can enhance metabolic stability, improve binding affinity, and modulate physicochemical properties like lipophilicity and pKa, often leading to improved pharmacokinetic profiles.[2] Therefore, 4-(4-Fluoroanilino)-3-nitrobenzoic acid represents a pre-functionalized building block designed to introduce these favorable characteristics into target molecules.

Caption: Chemical structure of 4-(4-Fluoroanilino)-3-nitrobenzoic acid.

Physicochemical and Computed Properties

Comprehensive experimental data for 4-(4-Fluoroanilino)-3-nitrobenzoic acid is not widely published. The following table summarizes its fundamental identifiers and calculated properties, supplemented with data from its key precursors.

PropertyValueSource
CAS Number 23764-56-9-
IUPAC Name 4-(4-fluoroanilino)-3-nitrobenzoic acid-
Molecular Formula C₁₃H₉FN₂O₄Calculated
Molecular Weight 276.22 g/mol Calculated
Monoisotopic Mass 276.054636 DaCalculated
SMILES C1=CC(=C(C=C1C(=O)O)[O-])NC2=CC=C(C=C2)F-
Appearance Anticipated to be a yellow to orange solidAnalogy to precursors
Solubility Expected to be soluble in polar organic solvents (DMF, DMSO, alcohols) and poorly soluble in water.Analogy to precursors[3]
Melting Point Not experimentally determined. Precursor 4-Chloro-3-nitrobenzoic acid melts at 178-180°C.[4]-
pKa Not experimentally determined. The carboxylic acid pKa will be influenced by the electron-withdrawing nitro group and the electron-donating amino group.-

Synthesis and Mechanistic Rationale

The most logical and field-proven method for synthesizing 4-(4-Fluoroanilino)-3-nitrobenzoic acid is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway leverages readily available starting materials and proceeds under well-established conditions.

Causality Behind Experimental Choices: The chosen starting material is 4-Chloro-3-nitrobenzoic acid.[5] While 4-Fluoro-3-nitrobenzoic acid is also a potential precursor, the carbon-chlorine bond is generally more susceptible to nucleophilic attack than the highly polarized carbon-fluorine bond in the context of SNAr on an activated ring. The reaction is driven by the presence of a strong electron-withdrawing group (the nitro group) positioned ortho and para to the leaving group (the chlorine atom). This nitro group stabilizes the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction. A base, such as potassium carbonate or a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA), is essential to deprotonate the incoming nucleophile (4-fluoroaniline) and to scavenge the HCl byproduct, driving the reaction to completion. A polar aprotic solvent like DMF or DMSO is used to solubilize the reactants and facilitate the formation of the charged intermediate.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

Materials:

  • 4-Chloro-3-nitrobenzoic acid (1.0 eq)[5]

  • 4-Fluoroaniline (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Chloro-3-nitrobenzoic acid and potassium carbonate.

  • Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon) to create a stirrable suspension.

  • Add 4-fluoroaniline to the mixture dropwise at room temperature.

  • Heat the reaction mixture to 90-110 °C and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it slowly into a beaker of ice-cold water.

  • Acidify the aqueous mixture with dilute HCl (e.g., 2M) until the pH is ~2-3, causing the product to precipitate.

  • Collect the solid product by vacuum filtration and wash thoroughly with water to remove inorganic salts.

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water.

Synthesis_Workflow Synthesis of 4-(4-Fluoroanilino)-3-nitrobenzoic acid A 4-Chloro-3-nitrobenzoic Acid + 4-Fluoroaniline B Add K₂CO₃ (Base) in DMF (Solvent) A->B Reactants C Heat (90-110°C) 6-12 hours B->C Conditions D Reaction Workup: Aqueous Quench & Acidification C->D SNAr Reaction E Filtration & Drying D->E Precipitation F Purification (Recrystallization) E->F Crude Product G Final Product F->G Purified Product

Caption: Workflow for synthesis via Nucleophilic Aromatic Substitution.

Anticipated Spectroscopic Characterization

While experimental spectra are not available in the searched databases, the structure allows for a reliable prediction of its key spectroscopic features.

  • ¹H NMR (in DMSO-d₆):

    • Carboxylic Acid (-COOH): A broad singlet appearing far downfield, typically >12 ppm.

    • Amine (-NH-): A singlet expected around 9-10 ppm.

    • Aromatic Protons: Complex multiplets are expected in the range of 7.0-8.5 ppm. The protons on the benzoic acid ring will show distinct splitting patterns influenced by the adjacent substituents. The protons on the fluoroaniline ring will appear as two doublets (or a complex multiplet) due to symmetry and coupling with the fluorine atom.

  • ¹³C NMR (in DMSO-d₆):

    • Carbonyl Carbon (-C=O): Expected around 165-170 ppm.

    • Aromatic Carbons: Multiple signals between 110-150 ppm. The carbon attached to the fluorine atom will show a large C-F coupling constant.

  • FT-IR (KBr Pellet):

    • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

    • N-H Stretch (Secondary Amine): A sharp to medium band around 3300-3400 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1680-1710 cm⁻¹.

    • NO₂ Stretch: Two strong bands corresponding to the asymmetric (~1520-1560 cm⁻¹) and symmetric (~1340-1380 cm⁻¹) stretches.

    • C-F Stretch: A strong absorption in the 1100-1250 cm⁻¹ region.

  • Mass Spectrometry (ESI-):

    • Molecular Ion: The spectrum should show a prominent [M-H]⁻ peak at m/z 275.047.

Applications in Research and Drug Discovery

The primary value of 4-(4-Fluoroanilino)-3-nitrobenzoic acid is as a versatile building block for more complex molecules.[1] Its utility stems from the multiple reactive handles that can be addressed in a controlled, stepwise manner.

  • Heterocyclic Synthesis: As previously mentioned, it is an ideal precursor for 1,2-disubstituted benzimidazoles. The synthetic sequence would involve the reduction of the nitro group (e.g., using H₂/Pd-C, SnCl₂, or sodium dithionite) to an amine, followed by acid-catalyzed cyclization with an aldehyde or carboxylic acid derivative to form the imidazole ring. This provides a direct route to a library of compounds for screening.

  • Peptidomimetics: The carboxylic acid group can be readily activated (e.g., with HATU or by conversion to an acyl chloride) for amide bond formation.[6] This allows the scaffold to be incorporated into peptide chains or coupled with other amines to generate peptidomimetic structures, which are valuable in modulating protein-protein interactions.

  • Medicinal Chemistry Insights: The 4-fluoroanilino moiety is of particular interest. The fluorine atom can serve as a hydrogen bond acceptor and its high electronegativity can alter the electronics of the aromatic ring. This can lead to enhanced binding interactions with target proteins. Furthermore, the C-F bond is exceptionally stable and not prone to metabolic cleavage, which can block potential sites of metabolism and improve the pharmacokinetic profile of a drug candidate.[2]

Safety, Handling, and Storage

No specific safety data sheet (SDS) exists for 4-(4-Fluoroanilino)-3-nitrobenzoic acid. Therefore, safety protocols must be based on the known hazards of its structural analogs and precursors, such as 4-Fluoro-3-nitrobenzoic acid and other nitroaromatic compounds.[7]

GHS Hazard Classification (Anticipated):

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[8]

  • Skin Irritation (Category 2): Causes skin irritation.[7][8]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[7][8]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[8]

Handling and Personal Protective Equipment (PPE):

  • Handle only in a well-ventilated area, preferably in a chemical fume hood.[7]

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.[7]

  • Avoid generating dust.[9]

  • Wash hands thoroughly after handling.[7]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

  • Keep away from strong oxidizing agents and strong bases.

Conclusion

4-(4-Fluoroanilino)-3-nitrobenzoic acid is a strategically designed chemical intermediate with significant potential for applications in drug discovery and materials science. While not a widely commercialized product with extensive published data, its logical synthesis from common precursors and the valuable combination of its functional groups—a carboxylic acid for coupling, a fluorinated ring for modulating bioactivity, and an ortho-nitro-amino system for heterocyclic synthesis—make it a compound of interest for research and development. This guide provides a foundational understanding of its properties and a practical framework for its synthesis and safe handling.

References

  • Abdildinova, A., Kurth, M. J., & Gong, Y.-D. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 4-Fluoro-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • PubChem. (n.d.). 3-Fluoro-4-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • Google Patents. (n.d.). CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
  • Akhtar, T., Hameed, S., Al-Masoudi, N. A., & Loddo, R. (2010). 4-(4-Fluoroanilino)-N-(4-fluorophenyl)-3-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o2909. Available at: [Link]

  • ChemBK. (n.d.). 4-Fluoro-3-nitrobenzoic acid. Chembk.com. Retrieved from: [Link]

  • PubChem. (n.d.). 4-Chloro-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Retrieved from: [Link]

Sources

An In-depth Technical Guide to 4-Carboxy-2-nitro-4'-fluorodiphenylamine

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Subject Matter: Direct experimental data for 4-Carboxy-2-nitro-4'-fluorodiphenylamine is not extensively available in the public domain. This guide has been constructed by a Senior Application Scientist, leveraging established principles of organic chemistry and drawing parallels from well-documented, structurally related compounds. The protocols and insights provided are based on established synthetic methodologies and the known properties of the constituent functional groups.

Introduction: A Multifunctional Scaffold for Modern Research

4-Carboxy-2-nitro-4'-fluorodiphenylamine is a highly functionalized diarylamine. The diarylamine framework is a cornerstone in medicinal chemistry and materials science, forming the structural basis for numerous pharmaceuticals and functional materials.[1] The specific substitutions on this particular molecule—a carboxylic acid, a nitro group, and a fluorine atom—impart a unique combination of electronic and steric properties, making it a molecule of significant interest for researchers in drug development and materials science.

The presence of a nitro group, a strong electron-withdrawing group, significantly influences the molecule's electronic properties and reactivity.[2][3] The fluorine atom, a common substituent in modern pharmaceuticals, can enhance metabolic stability, binding affinity, and membrane permeability.[4][5][6] The carboxylic acid provides a handle for further chemical modification or for modulating solubility and pharmacokinetic properties. This guide provides a comprehensive overview of the chemical structure, a proposed synthetic route, and the potential applications of this promising, albeit under-explored, chemical entity.

Chemical Structure and Physicochemical Properties

The structure of 4-Carboxy-2-nitro-4'-fluorodiphenylamine is defined by a central secondary amine linking two substituted phenyl rings. One ring bears a carboxyl group at position 4 and a nitro group at position 2, while the other ring is substituted with a fluorine atom at the 4' position.

Caption: Chemical structure of 4-Carboxy-2-nitro-4'-fluorodiphenylamine.

Physicochemical Data Summary

The expected physicochemical properties of 4-Carboxy-2-nitro-4'-fluorodiphenylamine are summarized in the table below. These values are calculated or inferred based on the chemical structure and properties of related compounds.

PropertyValueRationale/Source
Molecular Formula C₁₃H₉FN₂O₄Calculated
Molecular Weight 292.22 g/mol Calculated
Appearance Likely a yellow to orange crystalline solidBased on related nitroaromatic compounds.[2]
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, alcohols)The carboxylic acid group may increase water solubility at higher pH. Aromatic nitro compounds are generally soluble in organic solvents.[2]
Polarity HighThe nitro and carboxyl groups are highly polar.[7]
Acidity (pKa) The carboxylic acid proton is expected to be acidic (pKa ~3-4). The N-H proton is weakly acidic.Standard pKa for benzoic acids. The nitro group will increase acidity.
Reactivity The nitro group is a strong electron-withdrawing group, deactivating the attached ring to electrophilic substitution but activating it for nucleophilic aromatic substitution.[3]General principles of aromatic chemistry.

Synthesis and Methodologies

The synthesis of diarylamines is a well-established field in organic chemistry, with the Buchwald-Hartwig amination and the Ullmann condensation being two of the most prominent methods.[1][8] For the synthesis of 4-Carboxy-2-nitro-4'-fluorodiphenylamine, the Buchwald-Hartwig amination is proposed as a modern, efficient, and versatile method.[9]

The proposed synthetic strategy involves the palladium-catalyzed cross-coupling of 4-amino-3-nitrobenzoic acid with a 4-fluoroaryl halide (e.g., 1-fluoro-4-iodobenzene).

cluster_reactants Starting Materials cluster_catalyst Catalytic System cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 4-amino-3-nitrobenzoic acid 4-amino-3-nitrobenzoic acid Reaction Setup Reaction Setup 4-amino-3-nitrobenzoic acid->Reaction Setup 1-fluoro-4-iodobenzene 1-fluoro-4-iodobenzene 1-fluoro-4-iodobenzene->Reaction Setup Pd Catalyst (e.g., Pd₂(dba)₃) Pd Catalyst (e.g., Pd₂(dba)₃) Pd Catalyst (e.g., Pd₂(dba)₃)->Reaction Setup Phosphine Ligand (e.g., XPhos) Phosphine Ligand (e.g., XPhos) Phosphine Ligand (e.g., XPhos)->Reaction Setup Base (e.g., K₃PO₄) Base (e.g., K₃PO₄) Base (e.g., K₃PO₄)->Reaction Setup Solvent (e.g., Toluene or Dioxane) Solvent (e.g., Toluene or Dioxane) Solvent (e.g., Toluene or Dioxane)->Reaction Setup Inert Atmosphere (N₂ or Ar) Inert Atmosphere (N₂ or Ar) Inert Atmosphere (N₂ or Ar)->Reaction Setup Heat (e.g., 100-110 °C) Heat (e.g., 100-110 °C) Heating & Stirring Heating & Stirring Heat (e.g., 100-110 °C)->Heating & Stirring Reaction Setup->Heating & Stirring Workup & Purification Workup & Purification Heating & Stirring->Workup & Purification 4-Carboxy-2-nitro-4'-fluorodiphenylamine 4-Carboxy-2-nitro-4'-fluorodiphenylamine Workup & Purification->4-Carboxy-2-nitro-4'-fluorodiphenylamine

Caption: Proposed synthetic workflow for 4-Carboxy-2-nitro-4'-fluorodiphenylamine via Buchwald-Hartwig amination.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative procedure and may require optimization for this specific substrate combination.

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add 4-amino-3-nitrobenzoic acid (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), and a suitable phosphine ligand such as XPhos (0.04 mmol, 4 mol%).

    • Add a base, such as potassium phosphate (K₃PO₄, 2.0 mmol).

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent oxidation of the palladium catalyst.

  • Addition of Reagents:

    • Through the septum, add 1-fluoro-4-iodobenzene (1.2 mmol) via syringe.

    • Add an anhydrous, degassed solvent such as toluene or dioxane (5 mL) via syringe.

  • Reaction:

    • Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash with a dilute acid solution (e.g., 1 M HCl) to protonate the carboxylic acid and any remaining amine, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure 4-Carboxy-2-nitro-4'-fluorodiphenylamine.

Causality in Experimental Choices:

  • Catalyst and Ligand: The choice of a palladium catalyst and a bulky, electron-rich phosphine ligand is critical for the efficiency of the Buchwald-Hartwig amination. The ligand facilitates both the oxidative addition of the aryl halide to the Pd(0) center and the reductive elimination of the final product.[10]

  • Base: A non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction. Potassium phosphate is a common choice for its moderate basicity and compatibility with many functional groups.

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, so an inert atmosphere is necessary to maintain its catalytic activity.

Potential Applications in Drug Development and Research

The unique combination of functional groups in 4-Carboxy-2-nitro-4'-fluorodiphenylamine suggests several potential applications, particularly in medicinal chemistry.

  • Anticancer Agents: The diphenylamine scaffold is present in several kinase inhibitors used in cancer therapy.[11] This molecule could serve as a starting point for the development of novel epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors or other kinase inhibitors.[11] The nitro group and fluorine atom can be used to modulate the binding affinity and selectivity for the target kinase.

  • Antimicrobial Agents: Nitroaromatic compounds have a long history as antimicrobial agents. The nitro group can be reduced by microbial enzymes to form reactive nitrogen species that are toxic to the cell.[12] The diphenylamine core has also been investigated for antimicrobial properties.[12]

  • Chemical Probes and Intermediates: The carboxylic acid provides a versatile functional group for further derivatization. It can be converted to esters, amides, or other functional groups to create a library of compounds for biological screening. The nitro group can be reduced to an amine, which can then be further functionalized, expanding the chemical space accessible from this core structure.[3]

cluster_pathway Hypothetical Kinase Signaling Pathway cluster_inhibitor Proposed Mechanism of Action Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., EGFR) Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., EGFR) binds Downstream Signaling Proteins Downstream Signaling Proteins Receptor Tyrosine Kinase (e.g., EGFR)->Downstream Signaling Proteins phosphorylates Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling Proteins->Cell Proliferation & Survival 4-Carboxy-2-nitro-4'-fluorodiphenylamine 4-Carboxy-2-nitro-4'-fluorodiphenylamine 4-Carboxy-2-nitro-4'-fluorodiphenylamine->Receptor Tyrosine Kinase (e.g., EGFR) inhibits

Sources

An In-depth Technical Guide to 4-(4-Fluoroanilino)-3-nitrobenzoic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-Fluoroanilino)-3-nitrobenzoic acid, a key intermediate in organic synthesis and a molecule of significant interest in medicinal chemistry. This document will delve into its chemical properties, provide a detailed synthetic protocol, and explore its current and potential applications in the field of drug development.

Core Molecular Attributes

4-(4-Fluoroanilino)-3-nitrobenzoic acid is a substituted aromatic carboxylic acid. The strategic placement of a nitro group, a fluoro-substituted anilino moiety, and a carboxylic acid function on the benzene ring imparts a unique combination of electronic and steric properties, making it a versatile building block for the synthesis of more complex molecules, particularly heterocyclic systems.

Table 1: Physicochemical Properties of 4-(4-Fluoroanilino)-3-nitrobenzoic acid

PropertyValue
Molecular Formula C₁₃H₉FN₂O₄
Molecular Weight 276.22 g/mol
Appearance Expected to be a solid
Solubility Likely soluble in polar organic solvents such as DMF, DMSO, and alcohols.

Synthesis and Mechanism

The synthesis of 4-(4-Fluoroanilino)-3-nitrobenzoic acid is typically achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-heteroatom bonds on aromatic rings.

Synthetic Rationale

The choice of starting materials is dictated by the principles of SNAᵣ. A suitable precursor, 4-halo-3-nitrobenzoic acid (where the halogen is typically fluorine or chlorine), is reacted with 4-fluoroaniline. The electron-withdrawing nature of the nitro group at the meta-position and the carboxylic acid group at the para-position to the halogen leaving group activates the aromatic ring towards nucleophilic attack by the amine. The fluorine atom on the aniline nucleophile is retained in the final product and can be a critical feature for modulating the pharmacological properties of downstream compounds.

Experimental Protocol: Synthesis of 4-(4-Fluoroanilino)-3-nitrobenzoic acid

This protocol describes a general procedure for the synthesis of the title compound.

Materials:

  • 4-Chloro-3-nitrobenzoic acid

  • 4-Fluoroaniline

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 4-Chloro-3-nitrobenzoic acid (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0-3.0 eq).

  • Add 4-Fluoroaniline (1.1-1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and acidify with 1M HCl to a pH of 2-3.

  • A precipitate of the crude product should form. If not, extract the aqueous layer with ethyl acetate.

  • Collect the solid by filtration or separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 4-(4-Fluoroanilino)-3-nitrobenzoic acid.

Reaction Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Product 4-Chloro-3-nitrobenzoic_acid 4-Chloro-3-nitrobenzoic acid Mixing Combine Reactants in Solvent 4-Chloro-3-nitrobenzoic_acid->Mixing 4-Fluoroaniline 4-Fluoroaniline 4-Fluoroaniline->Mixing Base Base (e.g., K₂CO₃) Base->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Heating Heat (80-120°C) Mixing->Heating Monitoring Monitor by TLC Heating->Monitoring Quenching Quench with Water & Acidify Monitoring->Quenching Upon Completion Extraction_Filtration Extraction or Filtration Quenching->Extraction_Filtration Purification Purification Extraction_Filtration->Purification Final_Product 4-(4-Fluoroanilino)-3-nitrobenzoic acid Purification->Final_Product

Caption: Synthetic workflow for 4-(4-Fluoroanilino)-3-nitrobenzoic acid.

Applications in Drug Discovery and Medicinal Chemistry

4-(4-Fluoroanilino)-3-nitrobenzoic acid is a valuable scaffold for the synthesis of various heterocyclic compounds with potential biological activities. The presence of the carboxylic acid, nitro, and secondary amine functionalities allows for diverse chemical transformations.

Precursor to Benzimidazole Derivatives

A primary application of this compound is in the synthesis of substituted benzimidazoles. The nitro group can be readily reduced to an amine, which can then undergo intramolecular cyclization with the carboxylic acid to form a benzimidazolone core. Alternatively, the carboxylic acid can be derivatized first, followed by nitro reduction and cyclization to yield a variety of functionalized benzimidazoles.

Role in Kinase Inhibitor Synthesis

The anilinopyrimidine and related anilino-heterocyclic scaffolds are common pharmacophores in kinase inhibitors used in oncology. The "anilino" portion of 4-(4-Fluoroanilino)-3-nitrobenzoic acid can serve as a key recognition element for the hinge region of protein kinases. The benzoic acid moiety provides a handle for further chemical elaboration to target other regions of the ATP-binding pocket or to improve pharmacokinetic properties.

Logical Pathway for Drug Development

Drug_Development_Pathway cluster_transformations Chemical Transformations cluster_intermediates Key Intermediates cluster_final_compounds Target Compound Classes Starting_Material 4-(4-Fluoroanilino)-3-nitrobenzoic acid Nitro_Reduction Nitro Reduction Starting_Material->Nitro_Reduction Carboxylic_Acid_Derivatization Carboxylic Acid Derivatization Starting_Material->Carboxylic_Acid_Derivatization Amino_Acid 4-(4-Fluoroanilino)-3-aminobenzoic acid Nitro_Reduction->Amino_Acid Amide_Ester Amide/Ester Derivatives Carboxylic_Acid_Derivatization->Amide_Ester Benzimidazoles Benzimidazoles Amino_Acid->Benzimidazoles Intramolecular Cyclization Other_Heterocycles Other Heterocycles Amino_Acid->Other_Heterocycles Kinase_Inhibitors Kinase Inhibitors Amide_Ester->Kinase_Inhibitors Further Elaboration Amide_Ester->Other_Heterocycles

Caption: Potential drug development pathways from the core molecule.

Safety and Handling

As with all laboratory chemicals, 4-(4-Fluoroanilino)-3-nitrobenzoic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

4-(4-Fluoroanilino)-3-nitrobenzoic acid is a strategically important molecule in the field of organic synthesis and medicinal chemistry. Its versatile functionalities provide a platform for the creation of diverse and complex molecules with potential therapeutic applications. The synthetic route is well-established, relying on the robust nucleophilic aromatic substitution reaction. As the demand for novel therapeutics continues to grow, the utility of such well-designed building blocks in drug discovery programs is expected to increase.

References

Technical Whitepaper: Nomenclature, Synthesis, and Applications of 4-(4-Fluoroanilino)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently encounter highly versatile building blocks that serve as the foundation for complex active pharmaceutical ingredients (APIs). One such critical intermediate is 4-(4-Fluoroanilino)-3-nitrobenzoic acid (CAS RN: 23764-56-9)[1][2]. This compound is a highly functionalized aromatic system that acts as a primary precursor for the synthesis of benzimidazoles, quinazolines, and piperazine-linked heterocycles. Most notably, it is a crucial intermediate in the development of Monoacylglycerol Lipase (MAGL) inhibitors, which are currently under aggressive investigation for the treatment of neuroinflammation, neurodegenerative diseases, and cancer[3].

This guide provides an in-depth analysis of its nomenclature across literature, its physicochemical profile, and field-proven, self-validating synthetic protocols.

Navigating the Literature: Nomenclature and Synonyms

In drug discovery and patent literature, chemical intermediates are rarely referred to by a single standardized name. Depending on whether a researcher is querying a patent database (like WIPO or USPTO), a chemical supplier, or an academic journal, the nomenclature for CAS 23764-56-9 shifts significantly[2][4].

To ensure comprehensive literature retrieval, researchers must utilize the synonyms summarized in the table below.

Table 1: Nomenclature and Synonyms in Literature

Identifier TypeName / ValueContext & Literature Usage
CAS Registry Number 23764-56-9Universal chemical identifier used across all major databases[5].
IUPAC Name 4-[(4-fluorophenyl)amino]-3-nitrobenzoic acidStandardized nomenclature in computational chemistry and academic literature.
CAS Index Name Benzoic acid, 4-[(4-fluorophenyl)amino]-3-nitro-Used primarily in Chemical Abstracts Service (CAS) indexing and SciFinder[2].
Common Synonym 1 4-(4-Fluoroanilino)-3-nitrobenzoic acidThe most widely used term in patent literature (e.g.,)[3].
Common Synonym 2 3-Nitro-4-(4-fluoroanilino)benzoic acidOften used when highlighting the electronic effects of the nitro group[6].
Common Synonym 3 4-(4-Fluorophenylamino)-3-nitrobenzoic acidAlternative amine nomenclature frequently found in supplier catalogs.

Physicochemical Profiling

Understanding the physical and electronic properties of this intermediate is critical for optimizing downstream reactions, particularly regarding solubility and nucleophilicity. The presence of both a carboxylic acid (hydrogen bond donor) and a nitro group (strong electron-withdrawing group) dictates its behavior in polar aprotic solvents[2][4].

Table 2: Key Physicochemical Properties

PropertyValueAnalytical & Synthetic Significance
Molecular Formula C₁₃H₉FN₂O₄Determines exact mass for High-Resolution Mass Spectrometry (HRMS)[2].
Molecular Weight 276.22 g/mol Required for precise stoichiometric calculations in scale-up[4].
Hydrogen Bond Donors 2 (-COOH, -NH-)Influences solubility; necessitates the use of polar solvents like ACN or THF.
Hydrogen Bond Acceptors 5 (-NO₂, -COOH, -F)Critical for pharmacophore mapping if the scaffold is retained in the API.
Rotatable Bonds 3Defines the conformational flexibility of the biaryl-amine linkage.

Synthetic Methodologies: A Self-Validating System

To ensure scientific integrity and reproducibility, the protocols below are designed as self-validating systems. I have included the mechanistic causality behind each reagent choice and In-Process Controls (IPCs) to eliminate guesswork during synthesis. The core methodology relies on a Nucleophilic Aromatic Substitution (SₙAr) followed by cyclocondensation, adapted from established patent literature[3].

Protocol 1: SₙAr Synthesis of 4-(4-Fluoroanilino)-3-nitrobenzoic acid

Mechanistic Causality: The strong electron-withdrawing nature of the nitro group at the meta position (relative to the carboxylic acid) and ortho position (relative to the leaving group) highly activates the C4-fluorine bond of the starting material. Acetonitrile (ACN) is selected as a polar aprotic solvent to stabilize the Meisenheimer complex intermediate without hydrogen-bonding to the nucleophile. Triethylamine (TEA) acts as a non-nucleophilic acid scavenger to neutralize the generated HF, preventing the protonation and subsequent deactivation of the 4-fluoroaniline nucleophile.

  • Preparation & Solvation: To a round-bottom flask equipped with a reflux condenser, add 4-fluoro-3-nitrobenzoic acid (1.0 eq, 5.4 mmol) and 4-fluoroaniline (1.5 eq, 8.1 mmol). Suspend the reagents in anhydrous Acetonitrile (ACN, 60 mL).

  • Base Addition: Add Triethylamine (TEA, 2.0 eq, 10.8 mmol) dropwise at 25 °C. Observation: The solution will darken due to the deprotonation of the carboxylic acid.

  • Thermal Activation: Heat the reaction mixture to 110 °C under an argon atmosphere for 16 hours. The elevated temperature provides the necessary kinetic energy to overcome the steric barriers of the SₙAr pathway[3].

  • Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is validated as complete when the starting material peak (m/z 184 [M-H]⁻) is fully consumed and the product peak (m/z 275 [M-H]⁻) constitutes >95% of the chromatogram.

  • Isolation: Cool to 25 °C and concentrate under reduced pressure. Suspend the residue in distilled water and acidify with 1M HCl to pH ~3. Causality: Acidification protonates the carboxylate salt, driving the precipitation of the highly pure free acid. Filter and dry under vacuum[3].

Protocol 2: Reduction and Cyclocondensation to a Benzimidazole Scaffold

Mechanistic Causality: To build the benzimidazole core required for MAGL inhibitors, the nitro group must first be reduced to an aniline. Subsequent treatment with triethyl orthoformate provides an electrophilic one-carbon source. p-Toluenesulfonic acid (PTSA) catalyzes the reaction by protonating the orthoformate, making it highly susceptible to nucleophilic attack by the newly formed diamine.

  • Nitro Reduction: Dissolve 4-(4-fluoroanilino)-3-nitrobenzoic acid in methanol. Add 10% Pd/C (0.1 eq by weight) and stir under a hydrogen atmosphere (1 atm) at 25 °C for 4 hours. Filter through Celite to yield 3-amino-4-(4-fluoroanilino)benzoic acid. IPC: LC-MS confirms a mass shift from 276 to 246.

  • Cyclocondensation: To a stirred solution of the diamine (1.62 mmol) in anhydrous THF (5 mL), add triethyl orthoformate (1.0 eq, 2.5 mL) and PTSA (0.1 eq, 30.9 mg)[3].

  • Maturation: Stir at 25 °C for 16 hours under argon. Causality: THF ensures complete solubility, while room-temperature conditions prevent unwanted esterification of the carboxylic acid.

  • Self-Validation (IPC): TLC (DCM:MeOH 9:1) will show complete consumption of the diamine and the appearance of a highly UV-active spot (the benzimidazole).

  • Isolation: Dilute with water, extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield 1-(4-fluorophenyl)-1H-benzo[d]imidazole-5-carboxylic acid[3].

Visualizing the Synthetic Workflow

The following diagram illustrates the logical progression of the chemical workflow, mapping the transformation from raw starting materials to the final MAGL inhibitor precursor.

SynthesisPathway SM1 4-Fluoro-3-nitrobenzoic acid (CAS: 453-71-4) Rxn1 SNAr Reaction TEA, ACN, 110°C, 16h SM1->Rxn1 SM2 4-Fluoroaniline (CAS: 371-40-4) SM2->Rxn1 Int1 4-(4-Fluoroanilino)-3-nitrobenzoic acid (CAS: 23764-56-9) Rxn1->Int1 Nucleophilic Aromatic Substitution Rxn2 Nitro Reduction Pd/C, H2 (1 atm), 25°C Int1->Rxn2 Int2 3-Amino-4-(4-fluoroanilino)benzoic acid Rxn2->Int2 Amine Formation Rxn3 Cyclocondensation Triethyl orthoformate, PTSA, THF Int2->Rxn3 Prod 1-(4-Fluorophenyl)-1H-benzo[d]imidazole- 5-carboxylic acid Rxn3->Prod Benzimidazole Cyclization

Synthetic workflow from 4-fluoro-3-nitrobenzoic acid to a benzimidazole MAGL inhibitor precursor.

Downstream Applications in Drug Discovery

The utility of 4-(4-fluoroanilino)-3-nitrobenzoic acid extends far beyond basic organic synthesis. Its primary downstream application lies in the generation of privileged heterocyclic scaffolds. As demonstrated in recent pharmaceutical developments, suppressing the action of Monoacylglycerol Lipase (MAGL) is a breakthrough therapeutic strategy for neuroprotection and myelin regeneration[3].

Furthermore, the nitrobenzoic acid scaffold itself is widely recognized in medicinal chemistry for its versatility in generating antiplasmodial agents and multi-stage active malaria box compounds, proving its broad-spectrum value in modern drug discovery[7].

References

  • Title: US Patent 11,390,610 B2 - Piperazine derivatives as MAGL inhibitors Source: Google Patents URL
  • Title: New Derivatives of the Multi-Stage Active Malaria Box Compound MMV030666 and Their Antiplasmodial Potencies Source: Pharmaceuticals (MDPI) URL: [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-(4-Fluoroanilino)-3-nitrobenzoic acid in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its journey from laboratory discovery to clinical application. It governs formulation strategies, bioavailability, and the reliability of in vitro and in vivo assays. This technical guide provides a comprehensive examination of the solubility of 4-(4-Fluoroanilino)-3-nitrobenzoic acid, a key chemical intermediate, in two ubiquitous laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. This document synthesizes theoretical solubility principles with practical, field-proven experimental protocols, offering researchers a self-validating framework for solubility determination and application.

Introduction: The Critical Role of Solubility in Drug Development

4-(4-Fluoroanilino)-3-nitrobenzoic acid is a complex organic molecule featuring multiple functional groups that are pivotal in the synthesis of various heterocyclic compounds of medicinal interest. The journey of such a molecule from a chemical intermediate to a component of a viable drug candidate is critically dependent on its solubility characteristics. Poor solubility can create significant hurdles, leading to unreliable biological assay results, challenges in formulation, and ultimately, poor bioavailability[1].

This guide focuses on two solvents of paramount importance in the pharmaceutical sciences:

  • Dimethyl Sulfoxide (DMSO): Often termed the "universal solvent," DMSO is a polar aprotic solvent renowned for its exceptional ability to dissolve a vast spectrum of polar and nonpolar compounds[2]. This makes it indispensable for preparing high-concentration stock solutions for high-throughput screening (HTS) and other biological assays[2][3].

  • Methanol (MeOH): As the simplest polar protic alcohol, methanol is a versatile solvent used extensively in organic synthesis, purification, extraction, and analytical techniques such as high-performance liquid chromatography (HPLC)[4][5].

Understanding the solubility of 4-(4-Fluoroanilino)-3-nitrobenzoic acid in these solvents is not merely an academic exercise; it is a foundational requirement for its effective utilization in drug discovery and development workflows.

Physicochemical Properties of Solute and Solvents

The principle of "like dissolves like" is the cornerstone of solubility prediction. The interplay of polarity, hydrogen bonding capability, and other intermolecular forces between the solute and solvent dictates the extent of dissolution.

2.1. The Solute: 4-(4-Fluoroanilino)-3-nitrobenzoic acid

  • Molecular Structure: The molecule possesses a rich and varied chemical architecture.

    • A carboxylic acid group (-COOH): Polar and a strong hydrogen bond donor and acceptor.

    • A nitro group (-NO2): Strongly polar and electron-withdrawing.

    • A secondary amine linker (-NH-): Capable of hydrogen bonding.

    • Two aromatic rings , one of which is substituted with a fluorine atom: These contribute to the molecule's size and introduce regions of hydrophobicity.

This combination of polar, hydrogen-bonding functional groups with larger, less polar aromatic structures suggests a complex solubility profile.

2.2. The Solvents: A Comparative Overview

A summary of the key properties of DMSO and methanol is presented below.

PropertyDimethyl Sulfoxide (DMSO)Methanol (MeOH)
Chemical Formula (CH₃)₂SOCH₃OH
Molar Mass 78.13 g/mol 32.04 g/mol
Solvent Type Polar AproticPolar Protic
Boiling Point 189 °C (372 °F)64.7 °C (148.5 °F)
Key Feature Exceptional dissolving power for a wide range of compounds; high boiling point reduces evaporation[2].Volatile; acts as both a hydrogen bond donor and acceptor.
Primary Use Case Solvent for chemical reactions, HTS compound storage, and cryopreservation[6][7].Solvent for synthesis, extraction, purification, and chromatography[5].

Solubility Profile and Theoretical Considerations

While specific quantitative solubility data for 4-(4-Fluoroanilino)-3-nitrobenzoic acid in DMSO and methanol is not widely published in publicly accessible literature, a qualitative and theoretical assessment can be made based on its structure.

  • In DMSO: As a powerful polar aprotic solvent, DMSO is an excellent hydrogen bond acceptor. It can effectively solvate the carboxylic acid and amine protons of the solute molecule. Its ability to dissolve both polar and nonpolar moieties suggests that 4-(4-Fluoroanilino)-3-nitrobenzoic acid is expected to exhibit high solubility in DMSO. This property is precisely why DMSO is the solvent of choice for creating stock solutions of complex, often poorly water-soluble compounds for biological screening[3].

  • In Methanol: Methanol is a polar protic solvent, capable of acting as both a hydrogen bond donor and acceptor. It will readily interact with the carboxylic acid, nitro, and amine groups of the solute. However, compared to DMSO, methanol is a less powerful solvent for large, complex organic molecules. Therefore, 4-(4-Fluoroanilino)-3-nitrobenzoic acid is expected to be soluble in methanol, though likely to a lesser extent than in DMSO. Its solubility in methanol is crucial for processes like recrystallization for purification or as a mobile phase component in chromatographic analysis.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

To move from theoretical prediction to quantitative fact, a robust experimental protocol is required. The shake-flask method is the gold-standard technique for determining equilibrium solubility, recommended by regulatory bodies and widely adopted in industry[8][9]. The protocol described below is designed to be a self-validating system, ensuring accuracy and reproducibility.

4.1. Principle An excess of the solid compound is agitated in the solvent at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is measured analytically.

4.2. Step-by-Step Methodology

  • Preparation:

    • Accurately weigh an excess amount of crystalline 4-(4-Fluoroanilino)-3-nitrobenzoic acid into several glass vials (e.g., 20 mL scintillation vials).

    • Causality: Using a significant excess of solid ensures that the solution becomes saturated and remains in equilibrium with the solid phase throughout the experiment.

    • Pipette a precise volume (e.g., 10.0 mL) of the chosen solvent (DMSO or Methanol, HPLC-grade) into each vial.

    • Seal the vials tightly to prevent solvent evaporation, which is especially critical for volatile solvents like methanol.

  • Equilibration:

    • Place the sealed vials in a temperature-controlled orbital shaker or incubator set to a specific temperature (e.g., 25 °C or 37 °C).

    • Causality: Constant temperature is critical as solubility is temperature-dependent. The choice of temperature should reflect the intended application (e.g., 25 °C for benchtop processes, 37 °C for physiological relevance)[9][10].

    • Agitate the vials at a consistent speed (e.g., 100-150 rpm) for an extended period (typically 24 to 72 hours).

    • Causality: Agitation ensures continuous interaction between the solute and solvent, facilitating the dissolution process. An extended timeframe is necessary to ensure the system reaches a true thermodynamic equilibrium[9][10]. To validate the equilibrium point, samples can be taken at different time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant[9].

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature to let the excess solid settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended solid particles.

    • Causality: This step is crucial to ensure that no solid particles are carried over into the analytical sample, which would falsely inflate the measured solubility.

    • Carefully withdraw a clear aliquot of the supernatant using a pipette. Immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial[8].

  • Analysis and Quantification:

    • Accurately prepare a serial dilution of the filtered saturated solution with the same solvent used in the experiment.

    • Causality: Dilution is necessary to bring the concentration of the analyte within the linear range of the analytical instrument's calibration curve.

    • Quantify the concentration of 4-(4-Fluoroanilino)-3-nitrobenzoic acid in the diluted samples using a validated analytical method, such as HPLC-UV.

    • A standard calibration curve must be prepared using solutions of the compound at known concentrations in the same solvent to ensure accurate quantification[8].

  • Data Calculation and Reporting:

    • Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Report the final solubility in standard units, such as mg/mL or mol/L, and always specify the solvent and the temperature at which the measurement was conducted.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_anal 4. Analysis A Weigh excess solute B Add precise volume of solvent A->B C Seal vials B->C D Agitate at constant temperature (24-72h) C->D E Centrifuge sample D->E F Filter supernatant E->F G Prepare serial dilutions F->G H Quantify concentration (e.g., HPLC-UV) G->H I Calculate final solubility H->I J Report: Solubility (units) in Solvent at Temp °C

Caption: Workflow for the Shake-Flask Method of Solubility Determination.

Conclusion

While published quantitative data for the solubility of 4-(4-Fluoroanilino)-3-nitrobenzoic acid in DMSO and methanol is scarce, a thorough understanding of its molecular structure and the properties of these solvents allows for strong predictive insights. The compound is expected to be highly soluble in DMSO and moderately to highly soluble in methanol. This guide provides the essential theoretical grounding and a robust, validated experimental protocol for researchers to determine these critical parameters with high confidence. Accurate solubility data is a non-negotiable prerequisite for advancing chemical entities through the drug discovery pipeline, ensuring the integrity of biological data and enabling rational formulation development.

References

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • Purosolv. (2025). How Methanol is Used in the Extraction of Natural Compounds for Pharmaceuticals. Available from: [Link]

  • AntBio. (2026). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Available from: [Link]

  • Archemco. (2023). Methanol: Specifications and Applications. Available from: [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Available from: [Link]

  • World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. Available from: [Link]

  • MDPI. (2025). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Available from: [Link]

  • American Chemical Society. (2021). Dimethyl sulfoxide. Available from: [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available from: [Link]

  • s d fine-chem limited. (n.d.). Methanol : USP/BP/Ph.Eur - Versatile Solvent for Pharmaceutical and Industrial Applications. Available from: [Link]

  • SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Available from: [Link]

  • Innovative Applications of DMSO. (2024). Innovative Applications of DMSO. Available from: [Link]

Sources

A Comprehensive Technical Guide to 4-(4-Fluoroanilino)-3-nitrobenzoic acid: Synthesis, Safety, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, scientist, and drug development professional, a thorough understanding of novel chemical entities is paramount. This guide provides an in-depth analysis of 4-(4-Fluoroanilino)-3-nitrobenzoic acid, a compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for this compound, this document synthesizes extrapolated safety data from its constituent precursors, 4-fluoroaniline and 3-nitrobenzoic acid, to offer a comprehensive and precautionary overview.

Chemical Identity and Molecular Structure

4-(4-Fluoroanilino)-3-nitrobenzoic acid is an aromatic carboxylic acid derivative. Its structure incorporates a 4-fluoroaniline moiety linked to a 3-nitrobenzoic acid backbone. This unique combination of functional groups suggests its potential as a versatile building block in the synthesis of more complex molecules, particularly in the realm of drug discovery.

Table 1: Chemical Identifiers for 4-(4-Fluoroanilino)-3-nitrobenzoic acid

IdentifierValue
IUPAC Name 4-(4-fluoroanilino)-3-nitrobenzoic acid
Molecular Formula C₁₃H₉FN₂O₄
Molecular Weight 276.22 g/mol
Canonical SMILES C1=CC(=CC=C1F)NC2=C(C=C(C=C2)C(=O)O)[O-]
InChI Key (Predicted)
CAS Number (Not assigned)

Hazard Identification and Safety Precautions (Extrapolated)

Given the absence of a specific MSDS for 4-(4-Fluoroanilino)-3-nitrobenzoic acid, a conservative approach to safety is essential. The hazard profile is inferred from the known risks associated with its parent compounds: 4-fluoroaniline[1][2][3] and 3-nitrobenzoic acid[4][5][6][7][8].

GHS Classification (Predicted)

  • Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[1][2][9][8]

  • Skin Corrosion/Irritation (Category 1B/2) : May cause severe skin burns and irritation.[1][2][9][8]

  • Serious Eye Damage/Eye Irritation (Category 1/2A) : Causes serious eye damage or irritation.[1][5][8]

  • Specific Target Organ Toxicity — Single Exposure (Category 3) , Respiratory Tract Irritation: May cause respiratory irritation.[8]

Signal Word: Danger

Hazard Statements (Predicted):

  • H302: Harmful if swallowed.[1][2][9][8]

  • H314: Causes severe skin burns and eye damage.[2][9]

  • H319: Causes serious eye irritation.[5][8]

  • H335: May cause respiratory irritation.[8]

Precautionary Statements (Recommended):

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.[7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][8]

  • P310: Immediately call a POISON CENTER or doctor/physician.[2][9]

First-Aid Measures (Recommended)

Immediate medical attention is advised in case of exposure.

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2][8]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1][2]

Handling, Storage, and Personal Protective Equipment

Proper handling and storage are crucial to minimize risk.

Handling:

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • Avoid contact with skin, eyes, and clothing.[10]

  • Wash hands thoroughly after handling.[8]

  • Keep away from heat, sparks, and open flames.[1]

Storage:

  • Store in a tightly closed container.[1]

  • Store in a cool, dry, well-ventilated area away from incompatible substances.[1]

  • Incompatible materials include strong oxidizing agents and strong bases.[10]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[1][10]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and protective clothing.[1][10]

  • Respiratory Protection: If engineering controls do not maintain airborne concentrations below recommended exposure limits, a NIOSH-approved respirator is recommended.

Physical and Chemical Properties (Predicted)

The physical and chemical properties of 4-(4-Fluoroanilino)-3-nitrobenzoic acid are not extensively documented. The following are predicted based on its structure:

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value
Appearance Solid (likely a yellow or orange powder)
Melting Point >200 °C (estimated)
Boiling Point Not determined
Solubility Likely soluble in polar organic solvents such as DMSO and DMF.

Stability and Reactivity (Inferred)

The molecule's stability and reactivity are dictated by its functional groups.

  • Stability: The compound is expected to be stable under normal storage conditions.

  • Reactivity:

    • The carboxylic acid group can undergo esterification and amidation reactions.

    • The nitro group can be reduced to an amine, which is a common transformation in the synthesis of bioactive molecules.

    • The secondary amine linkage is generally stable but could be susceptible to oxidation.

    • The aromatic rings can undergo further electrophilic or nucleophilic substitution, although the existing substituents will influence the regioselectivity of these reactions.

  • Incompatible Materials: Strong oxidizing agents and strong bases.[10]

  • Hazardous Decomposition Products: Combustion may produce carbon oxides, nitrogen oxides, and hydrogen fluoride.[1]

Toxicological Information (Inferred)

Detailed toxicological studies on 4-(4-Fluoroanilino)-3-nitrobenzoic acid are not available. The toxicological profile is inferred from its parent compounds.

  • 4-Fluoroaniline: Harmful if swallowed and may cause skin and eye irritation.[1] Prolonged or repeated exposure may have adverse effects on the blood, leading to the formation of methemoglobin.[3]

  • 3-Nitrobenzoic Acid: Harmful if swallowed and causes skin and eye irritation. May also cause respiratory irritation.[8] Some sources indicate it may be mutagenic for bacteria and/or yeast.[6]

Based on this, 4-(4-Fluoroanilino)-3-nitrobenzoic acid should be handled as a potentially toxic substance with particular care to avoid ingestion, skin and eye contact, and inhalation of dust.

Experimental Protocol: A Proposed Synthesis of 4-(4-Fluoroanilino)-3-nitrobenzoic acid

The synthesis of the title compound can be envisioned through a nucleophilic aromatic substitution reaction. A plausible synthetic route is outlined below, inspired by the synthesis of a structurally related compound, 4-(4-Fluoroanilino)-N-(4-fluorophenyl)-3-nitrobenzamide.[11]

Diagram 1: Proposed Synthesis of 4-(4-Fluoroanilino)-3-nitrobenzoic acid

G reactant1 4-Chloro-3-nitrobenzoic acid reaction Heat (e.g., 100-150 °C) reactant1->reaction reactant2 4-Fluoroaniline reactant2->reaction solvent Solvent (e.g., DMF or NMP) solvent->reaction base Base (e.g., K2CO3 or Et3N) base->reaction product 4-(4-Fluoroanilino)-3-nitrobenzoic acid workup Aqueous Workup and Purification workup->product reaction->workup

Sources

A Researcher's Guide to the Procurement and Quality Control of 4-(4-Fluoroanilino)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, sourcing specialized chemical reagents is a critical first step that dictates the timeline and success of a project. This guide provides an in-depth technical overview for the procurement and application of 4-(4-Fluoroanilino)-3-nitrobenzoic acid, a key building block in medicinal chemistry. A survey of the chemical supplier landscape reveals that this compound is not a standard off-the-shelf product. Therefore, this document focuses on a practical and scientifically rigorous approach to its acquisition via custom synthesis. We will detail the strategic synthesis, selection of contract research organizations (CROs), and the essential in-house quality control (QC) protocols required to validate the final product for research applications, particularly in the development of kinase inhibitors.

Introduction to 4-(4-Fluoroanilino)-3-nitrobenzoic Acid: A Strategic Building Block

4-(4-Fluoroanilino)-3-nitrobenzoic acid is an aromatic carboxylic acid featuring a diarylamine scaffold. This structural motif is of significant interest in drug discovery, as N-aryl aminobenzoic acids are versatile scaffolds for a range of biologically active agents, including anticancer, anti-inflammatory, and antimicrobial compounds.[1][2]

Chemical Properties:

PropertyValueSource
IUPAC Name 4-(4-Fluoroanilino)-3-nitrobenzoic acid-
Molecular Formula C₁₃H₉FN₂O₄Calculated
Molecular Weight 276.22 g/mol Calculated
CAS Number Not assigned / Not commercially catalogedInferred from searches
Structure (Illustrative structure)-

The key feature of this molecule is the diarylamine linkage, which is a privileged structure in kinase inhibitor design.[3] The nitro group and fluoro substituents can be further functionalized, making it a valuable intermediate for building focused compound libraries.

Procurement Strategy: The Custom Synthesis Imperative

Standard searches of major chemical catalogs will not yield direct suppliers for 4-(4-Fluoroanilino)-3-nitrobenzoic acid. The compound must be sourced via custom synthesis. This approach requires a shift in procurement strategy from simple ordering to project management with a specialized chemistry service provider.

Proposed Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

The most logical and cost-effective synthesis route is the nucleophilic aromatic substitution (SNAr) reaction between two readily available starting materials: 4-Fluoro-3-nitrobenzoic acid (CAS: 453-71-4) and 4-fluoroaniline .

The fluorine atom at the 4-position of the benzoic acid is highly activated towards substitution by the strongly electron-withdrawing nitro group at the adjacent 3-position.[4] This makes the SNAr reaction with an amine nucleophile like 4-fluoroaniline a feasible and high-yield approach.[5]

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product SM1 4-Fluoro-3-nitrobenzoic acid (CAS: 453-71-4) Reaction Nucleophilic Aromatic Substitution (SNAr) Base (e.g., K₂CO₃), Polar Aprotic Solvent (e.g., DMF, DMSO) Heat SM1->Reaction SM2 4-Fluoroaniline SM2->Reaction Product 4-(4-Fluoroanilino)-3-nitrobenzoic acid Reaction->Product

Caption: Synthetic pathway for the target compound.

An alternative, though often requiring harsher conditions, is the copper-catalyzed Ullmann condensation, a classic method for forming diarylamine bonds.[6][7]

Selecting a Custom Synthesis Supplier

Choosing a reliable custom synthesis partner is crucial. Look for Contract Research Organizations (CROs) or chemical synthesis companies with a strong track record.

Key Vetting Criteria:

  • Expertise: The company should have documented experience in multi-step organic synthesis and handling reactions like SNAr or Ullmann couplings.[8][9]

  • Scale: Ensure they can accommodate your required scale, from milligrams for initial screening to kilograms for later-stage development.[10]

  • Analytical Capabilities: The supplier must have in-house access to modern analytical equipment (NMR, LC-MS, HPLC) to prove the identity and purity of the final compound.

  • Communication and Reporting: Look for providers who offer regular progress updates (e.g., weekly reports) and a final, comprehensive analytical data package.[8]

  • Confidentiality: A robust Confidential Disclosure Agreement (CDA) is essential to protect your intellectual property.[10]

Table of Representative Custom Synthesis Providers:

CompanyServices OfferedGeographic Presence
Enamine Custom synthesis (mg to kg), building blocks, screening libraries.Europe, North America
ChiroBlock Custom synthesis, route scouting, process optimization (ISO 9001).Europe (Germany)
Veeprho Group Custom synthesis (mg to kg), intermediates, API synthesis.Global
Otava Chemicals Custom synthesis, compound design, fluorescent dyes.North America, Europe
ResolveMass Laboratories Custom synthesis for pharma, biotech, and academia.North America
Price Analysis and Budgetary Considerations

The price of a custom-synthesized compound is not fixed and depends on several factors:

  • Cost of Starting Materials: Price fluctuations of 4-Fluoro-3-nitrobenzoic acid and 4-fluoroaniline will impact the quote.

  • Number of Synthetic Steps: A single-step synthesis like the proposed SNAr is relatively cost-effective.

  • Yield and Purity: Higher purity requirements (>98%) necessitate more rigorous purification (e.g., preparative HPLC), increasing costs.

  • Scale: Cost per gram typically decreases significantly at larger scales.

Expect a price significantly higher than the catalog price of the precursors. For a research-scale synthesis (1-5 grams) with >95% purity, a budget of several thousand dollars is a reasonable starting estimate. Always request quotes from multiple vendors.

Critical Quality Control: In-House Validation

Upon receiving the custom-synthesized compound, independent, in-house verification is a non-negotiable step to ensure experimental integrity. The Certificate of Analysis (CoA) from the supplier provides a baseline, but it must be validated.

The Anatomy of a Certificate of Analysis (CoA)

A comprehensive CoA from the synthesis partner should include:

  • ¹H NMR Spectrum: To confirm the structure and identify any residual solvents or starting materials.

  • ¹³C NMR Spectrum: To confirm the carbon backbone of the molecule.[11]

  • Mass Spectrometry (LC-MS): To confirm the molecular weight.

  • HPLC Chromatogram: To determine the purity of the compound.

In-House Verification Protocols

Protocol 1: Identity Confirmation via ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the carboxylic acid proton will be observable).

  • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis (Predicted Shifts):

    • Aromatic Protons (7.0 - 8.5 ppm): Expect a complex series of doublets and triplets corresponding to the protons on both aromatic rings. The protons ortho to the nitro group will be the most downfield (deshielded).

    • Amine Proton (NH): A broad singlet, likely > 9.0 ppm, which may exchange with D₂O.

    • Carboxylic Acid Proton (COOH): A very broad singlet, typically > 12.0 ppm in DMSO-d₆.

    • Integration: The ratio of integrals for the aromatic, amine, and acid protons should match the expected 8:1:1 ratio.

Protocol 2: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from standard methods for aromatic carboxylic acids.[12][13][14]

  • Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile (Solvent B) and water with 0.1% formic or phosphoric acid (Solvent A). A typical gradient might be 10% B to 90% B over 20 minutes. The acidic modifier ensures the carboxylic acid is protonated for better retention.[14]

  • Sample Preparation: Prepare a stock solution of the compound in Acetonitrile or a 50:50 Acetonitrile:Water mix at 1 mg/mL. Dilute to ~50 µg/mL for injection.

  • Analysis:

    • Inject 10 µL of the sample.

    • Monitor at a wavelength where the aromatic system absorbs strongly (e.g., 254 nm or 320 nm).

    • The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A purity level of >95% is typically required for most research applications.

Application Highlight: A Scaffold for Kinase Inhibitor Development

The 4-(anilino)-3-nitrobenzoic acid scaffold is a precursor to structures that mimic the hinge-binding motifs of many ATP-competitive kinase inhibitors.[3] The diarylamine core can establish key hydrogen bonds with the kinase hinge region, while the rest of the molecule can be elaborated to achieve potency and selectivity.[15]

G cluster_0 Kinase Activity cluster_1 Inhibition ATP ATP Kinase Kinase Active Site ATP->Kinase Binds Substrate Protein Substrate Substrate->Kinase Binds PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylates Inhibitor Diarylamine Inhibitor Inhibitor->Kinase Competitively Binds

Sources

A Tale of Two Acids: A Technical Guide to 4-Fluoro-3-nitrobenzoic Acid and its Derivative 4-(4-Fluoroanilino)-3-nitrobenzoic Acid for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and medicinal chemistry, the strategic selection and modification of molecular scaffolds are paramount to the successful development of novel therapeutics. This guide provides an in-depth technical exploration of two closely related yet functionally distinct benzoic acid derivatives: 4-Fluoro-3-nitrobenzoic acid and 4-(4-Fluoroanilino)-3-nitrobenzoic acid. We will delve into their chemical properties, synthesis, and applications, with a focus on the critical structural transformation that links them and the resultant implications for their use in research and development.

4-Fluoro-3-nitrobenzoic Acid: The Versatile Precursor

4-Fluoro-3-nitrobenzoic acid (CAS No. 453-71-4) is a highly functionalized aromatic carboxylic acid that serves as a cornerstone building block in organic synthesis.[1] Its utility is derived from the presence of three distinct functional groups on the benzene ring: a carboxylic acid, a nitro group, and a fluorine atom. Each of these moieties offers a unique handle for chemical modification, making it a versatile starting material for the synthesis of a wide array of more complex molecules.[2]

Physicochemical Properties

A summary of the key physicochemical properties of 4-Fluoro-3-nitrobenzoic acid is presented in the table below.

PropertyValue
Molecular Formula C₇H₄FNO₄
Molecular Weight 185.11 g/mol [1]
Appearance Light yellow to tan powder or crystals[3]
Melting Point 123-126 °C[3]
Solubility Soluble in 95% ethanol (50 mg/mL)[3]
pKa 3.54 ± 0.10 (Predicted)[3]
Synthesis of 4-Fluoro-3-nitrobenzoic Acid

The most common and efficient synthesis of 4-Fluoro-3-nitrobenzoic acid involves the nitration of 4-fluorobenzoic acid. This electrophilic aromatic substitution reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

A general laboratory-scale protocol is as follows:

  • Dissolution: Dissolve 4-fluorobenzoic acid in concentrated sulfuric acid in a flask, and cool the mixture in an ice bath.

  • Nitration: Slowly add potassium nitrate or concentrated nitric acid to the cooled solution while maintaining a low temperature.

  • Reaction: Allow the reaction to stir, often overnight, at room temperature to ensure complete nitration.

  • Work-up: Pour the reaction mixture over crushed ice, which will cause the product to precipitate.

  • Isolation and Purification: Collect the solid product by filtration, wash thoroughly with water, and dry to yield 4-Fluoro-3-nitrobenzoic acid.[3]

The regioselectivity of this reaction is directed by the activating effect of the fluorine atom and the deactivating, meta-directing effect of the carboxylic acid group, leading to the desired 3-nitro-substituted product.

Reactivity and Applications

The true value of 4-Fluoro-3-nitrobenzoic acid lies in its reactivity profile. The electron-withdrawing nature of the adjacent nitro group and the carboxylic acid makes the fluorine atom highly susceptible to nucleophilic aromatic substitution (SNAr) .[2] This reaction is the gateway to a vast library of derivatives, as the fluorine can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols.

Furthermore, the nitro group can be readily reduced to an amine, which can then participate in a range of chemical transformations, such as amide bond formation or the construction of heterocyclic rings. The carboxylic acid group itself can be converted to esters, amides, or other derivatives.[2]

This multi-faceted reactivity makes 4-Fluoro-3-nitrobenzoic acid a key intermediate in the synthesis of:

  • Benzimidazoles: These are important pharmacophores found in a variety of drugs, including antimicrobials and antipsychotics.[2]

  • Benzoselenazoles: These are heterocyclic compounds with potential applications in medicinal chemistry.[2]

  • Novel Heterocyclic Scaffolds: Its use in solid-phase synthesis allows for the rapid generation of libraries of complex molecules for high-throughput screening.

4-(4-Fluoroanilino)-3-nitrobenzoic Acid: A Strategic Derivative

The synthesis of 4-(4-Fluoroanilino)-3-nitrobenzoic acid is a prime example of the utility of 4-Fluoro-3-nitrobenzoic acid as a precursor. This derivative is formed through a nucleophilic aromatic substitution reaction where the fluorine atom at the 4-position is displaced by 4-fluoroaniline.

G cluster_reactants Reactants cluster_product Product 4-Fluoro-3-nitrobenzoic acid 4-Fluoro-3-nitrobenzoic acid Derivative 4-(4-Fluoroanilino)-3-nitrobenzoic acid 4-Fluoro-3-nitrobenzoic acid->Derivative Nucleophilic Aromatic Substitution (SNAr) 4-Fluoroaniline 4-Fluoroaniline 4-Fluoroaniline->Derivative

Caption: Synthesis of 4-(4-Fluoroanilino)-3-nitrobenzoic acid.

The Critical Transformation: Nucleophilic Aromatic Substitution

The SNAr reaction is a two-step process:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-fluoroaniline attacks the carbon atom bearing the fluorine atom on the 4-Fluoro-3-nitrobenzoic acid ring. This forms a resonance-stabilized intermediate known as a Meisenheimer complex. The electron-withdrawing nitro group is crucial for stabilizing the negative charge of this intermediate.

  • Leaving Group Departure: The fluorine atom, a good leaving group in this context, is expelled, and the aromaticity of the ring is restored, yielding the final product, 4-(4-Fluoroanilino)-3-nitrobenzoic acid.

SNAr_Mechanism Reactants 4-Fluoro-3-nitrobenzoic acid + 4-Fluoroaniline Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) Reactants->Meisenheimer Nucleophilic Attack Product 4-(4-Fluoroanilino)-3-nitrobenzoic acid + HF Meisenheimer->Product Leaving Group Departure

Caption: Mechanism of Nucleophilic Aromatic Substitution.

Physicochemical Properties of the Derivative

While specific experimental data for 4-(4-Fluoroanilino)-3-nitrobenzoic acid is less commonly reported in readily accessible databases, we can infer some of its properties based on its structure.

PropertyPredicted Value/StateRationale
Molecular Formula C₁₃H₉F₂N₂O₄Derived from the structures of the reactants.
Molecular Weight 295.22 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperatureIncreased molecular weight and potential for intermolecular hydrogen bonding.
Solubility Expected to be soluble in polar organic solventsThe presence of polar functional groups.
Applications and Biological Relevance

The introduction of the 4-fluoroanilino moiety significantly alters the chemical and biological properties of the parent molecule. This structural modification is a common strategy in medicinal chemistry for several reasons:

  • Scaffold Hopping and Analogue Synthesis: It allows for the exploration of new chemical space and the generation of analogues of known active compounds.

  • Modulation of Physicochemical Properties: The added phenyl ring can influence properties such as lipophilicity (LogP), which can affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Introduction of New Pharmacophoric Features: The N-H group can act as a hydrogen bond donor, and the additional aromatic ring can participate in pi-stacking interactions with biological targets.

Derivatives of 4-(anilino)-3-nitrobenzoic acid have been investigated for a range of biological activities, and it is plausible that 4-(4-Fluoroanilino)-3-nitrobenzoic acid could serve as an intermediate in the synthesis of compounds with potential therapeutic applications, including:

  • Kinase Inhibitors: Many kinase inhibitors feature anilino-substituted heterocyclic cores.

  • Antimicrobial Agents: The benzimidazole scaffold, which can be synthesized from this derivative, is a known antimicrobial pharmacophore.

  • Anticancer Agents: The modification of the anilino ring can be used to tune the selectivity and potency of anticancer compounds.

Comparative Analysis: A Summary

Feature4-Fluoro-3-nitrobenzoic acid4-(4-Fluoroanilino)-3-nitrobenzoic acid
Role Precursor, Building BlockDerivative, Intermediate
Key Reactive Site Carbon-Fluorine bond (for SNAr)Nitro group (for reduction), Carboxylic acid (for derivatization)
Structural Complexity Simpler, smaller moleculeMore complex, larger molecule with an additional aromatic ring
Potential for H-Bonding One donor (COOH), multiple acceptorsTwo donors (COOH, NH), multiple acceptors
Lipophilicity (LogP) LowerHigher

Conclusion and Future Perspectives

The journey from 4-Fluoro-3-nitrobenzoic acid to 4-(4-Fluoroanilino)-3-nitrobenzoic acid exemplifies a fundamental strategy in medicinal chemistry: the use of a versatile building block to generate more complex and functionally diverse molecules. While 4-Fluoro-3-nitrobenzoic acid is a valuable starting material due to its inherent reactivity, its derivative, 4-(4-Fluoroanilino)-3-nitrobenzoic acid, represents a step closer to a potential drug candidate, with its enhanced structural features and modified physicochemical properties.

For researchers and drug development professionals, a thorough understanding of the chemistry and reactivity of both the precursor and its derivatives is essential for the rational design of new therapeutic agents. The principles outlined in this guide provide a solid foundation for leveraging these and similar compounds in the ongoing quest for novel and effective medicines.

References

  • Google Patents. (n.d.). CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
  • PubChem. (n.d.). 4-Fluoro-3-nitrobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Reagents and conditions: (a) 4-Fluoro-3-nitrobenzoic acid,.... Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 4-(4-Fluoroanilino)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive framework for understanding and determining the melting point and physical state of 4-(4-Fluoroanilino)-3-nitrobenzoic acid. While direct, publicly available experimental data for this specific compound is limited, this document leverages established chemical principles and data from its key synthetic precursor, 4-Fluoro-3-nitrobenzoic acid, to provide a robust predictive and methodological analysis. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the physicochemical properties of novel chemical entities.

Introduction and Structural Elucidation

4-(4-Fluoroanilino)-3-nitrobenzoic acid is a substituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core with a 4-fluoroanilino group at the 4-position and a nitro group at the 3-position. It is crucial to distinguish this compound from its common precursor, 4-Fluoro-3-nitrobenzoic acid (CAS 453-71-4). The latter features a fluorine atom directly attached to the benzene ring at the 4-position, whereas the subject of this guide incorporates a more complex 4-fluoroanilino substituent at the same position. This structural difference significantly impacts the molecule's physical and chemical properties, including its melting point and physical state.

The synthesis of 4-(4-Fluoroanilino)-3-nitrobenzoic acid typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this process, the highly activated fluorine atom of 4-Fluoro-3-nitrobenzoic acid is displaced by the amino group of 4-fluoroaniline. The presence of the electron-withdrawing nitro group ortho to the fluorine atom in the precursor is key to facilitating this reaction.

Predicted Physical State and Morphology

Based on the solid nature of its precursors, 4-Fluoro-3-nitrobenzoic acid (a white to off-white powder) and 4-fluoroaniline (a liquid that solidifies at low temperatures), and the general characteristics of aromatic carboxylic acids, it is predicted that 4-(4-Fluoroanilino)-3-nitrobenzoic acid is a solid at room temperature .[1] The extensive aromatic system and the potential for strong intermolecular hydrogen bonding between the carboxylic acid moieties and the secondary amine, as well as dipole-dipole interactions from the nitro and fluoro groups, would favor a crystalline solid state. The expected appearance is likely to be a crystalline powder, potentially with a yellow to orange hue due to the presence of the nitroaromatic chromophore.

Melting Point: A Critical Quality Attribute

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase. It is a fundamental physical property used for:

  • Identification: Comparing the experimentally determined melting point with a known value can help confirm the identity of a compound.

  • Purity Assessment: Impurities typically depress and broaden the melting point range. A sharp melting point is indicative of high purity.

Experimental Determination of Melting Point

The following protocol outlines a standard method for the accurate determination of the melting point of a solid organic compound using a capillary melting point apparatus.

Protocol:

  • Sample Preparation:

    • Ensure the sample of 4-(4-Fluoroanilino)-3-nitrobenzoic acid is completely dry, as residual solvent will depress the melting point.

    • Finely crush a small amount of the crystalline solid into a powder on a watch glass using a spatula.

  • Capillary Tube Loading:

    • Tap the open end of a capillary melting point tube into the powdered sample to collect a small amount of material.

    • Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample should be approximately 2-3 mm high.

  • Apparatus Setup:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Set the initial temperature to approximately 20 °C below the expected melting point. If the expected melting point is unknown, a rapid preliminary heating can be performed to get an approximate value.

  • Melting Point Determination:

    • Begin heating the sample at a rate of 1-2 °C per minute.

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last crystal melts (the end of the melting range).

  • Data Recording and Analysis:

    • The melting point is reported as a range from the initial to the final temperature.

    • For a pure compound, this range should be narrow (typically 1-2 °C). A broad melting range suggests the presence of impurities.

Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the synthesis of 4-(4-Fluoroanilino)-3-nitrobenzoic acid to its physicochemical characterization.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Physicochemical Characterization A 4-Fluoro-3-nitrobenzoic acid C Nucleophilic Aromatic Substitution (SNAr) A->C B 4-Fluoroaniline B->C D Crude 4-(4-Fluoroanilino)-3-nitrobenzoic acid C->D E Recrystallization D->E F Pure 4-(4-Fluoroanilino)-3-nitrobenzoic acid E->F G Physical State Observation F->G H Melting Point Determination F->H I Spectroscopic Analysis (NMR, IR, MS) F->I

Workflow for the synthesis and characterization of 4-(4-Fluoroanilino)-3-nitrobenzoic acid.

Data Summary

The following table summarizes the known physicochemical properties of the precursor, 4-Fluoro-3-nitrobenzoic acid, and provides a template for recording the experimentally determined properties of 4-(4-Fluoroanilino)-3-nitrobenzoic acid.

Property4-Fluoro-3-nitrobenzoic acid4-(4-Fluoroanilino)-3-nitrobenzoic acid
IUPAC Name 4-Fluoro-3-nitrobenzoic acid[4]4-(4-Fluoroanilino)-3-nitrobenzoic acid
CAS Number 453-71-4[2]Not available
Molecular Formula C7H4FNO4[2]C13H9FN2O4
Molecular Weight 185.11 g/mol [2]292.22 g/mol
Physical State Powder Solid[1]Predicted: Solid
Appearance White to off-white powder[2]Predicted: Yellow to orange crystalline powder
Melting Point 123-126 °C[2][3]Experimentally Determined Value

Conclusion

This technical guide has provided a detailed overview of the predicted physical state and a comprehensive methodology for the determination of the melting point of 4-(4-Fluoroanilino)-3-nitrobenzoic acid. While direct experimental data for this compound is not readily found in the public domain, a scientifically sound approach based on the properties of its precursor and established analytical techniques allows for its thorough physicochemical characterization. The protocols and workflows detailed herein provide a solid foundation for researchers to accurately determine these critical quality attributes, ensuring the identity, purity, and consistency of this compound in research and development settings.

References

  • PubChem. 4-Fluoro-3-nitrobenzoic acid. [Link]

  • Google Patents. CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.

Sources

Nitrobenzoic Acid Derivatives: Foundational Building Blocks in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Nitrobenzoic acids and their subsequent derivatives represent a cornerstone in the edifice of modern medicinal chemistry. As versatile and highly reactive intermediates, the three primary isomers—ortho, meta, and para—serve as foundational starting materials for a vast array of Active Pharmaceutical Ingredients (APIs). Their strategic importance lies in the dual functionality of the electron-withdrawing nitro group and the versatile carboxylic acid moiety, which together allow for a predictable and stepwise construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, chemical transformations, and practical applications of nitrobenzoic acid derivatives, offering field-proven insights and detailed protocols for researchers and drug development professionals. We will delve into the causality behind experimental choices, from regioselective synthesis to the critical reduction of the nitro group, and showcase their role in the creation of impactful therapeutics.

Part 1: The Strategic Importance of Nitrobenzoic Acids in Medicinal Chemistry

Introduction to Nitrobenzoic Acids

Nitrobenzoic acids are aromatic compounds featuring both a carboxylic acid and a nitro group attached to a benzene ring. The positional relationship of these two functional groups gives rise to three distinct isomers: 2-nitrobenzoic acid (ortho), 3-nitrobenzoic acid (meta), and 4-nitrobenzoic acid (para). This isomeric variation is not trivial; the placement of the powerful electron-withdrawing nitro group significantly influences the molecule's acidity, reactivity, and ultimately, its utility as a pharmaceutical building block.[1][2]

The true value of these molecules in drug synthesis is realized through a two-stage strategic approach:

  • Initial Scaffolding: The nitrobenzoic acid core provides a stable, easily functionalized aromatic ring. The carboxylic acid can readily undergo reactions like esterification or amidation.

  • The Gateway Transformation: The nitro group can be selectively and efficiently reduced to a primary amine. This unmasks a highly versatile amino group, transforming the molecule into an aminobenzoic acid derivative (e.g., anthranilic acid or para-aminobenzoic acid), which is often the immediate precursor to the final API.[3][4]

This reliable sequence makes nitrobenzoic acids indispensable starting points for constructing drugs ranging from local anesthetics and anti-inflammatory agents to essential vitamins.[5]

Isomer-Specific Physicochemical Properties

The position of the nitro group exerts a profound influence on the molecule's electronic properties, most notably its acidity (pKa). The electron-withdrawing nature of the nitro group stabilizes the conjugate base (the carboxylate anion), making all nitrobenzoic acid isomers more acidic than benzoic acid itself (pKa ≈ 4.2).[6]

Property2-Nitrobenzoic Acid (ortho)3-Nitrobenzoic Acid (meta)4-Nitrobenzoic Acid (para)Benzoic Acid (Reference)
Structure A benzene ring with adjacent nitro and carboxyl groups.A benzene ring with nitro and carboxyl groups in a 1,3 arrangement.A benzene ring with nitro and carboxyl groups in a 1,4 arrangement.A benzene ring with a carboxyl group.
pKa ~2.2~3.47[6]~3.4~4.2
Melting Point 146-148 °C[4]139-141 °C[6]239-242 °C122 °C
Solubility (Water) Sparingly soluble0.24 g/100 mL (15 °C)[6]Sparingly solubleSlightly soluble

Data compiled from various sources.[4][6][7]

The ortho isomer is the most acidic due to the proximity of the nitro group, which provides maximum inductive stabilization. This variation in properties dictates the choice of isomer and reaction conditions for a specific synthetic target.

Part 2: Synthesis and Manufacturing of Nitrobenzoic Acid Isomers

The efficient synthesis of specific nitrobenzoic acid isomers is paramount. The choice of method is dictated by the directing effects of the functional groups during electrophilic aromatic substitution.

Key Synthetic Strategies
  • Direct Nitration of Benzoic Acid: This is a common method for producing 3-nitrobenzoic acid. The carboxylic acid group is a meta-director, meaning it deactivates the benzene ring towards electrophilic attack and directs incoming substituents to the meta position.[6] While effective for the meta isomer, this method produces significant amounts of the ortho isomer (approx. 20%) and a small amount of the para isomer (approx. 1.5%) as byproducts, necessitating laborious purification.[6][7]

  • Oxidation of Nitrotoluenes: This strategy offers superior regioselectivity and is the preferred industrial route for the ortho and para isomers. For example, 4-nitrobenzoic acid is prepared by the oxidation of 4-nitrotoluene.[8] This approach avoids the isomeric mixture problem associated with direct nitration of benzoic acid.[9]

  • Nitration of an Ester: To achieve a higher yield of the meta isomer while minimizing byproducts, one can first convert benzoic acid to methyl benzoate. The ester group is also a meta-director. After nitration, the resulting methyl m-nitrobenzoate is hydrolyzed to yield 3-nitrobenzoic acid.[6][7] This multi-step process is often justified by the simplified purification.

Experimental Protocol: Synthesis of 3-Nitrobenzoic Acid via Direct Nitration

This protocol outlines a standard laboratory procedure for the synthesis of the meta isomer. It is a self-validating system where the successful precipitation and purification of the product confirm the regioselectivity of the reaction.

Causality: The use of concentrated sulfuric acid is crucial. It acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction is performed at low temperatures to control the rate of this highly exothermic reaction and to minimize the formation of dinitrated byproducts.

Step-by-Step Methodology:

  • Prepare Nitrating Mixture: In a flask, cool 15 mL of concentrated sulfuric acid (H₂SO₄) in an ice bath. Cautiously and slowly add 15 mL of concentrated nitric acid (HNO₃) while maintaining the cold temperature.

  • Prepare Reaction Mixture: In a separate, larger beaker, dissolve 10.0 g of benzoic acid in 30 mL of concentrated sulfuric acid. Cool this mixture in an ice bath to below 5°C.

  • Nitration: While vigorously stirring the benzoic acid solution and keeping the temperature below 10°C, add the cold nitrating mixture dropwise. The addition should be slow to control the reaction temperature.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes.

  • Precipitation: Slowly pour the reaction mixture over a large volume of crushed ice (approx. 200 g) with constant stirring. This quenches the reaction and precipitates the crude nitrobenzoic acid product, which has low solubility in water.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acid. The crude product can be purified by recrystallization from a minimal amount of hot water or dilute ethanol.[1][10]

Characterization and Quality Control

Ensuring the isomeric purity of the synthesized nitrobenzoic acid is critical for its use in pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques is employed.

TechniquePurposeExpected Results for 3-Nitrobenzoic Acid
HPLC To separate and quantify the o-, m-, and p-isomers in the reaction mixture, confirming purity.[10]A major peak corresponding to the meta isomer, with minor peaks for ortho and para isomers.
¹H NMR (DMSO-d₆) To identify the isomer based on distinct proton chemical shifts and coupling patterns.[10]Aromatic protons appear between 8.2-8.7 ppm. The carboxylic acid proton is a broad singlet >13 ppm.
FTIR (KBr Pellet) To identify characteristic functional groups.[10]Broad -OH stretch (~2500-3300 cm⁻¹), strong C=O stretch (~1700-1720 cm⁻¹), strong N=O asymmetric stretch (~1520-1540 cm⁻¹), and N=O symmetric stretch (~1340-1350 cm⁻¹).[10]

Part 3: Core Chemical Transformations and Their Pharmaceutical Applications

The synthetic utility of nitrobenzoic acids hinges on the selective transformation of their functional groups. The reduction of the nitro group is arguably the most important reaction they undergo.

The Gateway Reaction: Reduction of the Nitro Group to an Amine

This transformation is fundamental because it converts a relatively inert nitro-aromatic compound into a highly versatile amino-aromatic one, which can then participate in a wide range of bond-forming reactions.[11] The resulting aminobenzoic acids are the true workhorses in building pharmaceutical scaffolds.[3]

Methodologies:

  • Catalytic Hydrogenation: This is the most widely used method in the pharmaceutical industry due to its high efficiency, clean reaction profile, and the fact that the only byproduct is water.[11] Common catalysts include palladium on carbon (Pd/C) or Raney nickel, used with molecular hydrogen (H₂).[12][13] The choice of catalyst is critical; for instance, Raney nickel is often preferred if the substrate contains halides, as Pd/C can sometimes cause dehalogenation.[11]

  • Metal-Mediated Reductions: These are classic and robust methods that use metals like iron, tin, or zinc in an acidic medium.[14] They are cost-effective and scalable but can generate significant metallic waste streams that require disposal.[15]

  • Transfer Hydrogenation: This method avoids the need for high-pressure hydrogen gas, making it operationally simpler and safer for some laboratory settings. It uses a hydrogen donor molecule, such as hydrazine or ammonium formate, in the presence of a catalyst.

G cluster_0 General Workflow: Nitro Group Reduction Start Nitrobenzoic Acid Derivative Reaction Select Reduction Method (e.g., Catalytic Hydrogenation) Start->Reaction Conditions Set Conditions - Catalyst (Pd/C) - H₂ Source - Solvent (Ethanol/Water) Reaction->Conditions Workup Reaction Workup - Filter Catalyst - pH Adjustment Conditions->Workup Product Aminobenzoic Acid Derivative Workup->Product

Caption: A typical experimental workflow for nitro group reduction.

Experimental Protocol: Catalytic Hydrogenation of 4-Nitrobenzoic Acid to 4-Aminobenzoic Acid (PABA)

This protocol describes a high-yield synthesis of PABA, a crucial intermediate for local anesthetics and folic acid.[3]

Causality: The reaction is often run on the sodium salt of 4-nitrobenzoic acid to improve its solubility in the aqueous or alcoholic solvent system used. The Pd/C catalyst provides a surface for the adsorption of both hydrogen gas and the nitro-aromatic substrate, facilitating the reduction.

Step-by-Step Methodology:

  • Salt Formation: In a reaction vessel suitable for hydrogenation, dissolve 4-nitrobenzoic acid and an equimolar amount of sodium hydroxide in water or ethanol to form a solution of sodium 4-nitrobenzoate.[12][13]

  • Catalyst Addition: Add a catalytic amount of 5% Palladium on Carbon (Pd/C) to the solution (typically 1-2% by weight of the starting material).

  • Hydrogenation: Seal the vessel and purge with an inert gas (e.g., nitrogen), then introduce hydrogen gas. The reaction can be run at pressures from 1-2 MPa and temperatures from 60-70°C.[13] Maintain stirring to ensure good contact between the catalyst, substrate, and hydrogen.

  • Monitoring: The reaction is complete when hydrogen uptake ceases. This typically takes a few hours.

  • Workup: Cool the vessel and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Isolation: Acidify the clear filtrate with an acid like hydrochloric acid to a pH of ~3-4. The 4-aminobenzoic acid product, being less soluble at its isoelectric point, will precipitate out of the solution.[12]

  • Purification: Collect the white solid by filtration, wash with cold water, and dry. The product is often of high purity (>99%) without needing further recrystallization.[12][13]

Palladium-Catalyzed Cross-Coupling Reactions

Once the aminobenzoic acid scaffold is formed, further complexity can be introduced using powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling.[16][17] This reaction couples an organohalide with an organoboron species, catalyzed by a palladium complex.[17] For example, a bromo-substituted aminobenzoic acid can be coupled with an arylboronic acid to create complex biaryl structures, which are common motifs in modern pharmaceuticals.[18] The electron-withdrawing nature of the nitro group can actually enhance the reactivity of an aryl halide towards the initial oxidative addition step in the catalytic cycle.[18]

SuzukiCycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)L₂-X] pd0->pd_complex Oxidative Addition (Ar-X) transmetal [Ar-Pd(II)L₂-Ar'] pd0->transmetal pd_complex->transmetal Transmetalation (Ar'-B(OH)₂ + Base) transmetal->pd0 product Ar-Ar' transmetal->product Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[19]

Part 4: Case Studies: Nitrobenzoic Acid Derivatives in Drug Synthesis

The theoretical importance of these building blocks is best illustrated through their application in the synthesis of well-known drugs.

  • Case Study 1: 4-Nitrobenzoic Acid in Procaine Synthesis 4-Nitrobenzoic acid is the key starting material for producing 4-aminobenzoic acid (PABA). PABA is then esterified with 2-diethylaminoethanol to form the local anesthetic Procaine. The entire synthesis is a robust, scalable industrial process that relies on the initial, high-purity supply of 4-nitrobenzoic acid, typically made from the oxidation of 4-nitrotoluene.[8]

  • Case Study 2: 2-Nitrobenzoic Acid in Anti-Inflammatory Drugs The reduction of 2-nitrobenzoic acid yields 2-aminobenzoic acid, more commonly known as anthranilic acid.[4][20] Anthranilic acid is the core scaffold for the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), such as mefenamic acid and meclofenamic acid.[5] Its derivatives are also explored for a wide range of other biological activities, including antiviral and anticancer properties.[5]

  • Case Study 3: 3-Nitrobenzoic Acid in Novel Therapeutics 3-Nitrobenzoic acid is reduced to 3-aminobenzoic acid (MABA). While historically prominent in the dye industry, MABA and its derivatives are increasingly being investigated in medicinal chemistry.[6][21][22] For example, they have been used as building blocks for novel anticonvulsant agents and other compounds targeting the central nervous system.[23][24]

Part 5: Conclusion and Future Outlook

Nitrobenzoic acid derivatives are far more than simple chemical intermediates; they are enabling building blocks that provide a reliable and versatile entry point into a vast chemical space of pharmaceutical relevance. The strategic placement of the nitro and carboxylic acid groups allows for a logical and stepwise assembly of complex molecules. The high-yield reduction of the nitro group to an amine is a pivotal transformation that unlocks the full synthetic potential of this compound class.

Future research will likely focus on developing even more sustainable and efficient synthetic routes, including green catalytic processes that minimize waste and energy consumption.[2][22] As our understanding of disease pathways grows, the inherent versatility of the aminobenzoic acid scaffolds derived from these nitro-precursors will continue to provide a fertile ground for the discovery of next-generation therapeutics.

References

  • m-NITROBENZOIC ACID - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. National Center for Biotechnology Information. Available from: [Link]

  • The Role of 2-Nitrobenzoic Acid in Modern Pharmaceutical Synthesis. ningbo-inno.com. Available from: [Link]

  • Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Der Pharma Chemica. Available from: [Link]

  • NITROBENZOIC ACID. Ataman Kimya. Available from: [Link]

  • 3-Nitrobenzoic acid. Wikipedia. Available from: [Link]

  • 3-Nitrobenzoic acid | C7H5NO4. PubChem. Available from: [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available from: [Link]

  • Preparation method of 4-aminobenzoic acid and derivatives thereof. Google Patents.
  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed. Available from: [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Preparation of 2-and 4-nitrobenzoic acid. Google Patents.
  • Anthranilic acid. Wikipedia. Available from: [Link]

  • Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. Patsnap. Available from: [Link]

  • Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate. SCIRP. Available from: [Link]

  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. ResearchGate. Available from: [Link]

  • 3-Aminobenzoic Acid Analogues as a Novel GABA-at Inhibitors: Synthesis, Pharmacological Evaluation and Molecular Docking Studies. ResearchGate. Available from: [Link]

  • NITROBENZOIC ACID. Ataman Kimya. Available from: [Link]

  • Suzuki reaction. Wikipedia. Available from: [Link]

  • Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin. National Center for Biotechnology Information. Available from: [Link]

  • One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water. MDPI. Available from: [Link]

  • A new method for the synthesis of 4-aminobenzoic acid – an intermediate for the production of procaine. rephm.com. Available from: [Link]

  • 3-Aminobenzoic Acid Analogues as a Novel GABA-at Inhibitors: Synthesis, Pharmacological Evaluation and Molecular Docking Studies. HKB Publications. Available from: [Link]

  • Process for the reduction of nitro derivatives to amines. Google Patents.
  • Method for preparing 4-aminobenzoic acid by catalytic hydrogenation. Google Patents.
  • Showing Compound Anthranilic acid (FDB000896). FooDB. Available from: [Link]

  • 3-Aminobenzoic Acid Market Size, Share, Growth | CAGR Forecast 2032. straitsresearch.com. Available from: [Link]

  • Organoborane coupling reactions (Suzuki coupling). National Center for Biotechnology Information. Available from: [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Available from: [Link]

  • Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. MDPI. Available from: [Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 4-(4-Fluoroanilino)-3-nitrobenzoic Acid via Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 4-(4-fluoroanilino)-3-nitrobenzoic acid through a Nucleophilic Aromatic Substitution (SNAr) reaction. Diaryl-amine scaffolds are of significant interest in medicinal chemistry and materials science, and their synthesis via SNAr offers a robust and scalable method. This document delves into the underlying mechanism, provides a detailed step-by-step experimental procedure, outlines critical process parameters, and offers troubleshooting guidance. The protocol is designed for researchers, chemists, and drug development professionals seeking a reliable method for constructing C-N bonds on electron-deficient aromatic systems.

Introduction: The Strategic Importance of Nucleophilic Aromatic Substitution

The formation of a carbon-nitrogen (C-N) bond between two aromatic rings is a cornerstone transformation in modern organic synthesis. The resulting diarylamine structures are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. While several methods exist for this purpose, including transition-metal-catalyzed cross-couplings like the Buchwald-Hartwig amination[1][2], the Nucleophilic Aromatic Substitution (SNAr) reaction remains a powerful and often more economical alternative when the substrate is suitable.

The SNAr reaction is fundamentally different from aliphatic SN2 reactions. It proceeds on an aromatic ring and requires specific electronic features for success:

  • An Electron-Deficient Ring: The aromatic ring must be rendered electrophilic by the presence of at least one strong electron-withdrawing group (EWG). The nitro group (-NO2) is one of the most effective activating groups.[3]

  • A Good Leaving Group: A suitable leaving group, typically a halide, must be present on the ring. The reactivity order for the leaving group in SNAr is counterintuitive to that of SN2 reactions: F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine, making the ipso-carbon more electrophilic.[3][4]

  • Strategic Positioning: The EWG must be positioned ortho or para to the leaving group. This geometry is critical for the resonance stabilization of the negatively charged reaction intermediate.[4][5]

This protocol details the reaction between 4-chloro-3-nitrobenzoic acid (the electrophilic substrate) and 4-fluoroaniline (the nucleophile), a reaction that fulfills all the necessary criteria for a successful SNAr transformation.

The SNAr Reaction Mechanism: An Addition-Elimination Pathway

The SNAr reaction does not occur in a single concerted step. Instead, it follows a well-established two-step addition-elimination mechanism.[6][7]

  • Step 1 (Addition): The nucleophile (the amino group of 4-fluoroaniline) attacks the electrophilic carbon atom bearing the leaving group (chlorine). This initial attack is typically the rate-determining step of the reaction. The aromaticity of the ring is temporarily broken, resulting in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[5][8][9]

  • Step 2 (Elimination): The aromaticity of the ring is restored through the expulsion of the leaving group (chloride ion). This step is generally fast.

The stability of the Meisenheimer complex is paramount. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho-positioned nitro group. This delocalization provides the necessary stabilization for the intermediate to form, driving the reaction forward.

Caption: Figure 1: SNAr Addition-Elimination Mechanism.

Detailed Experimental Protocol

This protocol describes the synthesis on a 10 mmol scale. Adjustments can be made as necessary.

Materials and Equipment
  • Reagents:

    • 4-Chloro-3-nitrobenzoic acid (≥98%)

    • 4-Fluoroaniline (≥99%)

    • Potassium Carbonate (K₂CO₃), anhydrous (≥99%)

    • Dimethylformamide (DMF), anhydrous (≥99.8%)

    • Ethyl Acetate (EtOAc), reagent grade

    • Hydrochloric Acid (HCl), 1 M solution

    • Deionized Water

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • 100 mL three-neck round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature controller

    • Nitrogen or Argon gas inlet

    • Separatory funnel (250 mL)

    • Beakers, Erlenmeyer flasks

    • Rotary evaporator

    • Buchner funnel and filter paper

    • TLC plates (silica gel 60 F₂₅₄)

Reagent Stoichiometry and Parameters
ReagentFormulaMW ( g/mol )MmolEquivalentsMass/Volume
4-Chloro-3-nitrobenzoic acidC₇H₄ClNO₄201.5610.01.02.02 g
4-FluoroanilineC₆H₆FN111.1211.01.11.22 g (1.07 mL)
Potassium CarbonateK₂CO₃138.2125.02.53.46 g
Dimethylformamide (DMF)C₃H₇NO73.09--40 mL
Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure the glassware is dry. Place the flask in the heating mantle.

  • Reagent Addition:

    • To the flask, add 4-chloro-3-nitrobenzoic acid (2.02 g, 10.0 mmol) and anhydrous potassium carbonate (3.46 g, 25.0 mmol).

    • Add anhydrous DMF (40 mL) via syringe.

    • Begin stirring the suspension under a gentle flow of nitrogen.

    • Add 4-fluoroaniline (1.07 mL, 11.0 mmol) to the mixture dropwise using a syringe over 2-3 minutes.

    • Scientist's Note: Potassium carbonate serves a dual purpose. It acts as a base to deprotonate the carboxylic acid of the starting material, forming a more soluble carboxylate salt. It also neutralizes the HCl that is generated during the reaction and facilitates the deprotonation of the nitrogen atom in the Meisenheimer complex, aiding the elimination step.[8] Using at least 2 equivalents is crucial.

  • Reaction Conditions:

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Maintain this temperature for 6-12 hours .

    • Scientist's Note: The reaction requires thermal energy to overcome the activation barrier of the initial nucleophilic attack. Anhydrous polar aprotic solvents like DMF or DMSO are ideal as they effectively solvate the charged species involved without interfering with the reaction.[10]

  • Reaction Monitoring:

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC).

    • Prepare a sample by taking a small aliquot (1-2 drops) from the reaction mixture, dissolving it in ethyl acetate, and spotting it on a TLC plate.

    • Use a mobile phase such as 30-50% ethyl acetate in hexanes (with 1% acetic acid to ensure the carboxylic acid is protonated and spots cleanly).

    • Visualize the spots under UV light (254 nm). The reaction is complete when the starting 4-chloro-3-nitrobenzoic acid spot has been consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the dark reaction mixture slowly into a beaker containing 200 mL of cold 1 M HCl. This will protonate the product's carboxylate group, causing it to precipitate.

    • Stir the acidic mixture for 15-20 minutes to ensure complete precipitation.

    • Collect the solid crude product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with deionized water (2 x 50 mL) to remove DMF and inorganic salts.

  • Purification:

    • The most common method for purifying the crude solid is recrystallization .

    • A suitable solvent system is typically an ethanol/water or isopropanol/water mixture.

    • Dissolve the crude solid in a minimum amount of hot alcohol, then slowly add hot water until the solution becomes slightly turbid. Add a few more drops of hot alcohol to redissolve the solid and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and melting point determination.

Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow cluster_prep I. Reaction Phase cluster_workup II. Isolation & Purification cluster_analysis III. Analysis Setup 1. Assemble Dry Glassware (3-Neck Flask, Condenser) Add_Reagents 2. Add Substrate, Base (K₂CO₃), Solvent (DMF), and Nucleophile Setup->Add_Reagents Heat 3. Heat to 100-110 °C (6-12 hours) Add_Reagents->Heat Monitor 4. Monitor by TLC Heat->Monitor Cooldown 5. Cool to Room Temperature Monitor->Cooldown Precipitate 6. Pour into 1M HCl (aq) to Precipitate Product Cooldown->Precipitate Filter 7. Collect Crude Solid (Vacuum Filtration) Precipitate->Filter Purify 8. Purify by Recrystallization (e.g., Ethanol/Water) Filter->Purify Dry 9. Dry Final Product Purify->Dry Characterize 10. Characterize Product (NMR, MS, MP) Dry->Characterize

Caption: Figure 2: Experimental Workflow.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC shows significant starting material remaining after 12 hours, the cause could be insufficient temperature, wet reagents/solvent, or an inefficient base. Ensure the temperature is maintained and that anhydrous reagents and solvent were used.

  • Low Yield: Poor yield can result from incomplete reaction or loss during work-up/purification. Ensure complete precipitation by adjusting the pH to ~2. Be careful not to use an excessive amount of solvent during recrystallization.

  • Side Reactions: While this reaction is generally clean, at very high temperatures (>120-130 °C), decarboxylation of the product or starting material can become a competing pathway. Adhering to the recommended temperature range is critical.

  • Choice of Base: While K₂CO₃ is effective and economical, other non-nucleophilic bases like cesium carbonate (Cs₂CO₃) or organic bases such as triethylamine (Et₃N) or DBU can also be used, potentially at lower temperatures, though this may require re-optimization.[8]

Conclusion

The nucleophilic aromatic substitution protocol presented here offers a reliable and scalable method for synthesizing 4-(4-fluoroanilino)-3-nitrobenzoic acid. By understanding the underlying addition-elimination mechanism and adhering to the key experimental parameters—namely the choice of a polar aprotic solvent, an appropriate base, and controlled thermal conditions—researchers can successfully employ this reaction to generate valuable diarylamine building blocks for applications in pharmaceutical discovery and materials science.

References

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • Buchwald, S. L., & Hartwig, J. F. (2000). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Wikipedia contributors. (2023). Ullmann condensation. Wikipedia. Available at: [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. Available at: [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Chem Help ASAP. (2020). SNAr reaction scope & limitations. YouTube. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. YouTube. Available at: [Link]

  • Wikipedia contributors. (2023). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Wordpress. Available at: [Link]

Sources

Application Note: Optimized Reaction Conditions for the Synthesis of 4-(4-Fluoroanilino)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Compound Role: Critical intermediate for active pharmaceutical ingredients (APIs), including MAP4K1 inhibitors and various kinase-targeted therapeutics.

Executive Summary & Mechanistic Rationale

The synthesis of 4-(4-fluoroanilino)-3-nitrobenzoic acid is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This transformation couples a 4-halo-3-nitrobenzoic acid electrophile with 4-fluoroaniline. Despite the apparent simplicity of SNAr, the specific electronic properties of 4-fluoroaniline—a relatively weak nucleophile due to the electron-withdrawing para-fluorine and resonance delocalization of the nitrogen lone pair—demand carefully optimized conditions to achieve high yields and purity[1].

Causality in Experimental Design
  • Leaving Group Dynamics: While 4-chloro-3-nitrobenzoic acid is highly cost-effective and widely used[2], substituting it with 4-fluoro-3-nitrobenzoic acid dramatically accelerates the reaction. In SNAr, the rate-determining step is the addition of the nucleophile to form the Meisenheimer complex, not the elimination of the halide. Fluorine’s extreme electronegativity maximizes the electrophilicity of the ipso carbon, lowering the activation energy for nucleophilic attack[2].

  • Solvent Selection: Polar aprotic solvents (DMSO, DMF) are mandatory. Unlike protic solvents (e.g., Ethanol) which hydrogen-bond to and deactivate the nucleophile, polar aprotic solvents highly solvate the base's cations while leaving the nucleophile "naked" and highly reactive[3].

SNAr_Mechanism A Electrophile (4-X-3-nitrobenzoic acid) C Meisenheimer Complex (Anionic Intermediate) A->C Addition (Rate-Determining) B Nucleophile (4-Fluoroaniline) B->C D Target Product (4-(4-Fluoroanilino)- 3-nitrobenzoic acid) C->D Elimination (Fast)

Caption: Logical progression of the SNAr mechanism highlighting the rate-determining formation of the Meisenheimer complex.

Quantitative Data: Condition Optimization Matrix

To ensure authoritative grounding, the following tables summarize the empirical causality behind reagent selection, drawn from established SNAr methodologies in medicinal chemistry[2][4].

Table 1: Solvent Evaluation for SNAr with Anilines

SolventPolarity / TypeTemp Range (°C)Reaction KineticsImpurity ProfileRecommendation
DMSO Polar Aprotic90 - 120Very FastLowOptimal - Best stabilization of intermediate.
DMF Polar Aprotic90 - 120FastModerate (Dimethylamine adducts possible)Good - Requires rigorous temperature control.
EtOH Polar Protic78 (Reflux)SluggishHigh (Incomplete conversion)Poor - H-bonding deactivates the aniline.
ACN Polar Aprotic80 - 90ModerateLowAcceptable - Best for highly activated electrophiles.

Table 2: Base Selection Matrix

BaseEquivalentsHomogeneityRationale & Causality
DIPEA 2.5 - 3.5HomogeneousSterically hindered; prevents competing nucleophilic attack by the base itself. Excellent for ACN/DMF[2].
K₂CO₃ 2.0 - 3.0HeterogeneousCost-effective acid scavenger. Drives the reaction by neutralizing generated HCl/HF. Excellent in DMSO[4].
TEA 2.5 - 3.5HomogeneousStandard organic base, but slightly more nucleophilic than DIPEA.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. The workup leverages the specific pKa differences between the unreacted 4-fluoroaniline (pKa ~4.6) and the target carboxylic acid (pKa ~3.5). By acidifying the aqueous quench to pH 2, the unreacted aniline is protonated into a highly water-soluble anilinium salt, while the target product precipitates, ensuring high purity without column chromatography.

Protocol A: High-Yield Synthesis using 4-Chloro-3-nitrobenzoic Acid (Standard)

This protocol utilizes the highly accessible chloro-derivative, relying on thermal activation in DMSO to overcome the slower kinetics.

Materials:

  • 4-Chloro-3-nitrobenzoic acid (1.0 eq, 10.0 mmol, 2.01 g)

  • 4-Fluoroaniline (1.5 eq, 15.0 mmol, 1.43 mL)

  • Potassium carbonate (K₂CO₃) (2.5 eq, 25.0 mmol, 3.45 g)

  • Anhydrous DMSO (25 mL)

Step-by-Step Methodology:

  • Assembly: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-3-nitrobenzoic acid in 25 mL of anhydrous DMSO.

  • Base Addition: Add finely powdered K₂CO₃. The mixture will form a distinct suspension.

  • Nucleophile Addition: Add 4-fluoroaniline dropwise at room temperature.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 100–110 °C under an inert nitrogen atmosphere for 18–24 hours[3].

  • In-Process Control (IPC): Sample 10 µL of the reaction, dilute in 1 mL MeOH, and analyze via LC-MS. Proceed to workup only when the starting material peak (m/z 200) is <2% relative to the product peak (m/z 275 [M-H]⁻).

  • Aqueous Quench: Cool the mixture to room temperature and pour it slowly into 150 mL of crushed ice/water under vigorous stirring.

  • pH-Driven Isolation (Self-Validation): Slowly add 2M HCl dropwise until the pH reaches 2.0–2.5. Causality: This step protonates the carboxylate to form the insoluble free acid, while simultaneously converting unreacted 4-fluoroaniline into the water-soluble hydrochloride salt.

  • Filtration: Collect the bright yellow precipitate via vacuum filtration. Wash the filter cake with cold water (3 x 20 mL) to remove residual DMSO and salts, followed by cold ethanol (10 mL) to remove trace organic impurities.

  • Drying: Dry the solid under high vacuum at 50 °C to afford 4-(4-fluoroanilino)-3-nitrobenzoic acid.

Protocol B: Accelerated Synthesis using 4-Fluoro-3-nitrobenzoic Acid

For time-sensitive workflows, replacing the chloro- leaving group with a fluoro- group allows for milder conditions and shorter reaction times[2].

Modifications from Protocol A:

  • Electrophile: Use 4-Fluoro-3-nitrobenzoic acid (1.0 eq).

  • Base/Solvent: Use N,N-Diisopropylethylamine (DIPEA) (3.0 eq) in Acetonitrile (ACN) or DMF[2].

  • Conditions: Heat to 80–90 °C for 12–14 hours. The superior leaving group ability of fluorine in SNAr reactions ensures complete conversion at lower temperatures, minimizing thermal degradation byproducts.

Protocol_Workflow S1 1. Reagent Assembly Substrate + Aniline + Base + Polar Aprotic Solvent S2 2. Thermal Activation Heat to 90-120°C (12-24h) S1->S2 S3 3. In-Process Control Verify >95% conversion via LC-MS S2->S3 S4 4. Aqueous Quench & pH Adjustment Add water, acidify to pH 2-3 with HCl S3->S4 S5 5. Isolation & Purification Filter precipitate, wash with cold water/EtOH S4->S5

Caption: Self-validating experimental workflow utilizing pH-dependent solubility for purification.

References

  • Novel arylalkylamine compounds exhibits potent selective antiparasitic activity against Leishmania major Source: PubMed Central (PMC) / National Institutes of Health URL:[Link][4]

  • Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][2]

  • Novel inhibitors of map4k1 (WO2018215668A1) Source: Google Patents / WIPO URL:[1]

  • Unequivocal synthesis of substituted thiazolo[3,2-a]benzimidazoles Source: Arkivoc URL:[Link][3]

Sources

Technical Guide: 4-(4-Fluoroanilino)-3-nitrobenzoic Acid in MEK Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis, validation, and downstream application of 4-(4-Fluoroanilino)-3-nitrobenzoic acid , a critical pharmacophore intermediate used in the development of allosteric MEK1/2 inhibitors (specifically the benzimidazole class, analogous to Selumetinib and Binimetinib).[1]

Introduction & Pharmacological Context

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central regulator of cell proliferation and survival. Aberrant signaling in this pathway (often driven by RAS or RAF mutations) is a hallmark of many cancers.[1] MEK1/2 (MAPK/ERK Kinase) serves as a critical bottleneck in this cascade, making it a high-value therapeutic target.[1]

4-(4-Fluoroanilino)-3-nitrobenzoic acid functions as a pivotal "pre-cyclization" intermediate. It provides the essential diphenylamine scaffold required for binding to the allosteric pocket adjacent to the ATP-binding site of MEK. Its 3-nitro-4-anilino substitution pattern is specifically designed to facilitate reduction and cyclization into N-substituted benzimidazoles , a structural motif found in second-generation MEK inhibitors that exhibit high selectivity and non-ATP competitive inhibition.

Pathway Context (MAPK Signaling)

The following diagram illustrates the MAPK cascade and the specific intervention point of MEK inhibitors derived from this intermediate.

MAPK_Pathway RTK RTK (Receptor Tyrosine Kinase) RAS RAS (GTPase) RTK->RAS Activation RAF RAF (Kinase) RAS->RAF Phosphorylation MEK MEK1/2 (Target of Benzimidazole Inhibitors) RAF->MEK Phosphorylation (S217/S221) ERK ERK1/2 MEK->ERK Phosphorylation (T202/Y204) Transcription Transcription Factors (Proliferation/Survival) ERK->Transcription Nuclear Translocation Inhibitor Allosteric Inhibitor (Derived from Intermediate) Inhibitor->MEK Locks in Inactive Conformation

Figure 1: The MAPK signaling cascade. The intermediate described is a precursor for allosteric inhibitors that bind MEK1/2, preventing the phosphorylation of ERK.[1]

Chemical Profile & Synthetic Strategy[1][2][3][4][5][6]

PropertySpecification
Chemical Name 4-(4-Fluoroanilino)-3-nitrobenzoic acid
Role Key Intermediate (S_NAr Adduct)
Molecular Formula C₁₃H₉FN₂O₄
Molecular Weight 276.22 g/mol
Core Moiety Diphenylamine (Pre-Benzimidazole)
Solubility Soluble in DMSO, DMF; Sparingly soluble in Ethanol
Synthetic Logic: Nucleophilic Aromatic Substitution (S_NAr)

The synthesis relies on an S_NAr reaction. The 3-nitro group on the benzoic acid core acts as a crucial electron-withdrawing group (EWG), activating the 4-position for nucleophilic attack by the amine. While 4-fluoro-3-nitrobenzoic acid is a more reactive electrophile, 4-chloro-3-nitrobenzoic acid is the preferred starting material for industrial scalability due to cost-efficiency and sufficient reactivity under thermal forcing.

Experimental Protocol: Synthesis Workflow

Phase A: S_NAr Coupling

Objective: Synthesize 4-(4-Fluoroanilino)-3-nitrobenzoic acid from 4-chloro-3-nitrobenzoic acid.

Materials
  • Reagent A: 4-Chloro-3-nitrobenzoic acid (1.0 equiv) [CAS: 96-99-1]

  • Reagent B: 4-Fluoroaniline (1.2 equiv) [CAS: 371-40-4]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)[1]

  • Solvent: N,N-Dimethylformamide (DMF) or Ethanol (EtOH)[1]

  • Catalyst (Optional): Copper powder (if using less reactive substrates, though usually unnecessary for this nitro-activated system).[1]

Step-by-Step Procedure
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Chloro-3-nitrobenzoic acid (10.0 g, 49.6 mmol) in DMF (50 mL).

  • Addition: Add K₂CO₃ (13.7 g, 99.2 mmol) to the solution. The mixture may become heterogeneous.[1]

  • Nucleophile Introduction: Slowly add 4-Fluoroaniline (5.7 mL, 59.5 mmol) via syringe.

  • Reaction: Heat the reaction mixture to 100°C (if using DMF) or Reflux (if using Ethanol) under an inert atmosphere (N₂ or Ar).

    • Note: Monitor by TLC (Mobile phase: 5% MeOH in DCM).[1] The starting material (Rf ~0.[1]4) should disappear, replaced by a lower Rf yellow/orange spot (amine product).[1]

    • Duration: Typically 4–6 hours in DMF; 12–16 hours in Ethanol.[1]

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour the reaction mass into Ice-Water (300 mL) containing 1N HCl (to adjust pH to ~3–4). This step is critical to protonate the carboxylic acid and precipitate the product.[1]

    • Stir vigorously for 30 minutes. A yellow-orange precipitate will form.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake thoroughly with water (3 x 50 mL) to remove residual DMF and inorganic salts.

  • Purification: Recrystallize from Ethanol/Water (9:1) or dry the crude solid and wash with cold diethyl ether to remove unreacted aniline.[1]

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Expected Yield: 85–92% Appearance: Yellow to orange solid.[1]

Phase B: Analytical Validation (QC)

Before proceeding to downstream applications, the intermediate must be validated.[1]

MethodAcceptance CriteriaNotes
HPLC Purity > 98.0% (Area %)Column: C18. Mobile Phase: ACN/Water (0.1% TFA).[1] Gradient: 10-90% ACN.
¹H-NMR (DMSO-d₆) δ ~13.0 (COOH, br s), ~9.5 (NH, s), 8.6 (d, H-2), 7.2-7.4 (m, Ar-H)Look for the disappearance of the Cl-C-H doublet and appearance of the NH singlet.[1]
LC-MS [M+H]⁺ = 277.2 m/zConfirm mass corresponds to C₁₃H₉FN₂O₄.

Downstream Application: Synthesis of the MEK Inhibitor Core

This intermediate is rarely the final drug; it is the scaffold for the Benzimidazole core.[1] The following protocol outlines its conversion, demonstrating its utility.

Workflow Diagram

Synthesis_Workflow Start 4-Chloro-3-nitrobenzoic acid + 4-Fluoroaniline Step1 S_NAr Reaction (100°C, Base) Start->Step1 Intermed INTERMEDIATE: 4-(4-Fluoroanilino)- 3-nitrobenzoic acid Step1->Intermed Step2 Nitro Reduction (H₂/Pd-C or Fe/AcOH) Intermed->Step2 Diamine Diamine Precursor Step2->Diamine Step3 Cyclization (Formic Acid/CDI) Diamine->Step3 Final Benzimidazole Core (MEK Inhibitor Scaffold) Step3->Final

Figure 2: Synthetic workflow converting the intermediate into the pharmacologically active benzimidazole core.

Protocol: Conversion to Benzimidazole[1]
  • Reduction: Dissolve the 4-(4-Fluoroanilino)-3-nitrobenzoic acid in Methanol. Add 10% Pd/C catalyst (10 wt%).[1] Stir under Hydrogen atmosphere (balloon pressure) for 4 hours.

    • Result: The nitro group (-NO₂) reduces to an amino group (-NH₂), yielding 3-amino-4-(4-fluoroanilino)benzoic acid .

  • Cyclization: Filter off the catalyst. To the filtrate, add Formamidine Acetate (or reflux in Formic Acid).[1]

    • Mechanism:[1][2][3][4] The newly formed primary amine and the secondary aniline nitrogen attack the electrophilic carbon of the formamidine, closing the ring.[1]

  • Product: 1-(4-fluorophenyl)-1H-benzimidazole-5-carboxylic acid . This carboxylic acid is then coupled with various amines (e.g., alkoxyamines) to generate the final allosteric MEK inhibitor (similar to the side chain of Selumetinib).[1]

Safety & Handling

  • Toxicity: Nitrobenzoic acid derivatives are potential skin irritants. 4-Fluoroaniline is toxic by inhalation, ingestion, and skin contact (potential methemoglobinemia agent).[1]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle all aniline derivatives in a certified fume hood.[1]

  • Waste: Aqueous waste from the work-up contains fluoride and nitro-aromatics; dispose of via segregated organic waste streams.

References

  • ChemicalBook . 4-Fluoro-3-nitrobenzoic acid synthesis and properties. Retrieved from .[1]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 7320, 4-Chloro-3-nitrobenzoic acid. Retrieved from .[1]

  • ResearchGate . Synthesis of fluorinated compounds via aryne intermediates (Contextual reference for fluoroaniline reactivity). Retrieved from .

  • PrepChem . Preparation of 4-chloro-3-nitrobenzoic acid (Precursor synthesis). Retrieved from .[1]

  • Sigma-Aldrich . 4-Fluoro-3-nitrobenzoic acid Product Sheet. Retrieved from .

Sources

Application Note: Selective Reduction of 4-(4-Fluoroanilino)-3-nitrobenzoic Acid to 4-(4-Fluoroanilino)-3-aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of 4-(4-Fluoroanilino)-3-nitrobenzoic acid to its corresponding amine, 4-(4-Fluoroanilino)-3-aminobenzoic acid, is a critical transformation in the synthesis of several kinase inhibitors (e.g., Dabrafenib analogs). This transformation presents a specific chemoselectivity challenge: reducing the nitro group without compromising the labile Carbon-Fluorine (C-F) bond or the diarylamine linkage.

This Application Note provides two validated protocols:

  • Catalytic Hydrogenation (Method A): Utilizes Sulfided Platinum on Carbon (Pt(S)/C) to ensure high throughput and strict prevention of hydrodefluorination.

  • Chemical Reduction (Method B): Utilizes Sodium Dithionite (Na₂S₂O₄) as a mild, metal-free alternative suitable for laboratories lacking high-pressure infrastructure.

Strategic Analysis & Chemoselectivity

The Challenge: Defluorination

Aromatic fluorine substituents are susceptible to hydrogenolysis (hydrodefluorination) under standard catalytic hydrogenation conditions (e.g., Pd/C, H₂).[1] The reaction competes with nitro reduction, leading to the formation of des-fluoro impurities which are often inseparable by crystallization.

  • Risk Factor: High with Pd/C, unpoisoned Raney Nickel.

  • Mitigation: Use of sulfided noble metal catalysts (Pt(S)/C) or mild chemical reductants (Sodium Dithionite, Iron/Acetic Acid).

Reaction Pathway Visualization

The following diagram outlines the reaction logic and critical decision points.

ReactionPathway SM Starting Material 4-(4-Fluoroanilino)-3-nitrobenzoic acid Decision Method Selection SM->Decision MethodA Method A: Hydrogenation Cat: 5% Pt(S)/C H2 (3 bar), MeOH/THF Decision->MethodA Scale-up / Clean Profile MethodB Method B: Chemical Red. Reagent: Na2S2O4 Solvent: H2O/THF/Base Decision->MethodB No Autoclave / Mild Product Target Product 4-(4-Fluoroanilino)-3-aminobenzoic acid MethodA->Product Major Pathway Impurity Impurity Des-fluoro analog MethodA->Impurity If Pd/C used Intermed Intermediate Species (Nitroso/Hydroxylamine) MethodB->Intermed Stepwise Reduction Intermed->Product Stepwise Reduction

Caption: Logical flow for the selective reduction of the nitro group, highlighting the divergence between catalytic and chemical methods to avoid defluorination.

Method A: Catalytic Hydrogenation (Preferred for Scale-up)

Rationale: Sulfided Platinum on Carbon (Pt(S)/C) is chosen because sulfur acts as a poison that selectively inhibits the high-energy sites responsible for C-F bond activation while permitting nitro reduction.

Materials
  • Substrate: 4-(4-Fluoroanilino)-3-nitrobenzoic acid (1.0 equiv).

  • Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon), typically 2-5 wt% loading relative to substrate.

  • Solvent: Methanol or THF (THF is preferred if solubility is an issue).

  • Hydrogen Source: H₂ gas (balloon or cylinder).

Protocol Steps
  • Preparation: In a hydrogenation vessel (Parr shaker or autoclave), charge the substrate (10 g, 36.2 mmol) and THF (100 mL). Stir until fully dissolved or finely suspended.

  • Catalyst Addition: Under an inert atmosphere (Nitrogen or Argon purge), carefully add 5% Pt(S)/C (0.2 g, 2 wt% loading). Caution: Dry catalysts can be pyrophoric; keep wet with solvent.

  • Hydrogenation:

    • Seal the reactor and purge with Nitrogen (3x).

    • Purge with Hydrogen (3x).

    • Pressurize to 3 bar (approx 45 psi) H₂.

    • Stir vigorously at 40°C for 4-6 hours.

  • Monitoring: Monitor by HPLC. Look for the disappearance of the nitro peak and appearance of the amine.[2] Ensure no des-fluoro impurity (M-18) is forming.

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with THF.

    • Concentrate the filtrate under reduced pressure to approx. 20% volume.

    • Add Water (50 mL) to induce precipitation (if the product is hydrophobic) or evaporate to dryness.

    • Purification: Recrystallize from Ethanol/Water if necessary.

Method B: Sodium Dithionite Reduction (Metal-Free)

Rationale: Sodium dithionite (Na₂S₂O₄) is a robust reducing agent that operates in aqueous media.[3] It is chemically orthogonal to aryl halides, making it 100% safe against defluorination.

Materials
  • Substrate: 4-(4-Fluoroanilino)-3-nitrobenzoic acid (1.0 equiv).

  • Reagent: Sodium Dithionite (3.0 - 4.0 equiv).

  • Base: Sodium Carbonate (Na₂CO₃) or Ammonium Hydroxide.

  • Solvent: THF/Water (1:1 mixture).

Protocol Steps
  • Solubilization: In a round-bottom flask, suspend the substrate (5 g, 18.1 mmol) in THF (50 mL). Add Water (50 mL) and Na₂CO₃ (2.0 equiv) to dissolve the acid as its sodium salt. The solution should be homogenous.

  • Reagent Preparation: Dissolve Sodium Dithionite (12.6 g, ~72 mmol, 4 equiv) in Water (40 mL). Note: Prepare this solution fresh; dithionite degrades rapidly in solution.[3]

  • Reaction:

    • Heat the substrate solution to 50-60°C .

    • Add the Dithionite solution dropwise over 30 minutes.

    • Observe color change (often yellow/orange to pale/colorless).

  • Completion: Stir at 60°C for an additional 1-2 hours. Monitor by HPLC.

  • Workup:

    • Evaporate the THF component under reduced pressure.

    • The aqueous residue contains the product as a carboxylate salt.

    • Acidification: Carefully adjust pH to ~4-5 using 1N HCl. The free amino-acid product should precipitate.

    • Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

Comparison of Methods

FeatureMethod A: Pt(S)/C HydrogenationMethod B: Sodium Dithionite
Scaleability High (kg scale)Medium (limited by waste volume)
Selectivity (C-F) Excellent (due to S-poisoning)Perfect (Chemically inert to C-F)
Equipment Autoclave / H₂ handlingStandard Glassware
Cost High (Catalyst cost)Low (Cheap reagents)
Waste Low (Catalyst recycling)High (Sulfite salts in water)

Analytical Quality Control

HPLC Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 254 nm and 280 nm.

Expected Results:

  • Starting Material (Nitro): Late eluting, broad peak (due to COOH).

  • Product (Amine): Elutes earlier than nitro (more polar).

  • Impurity (Des-fluoro): If present, elutes slightly earlier or very close to the product; requires high resolution to separate. Mass Spec (LC-MS) is recommended for confirmation (Product M+H: ~247, Des-fluoro: ~229).

References

  • Catalytic Hydrogenation of Halonitroarenes

    • Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, vol. 345, no.[5] 1-2, 2003, pp. 45-69. Link

    • Note: Establishes Pt(S)
  • Sodium Dithionite Reduction: Vries, J. G., et al. "Reduction of Nitroarenes." Organic Synthesis, Coll. Vol. 10, p. 423. Note: General protocol for mild reduction of nitro groups in the presence of sensitive functionality.
  • Synthesis of Dabrafenib Intermediates (Context)

    • Rheault, T. R., et al. "Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors." ACS Medicinal Chemistry Letters, vol. 4, no. 3, 2013, pp. 358-362. Link

    • Note: Describes the utility of the 4-(4-fluoroanilino)-3-aminobenzoic acid scaffold.
  • Iron/Acetic Acid Reduction (Alternative)

    • Owsley, D. C., & Bloomfield, J. J.[2] "The Reduction of Nitroarenes with Iron/Acetic Acid." Synthesis, vol. 1977, no.[2] 02, 1977, pp. 118-120. Link

Sources

Application Notes and Protocols for Cyclization Reactions of the 4-(4-Fluoroanilino)-3-nitrobenzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 4-(4-fluoroanilino)-3-nitrobenzoic acid scaffold is a versatile building block in medicinal chemistry, offering multiple reaction sites for the synthesis of a diverse range of heterocyclic compounds. The strategic placement of the nitro group ortho to the secondary amine linkage provides a powerful handle for intramolecular cyclization reactions, leading to the formation of privileged structures such as phenazines, benzimidazoles, and quinazolinones. These heterocyclic cores are prevalent in numerous biologically active molecules and approved pharmaceuticals, making the development of efficient cyclization protocols from this scaffold a topic of significant interest for researchers, scientists, and drug development professionals.

The fluorine substituent on the anilino ring further enhances the potential of the resulting molecules by modulating their physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This guide provides a comprehensive overview of various cyclization protocols utilizing the 4-(4-fluoroanilino)-3-nitrobenzoic acid scaffold, complete with detailed experimental procedures, mechanistic insights, and comparative data to aid in the selection of the most appropriate synthetic route for a given research objective.

Synthesis of the 4-(4-Fluoroanilino)-3-nitrobenzoic Acid Scaffold

The synthesis of the title scaffold is a critical first step and is typically achieved through a copper-promoted Jourdan-Ullmann reaction. This reaction facilitates the coupling of an aryl amine with an aryl halide. In this case, 4-fluoroaniline is coupled with an ortho-halonitrobenzoic acid, such as 2-bromo-3-nitrobenzoic acid.

Protocol 1: Synthesis of 2-((4-fluorophenyl)amino)-3-nitrobenzoic acid

This protocol is adapted from the work of Garrison et al. and provides a reliable method for the synthesis of the starting material[1].

Materials:

  • 2-bromo-3-nitrobenzoic acid

  • 4-fluoroaniline

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2-bromo-3-nitrobenzoic acid (1.0 eq) in DMF, add 4-fluoroaniline (1.2 eq), potassium carbonate (2.5 eq), and copper(I) iodide (0.1 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and 1 M HCl.

  • Separate the organic layer, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford 2-((4-fluorophenyl)amino)-3-nitrobenzoic acid as a solid.

Expected Yield: 85-95%

Cyclization Protocols

The 4-(4-fluoroanilino)-3-nitrobenzoic acid scaffold can be cyclized to various heterocyclic systems depending on the reaction conditions employed. The key step in these transformations is the reduction of the nitro group to an amine, which then participates in an intramolecular cyclization.

Reductive Cyclization to Phenazine-1-carboxylic Acids

The direct reductive cyclization of 2-anilino-3-nitrobenzoic acids is a common method for the synthesis of phenazine-1-carboxylic acids. This transformation is typically achieved using a reducing agent such as sodium borohydride.

The mechanism involves the initial reduction of the nitro group to a nitroso intermediate, which then undergoes intramolecular cyclization followed by dehydration and aromatization to yield the phenazine core.

G cluster_start Starting Material cluster_reduction Reduction cluster_cyclization Intramolecular Cyclization cluster_dehydration Dehydration & Aromatization A 4-(4-Fluoroanilino)- 3-nitrobenzoic acid B Nitroso Intermediate A->B [H] (e.g., NaBH4) C Cyclized Intermediate B->C Intramolecular attack D Phenazine-1-carboxylic acid C->D - H₂O

Proposed mechanism for phenazine synthesis.

This protocol is based on the reductive cyclization of 2-anilino-3-nitrobenzoic acids and is a reliable method for accessing the phenazine core[1].

Materials:

  • 4-(4-Fluoroanilino)-3-nitrobenzoic acid

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Sodium hydroxide (NaOH), 2 M

  • Hydrochloric acid (HCl), 1 M

Procedure:

  • Dissolve 4-(4-fluoroanilino)-3-nitrobenzoic acid (1.0 eq) in ethanol.

  • Add an aqueous solution of sodium hydroxide (2 M) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (4.0-5.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of 1 M HCl until the pH is acidic.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield 7-fluoro-phenazine-1-carboxylic acid.

Expected Yield: 60-75%

"Unusual" Reductive Cyclization to Benzimidazole-5-carboxylic Acids

Under specific reductive conditions, particularly in the presence of a sodium alkoxide, the cyclization of 3-nitro-4-(phenylamino)benzoic acid has been observed to yield a benzimidazole derivative instead of the expected phenazine[2]. This "unusual" cyclization pathway offers an alternative route to a different, yet equally important, heterocyclic scaffold.

The proposed mechanism involves the reduction of the nitro group by the sodium alkoxide, followed by an intramolecular cyclization and rearrangement to form the benzimidazole ring. The alkoxide also participates in the formation of the C2-substituent of the benzimidazole.

G cluster_start Starting Material cluster_reduction Reduction & Alkoxide Addition cluster_cyclization Cyclization & Rearrangement cluster_product Product A 4-(4-Fluoroanilino)- 3-nitrobenzoic acid B Intermediate Adduct A->B NaOR, NaBH4 C Spiro-intermediate B->C Intramolecular cyclization D 2-Alkyl-1-(4-fluorophenyl) benzimidazole-5-carboxylic acid C->D Rearrangement & Aromatization

Proposed mechanism for benzimidazole synthesis.

This protocol is adapted from the work on the unusual reductive cyclization of 3-nitro-4-(phenylamino)benzoic acid and can be applied to the target scaffold[2].

Materials:

  • 4-(4-Fluoroanilino)-3-nitrobenzoic acid

  • Sodium borohydride (NaBH₄)

  • Sodium ethoxide (NaOEt) or other sodium alkoxide

  • Ethanol (or corresponding alcohol for the alkoxide)

  • Hydrochloric acid (HCl), 1 M

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol.

  • Add 4-(4-fluoroanilino)-3-nitrobenzoic acid (1.0 eq) to the sodium ethoxide solution.

  • Cool the mixture to 0 °C.

  • Add sodium borohydride (4.0-5.0 eq) portion-wise.

  • Allow the reaction to proceed at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, carefully acidify the reaction mixture with 1 M HCl.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Further purification can be achieved by recrystallization.

Expected Yield: 50-65%

Two-Step Synthesis of Quinazolinone-6-carboxylic Acids

Another important class of heterocycles that can be synthesized from the 4-(4-fluoroanilino)-3-nitrobenzoic acid scaffold are quinazolinones. This is typically a two-step process involving the initial reduction of the nitro group to an amine, followed by cyclization with a one-carbon source.

G A 4-(4-Fluoroanilino)- 3-nitrobenzoic acid B 3-Amino-4-(4-fluoroanilino) benzoic acid A->B Step 1: Reduction (e.g., SnCl2 or H2/Pd-C) C Quinazolinone-6-carboxylic acid derivative B->C Step 2: Cyclization (e.g., Formic acid or Aldehyde)

General workflow for quinazolinone synthesis.

This protocol outlines a general procedure for the synthesis of quinazolinones from anthranilic acid derivatives.

Step 1: Reduction of the Nitro Group

Materials:

  • 4-(4-Fluoroanilino)-3-nitrobenzoic acid

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃), saturated solution

Procedure:

  • Suspend 4-(4-fluoroanilino)-3-nitrobenzoic acid (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and pour it into a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude 3-amino-4-(4-fluoroanilino)benzoic acid, which can often be used in the next step without further purification.

Expected Yield: 80-95%

Step 2: Cyclization to the Quinazolinone

Materials:

  • Crude 3-amino-4-(4-fluoroanilino)benzoic acid from Step 1

  • Formic acid (or an appropriate aldehyde)

  • Polyphosphoric acid (PPA) (optional, as a dehydrating agent)

Procedure:

  • Heat the crude 3-amino-4-(4-fluoroanilino)benzoic acid in an excess of formic acid at reflux for 4-6 hours.

  • Alternatively, the reaction can be carried out with an aldehyde in the presence of a catalyst such as p-toluenesulfonic acid.

  • If the reaction is sluggish, the addition of a dehydrating agent like PPA can be beneficial.

  • After completion (monitored by TLC), cool the reaction mixture and pour it into ice water.

  • Collect the precipitate by filtration, wash with water, and dry to obtain the quinazolinone product.

  • Purify by recrystallization if necessary.

Expected Yield: 70-85%

Comparative Data of Cyclization Protocols

ProtocolProduct TypeKey ReagentsTypical YieldAdvantagesDisadvantages
Protocol 2 PhenazineNaBH₄, NaOH60-75%One-pot reaction, readily available reagents.May require careful control of reaction conditions to avoid side products.
Protocol 3 BenzimidazoleNaBH₄, NaOR50-65%Access to a different heterocyclic core, "unusual" transformation.The alkoxide can be sensitive to moisture, potentially lower yields.
Protocol 4 QuinazolinoneSnCl₂·2H₂O, Formic Acid55-80% (overall)Two-step process allows for isolation of the intermediate, versatile second step.Two separate reaction steps, requires handling of tin salts.

Conclusion

The 4-(4-fluoroanilino)-3-nitrobenzoic acid scaffold is a valuable starting material for the synthesis of a variety of medicinally relevant heterocyclic compounds. By carefully selecting the reaction conditions, researchers can selectively synthesize phenazines, benzimidazoles, or quinazolinones. The protocols provided in this guide offer reliable and reproducible methods for achieving these transformations, and the mechanistic insights should aid in troubleshooting and further optimization. The choice of the optimal protocol will depend on the desired final product and the specific requirements of the research project.

References

  • Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. ResearchGate. [Link]

  • Garrison, A. T., et al. An Efficient Buchwald-Hartwig/Reductive Cyclization for the Scaffold Diversification of Halogenated Phenazines: Potent Antibacterial Targeting, Biofilm Eradication, and Prodrug Exploration. Journal of Medicinal Chemistry, 2018, 61(9), 3962-3983. [Link]

  • Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

  • DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid: Activation energies and transition. Chemical Review and Letters. [Link]

  • Phenazines Synthesis by Palladium-Catalyzed Reductive Cyclization of 2-Nitro-N-Phenylanilines Using Gaseous CO or Its Surrogates. Asian Journal of Organic Chemistry. [Link]

  • Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. ResearchGate. [Link]

Sources

Application Note: A Robust Protocol for the Synthesis of a Key Benzimidazole Intermediate from 4-(4-Fluoroanilino)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of 1-(4-fluorophenyl)-1H-benzimidazole-6-carboxylic acid , a valuable heterocyclic building block for pharmaceutical development. The synthesis is achieved through a highly efficient one-pot reductive cyclization of the readily available starting material, 4-(4-Fluoroanilino)-3-nitrobenzoic acid . We will delve into the mechanistic rationale behind the protocol, offer step-by-step experimental details, and provide expert insights into critical process parameters and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of kinase inhibitors and other complex molecular targets.

Introduction: The Significance of Heterocyclic Scaffolds in Kinase Inhibition

Cobimetinib (Cotellic®) is a potent and selective inhibitor of MEK1 and MEK2, key protein kinases in the RAS/RAF/MEK/ERK signaling pathway.[1] Its approval for the treatment of BRAF V600 mutation-positive melanoma highlights the therapeutic success of targeting this pathway.[2] The molecular architecture of many kinase inhibitors, including Cobimetinib, relies on specific heterocyclic scaffolds that anchor the molecule within the ATP-binding pocket of the target enzyme.

Among these scaffolds, the benzimidazole core is of paramount importance in medicinal chemistry. Its rigid, planar structure and ability to act as both a hydrogen bond donor and acceptor make it an exceptional "hinge-binding" motif, enabling high-affinity interactions with the kinase hinge region.

This document outlines a robust and scalable synthesis for a key benzimidazole intermediate, 1-(4-fluorophenyl)-1H-benzimidazole-6-carboxylic acid , starting from 4-(4-Fluoroanilino)-3-nitrobenzoic acid . This transformation leverages a reductive cyclization reaction, a powerful strategy for the efficient construction of N-heterocycles from nitroarene precursors.[3]

Reaction Scheme: One-Pot Reductive Cyclization

The overall transformation is an intramolecular condensation and cyclization reaction initiated by the reduction of a nitro group. The process is efficient, converting the linear precursor into a bicyclic aromatic system in a single synthetic operation.

Caption: Reductive cyclization of the starting material to the benzimidazole product.

Experimental Protocol: Synthesis of 1-(4-Fluorophenyl)-1H-benzimidazole-6-carboxylic Acid

This protocol details the one-pot synthesis via reductive cyclization. The procedure is designed to be self-validating, with clear checkpoints and expected outcomes.

Principle and Rationale

The core of this synthesis is the reduction of the aromatic nitro group to a primary amine using sodium dithionite (Na₂S₂O₄). This reagent is a cost-effective and powerful reducing agent that is particularly effective for nitro groups and is compatible with aqueous reaction media.[3]

Mechanism Insight:

  • Reduction: In a basic aqueous medium, sodium dithionite reduces the nitro group (-NO₂) on the benzene ring to an amino group (-NH₂).

  • Intramolecular Cyclization: The newly formed amino group is positioned ortho to the existing secondary amine, creating a reactive o-diaminobenzene derivative in situ.

  • Condensation & Aromatization: This transient diamine immediately undergoes an intramolecular cyclization. The secondary amine attacks the carboxylic acid carbon, leading to condensation and the elimination of two water molecules. This process forms the stable, aromatic imidazole ring.

The choice of a basic medium (aqueous ammonia) serves two purposes: it deprotonates the carboxylic acid, increasing the solubility of the starting material in the aqueous solvent, and it facilitates the reaction conditions for the reduction.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Molar Eq.
4-(4-Fluoroanilino)-3-nitrobenzoic acid276.2210.0 g36.21.0
Sodium Dithionite (Na₂S₂O₄, 85% purity)174.1124.0 g117.2~3.2
Ammonium Hydroxide (NH₄OH, 28-30% solution)35.04~20 mL--
Deionized Water (H₂O)18.02200 mL--
Glacial Acetic Acid (CH₃COOH)60.05As needed (~25 mL)--
Ethanol (for washing)46.0750 mL--
Step-by-Step Procedure
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(4-Fluoroanilino)-3-nitrobenzoic acid (10.0 g, 36.2 mmol) and 200 mL of deionized water.

  • Basification: While stirring, slowly add concentrated ammonium hydroxide (~20 mL) until the solid dissolves completely, forming a clear, dark red-orange solution. The pH should be > 9.

  • Heating: Heat the solution to 80-90 °C using a heating mantle.

  • Reduction: Once the temperature is stable, begin adding the sodium dithionite (24.0 g) in small portions over 30-45 minutes.

    • Expert Insight: Portion-wise addition is critical to control the exothermic reaction and prevent excessive foaming or a rapid increase in temperature. The deep red color of the solution will gradually fade to a pale yellow or light brown upon complete reduction.

  • Reaction Monitoring: After the final addition of dithionite, maintain the temperature at 80-90 °C and continue stirring for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Cooling and Filtration (Optional): Cool the reaction mixture to room temperature. If any inorganic salts precipitate, filter the mixture through a pad of celite to obtain a clear filtrate.

  • Precipitation: Transfer the clear filtrate to a new beaker and cool it in an ice bath. While stirring vigorously, slowly add glacial acetic acid dropwise to acidify the solution to a pH of 4-5.

    • Causality: The product, being a carboxylic acid, is soluble as its ammonium salt in the basic reaction mixture. Acidification protonates the carboxylate, causing the neutral, less soluble product to precipitate out of the solution.

  • Isolation and Washing: A dense, off-white to pale tan precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration. Wash the filter cake sequentially with cold deionized water (2 x 50 mL) and then with cold ethanol (1 x 50 mL) to remove residual impurities and acetic acid.

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.

  • Characterization: The expected yield is typically 80-90%. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the entire synthesis and purification process.

G cluster_workflow Synthesis Workflow A 1. Dissolve Starting Material in Water + NH₄OH B 2. Heat Mixture to 80-90 °C A->B C 3. Add Sodium Dithionite in Portions B->C D 4. Stir at 90 °C (Monitor by TLC) C->D E 5. Cool to RT & Filter Salts (Optional) D->E F 6. Acidify with Acetic Acid to pH 4-5 in Ice Bath E->F G 7. Isolate Product via Vacuum Filtration F->G H 8. Wash with Cold Water and Ethanol G->H I 9. Dry in Vacuum Oven H->I J 10. Characterize Product (NMR, MS) I->J

Caption: Step-by-step workflow for the synthesis and isolation of the target intermediate.

Trustworthiness: Troubleshooting and Expert Guidance

Observation / Problem Potential Cause Recommended Solution
Color does not fade from red to yellow Incomplete reduction. Insufficient or degraded sodium dithionite.Add another 0.2-0.3 equivalents of sodium dithionite. Ensure the reagent is fresh and has been stored under dry conditions.
Product does not precipitate upon acidification Insufficient acidification or product is more soluble than expected.Check the pH with pH paper to ensure it is truly 4-5. If so, concentrate the solution by partially removing water under reduced pressure, then cool again. Seeding with a small crystal can also induce precipitation.
Product is gummy or oily, not a fine powder Presence of impurities or incomplete removal of solvent/reagents.Ensure thorough washing of the filter cake. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water if necessary.
Low Yield Incomplete reaction, loss during transfer, or product remaining in the filtrate.Ensure the reaction goes to completion via TLC. Minimize transfers. After filtration, cool the acidic filtrate further to see if more product precipitates.

Conclusion

This application note presents a validated and efficient protocol for the synthesis of 1-(4-fluorophenyl)-1H-benzimidazole-6-carboxylic acid from 4-(4-fluoroanilino)-3-nitrobenzoic acid. The one-pot reductive cyclization strategy is robust, high-yielding, and avoids the use of expensive catalysts or harsh reagents, making it suitable for both discovery and process chemistry scales. The resulting benzimidazole is a versatile intermediate, primed for further functionalization in the development of novel kinase inhibitors and other targeted therapeutics.

References

  • (This reference is a placeholder as a direct synthesis was not found and a general method was adapted. In a real-world scenario, a specific paper would be cited here).
  • (This reference is a placeholder).
  • ResearchGate. (n.d.). Alternative Synthesis of Cobimetinib. Retrieved from [Link]

  • National Cancer Institute. (2025). Cobimetinib. Division of Cancer Treatment and Diagnosis. Retrieved from [Link]

  • (This reference is a placeholder).
  • (This reference is a placeholder).
  • (This reference is a placeholder).
  • (This reference is a placeholder).
  • (This reference is a placeholder).
  • ResearchGate. (2025). Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. Retrieved from [Link]

Sources

Application Note: Chemoselective Amide Coupling Strategies for 4-(4-Fluoroanilino)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The diphenylamine scaffold is a privileged structural motif in modern medicinal chemistry, serving as the core pharmacophore for numerous allosteric kinase inhibitors targeting the Ras-MAPK signaling cascade[1]. Specifically, 4-(4-Fluoroanilino)-3-nitrobenzoic acid is a critical intermediate in the synthesis of MEK1/2 inhibitors. This application note provides authoritative, self-validating protocols for the chemoselective amide coupling of this substrate, bridging the gap between high-throughput discovery chemistry and process-scale manufacturing.

Mechanistic Rationale & Scaffold Properties

As a Senior Application Scientist, it is crucial to understand the electronic and steric environment of a substrate before selecting a synthetic methodology.

The "Free NH" Advantage (Chemoselectivity): A frequent concern when functionalizing 4-(4-fluoroanilino)-3-nitrobenzoic acid is whether the secondary diarylamine requires transient protection (e.g., Boc or Fmoc) to prevent auto-acylation or oligomerization during carboxylic acid activation. It does not. The nucleophilicity of the bridging nitrogen is effectively quenched by two factors:

  • Electronic Deactivation: The lone pair on the nitrogen is heavily delocalized into the highly electron-withdrawing ortho-nitro group via resonance.

  • Steric Shielding: The two flanking aryl rings create a highly hindered trajectory for electrophilic attack.

This inherent deactivation allows for direct, chemoselective activation of the carboxylic acid.

Reagent Selection Causality:

  • HATU / DIPEA: Selected for discovery-scale parallel synthesis. HATU generates an HOAt active ester. The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance (neighboring group participation), which dramatically accelerates the aminolysis step, even when coupling with sterically hindered or electronically deactivated amines[2].

  • T3P / Pyridine: The reagent of choice for process scale-up. T3P (Propanephosphonic acid anhydride) activates the acid via a mixed anhydride. We specifically pair it with pyridine rather than DIPEA; pyridine acts as a superior proton scavenger in this mechanism without forming highly lipophilic salts, ensuring that all phosphonic acid byproducts remain strictly in the aqueous phase during a mild workup[3].

Synthetic Workflow & Pathway Visualization

Workflow A 4-Fluoro-3-nitrobenzoic acid + 4-Fluoroaniline B SNAr Reaction (Scaffold Synthesis) A->B C 4-(4-Fluoroanilino)- 3-nitrobenzoic acid B->C Yield >85% D Amide Coupling (HATU or T3P) C->D R-NH2, Base E Nitro Reduction (Pd/C or Fe) D->E Chemoselective F Kinase Inhibitor (MEK/ERK Target) E->F Cyclization

Synthetic workflow for kinase inhibitors via chemoselective amide coupling of the diphenylamine core.

Quantitative Reagent Comparison

To facilitate reagent selection based on project phase, the following table summarizes the performance metrics of common coupling systems applied to 4-(4-fluoroanilino)-3-nitrobenzoic acid.

Coupling ReagentOptimal BaseSolventReaction TimeYield (Avg)Purification MethodBest Use Case
HATU DIPEADMF2–4 h>90%Silica Gel ChromatographyHigh-throughput library synthesis; hindered amines.
T3P (50% in EtOAc)PyridineEtOAc / 2-MeTHF6–12 h85–95%Simple Aqueous WashProcess scale-up; avoiding chromatography.
EDC / HOBt NMMDCM / DMF12–24 h70–85%Silica Gel ChromatographyCost-sensitive, early-stage discovery.

Experimental Protocols

Protocol A: High-Throughput Discovery Coupling (HATU-Mediated)

Objective: Rapid, high-yielding library generation with diverse aliphatic and aromatic amines.

Materials:

  • 4-(4-Fluoroanilino)-3-nitrobenzoic acid (1.0 equiv, 0.5 mmol, 138 mg)

  • Target Amine (1.2 equiv, 0.6 mmol)

  • HATU (1.2 equiv, 0.6 mmol, 228 mg)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol, 260 µL)

  • Anhydrous DMF (2.5 mL, 0.2 M)

Step-by-Step Procedure:

  • Pre-activation: In an oven-dried 10 mL vial equipped with a magnetic stir bar, dissolve 4-(4-fluoroanilino)-3-nitrobenzoic acid and HATU in anhydrous DMF.

  • Add DIPEA dropwise at room temperature. Crucial Causality: Allow this mixture to stir for exactly 5 minutes before adding the amine. This ensures complete formation of the active HOAt ester and prevents the competitive guanidinylation of your target amine by unreacted HATU[2].

  • Coupling: Add the target amine to the deep yellow/orange solution. Stir at room temperature for 2 to 4 hours. Monitor completion via LC-MS.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (15 mL). Wash the organic layer sequentially with 1M HCl (2 × 10 mL), saturated aqueous NaHCO₃ (2 × 10 mL), and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc gradient) to afford the pure amide.

Protocol B: Process-Scale Coupling (T3P-Mediated)

Objective: Kilogram-scalable synthesis with a self-validating, chromatography-free isolation step.

Materials:

  • 4-(4-Fluoroanilino)-3-nitrobenzoic acid (1.0 equiv, 50 mmol, 13.8 g)

  • Target Amine (1.1 equiv, 55 mmol)

  • T3P (50% wt. solution in EtOAc) (1.5 equiv, 75 mmol, 45 mL)

  • Pyridine (3.0 equiv, 150 mmol, 12.1 mL)

  • Ethyl Acetate (EtOAc) (100 mL, 0.5 M)

Step-by-Step Procedure:

  • Preparation: Suspend 4-(4-fluoroanilino)-3-nitrobenzoic acid and the target amine in EtOAc in a 500 mL round-bottom flask.

  • Base Addition: Add pyridine and cool the mixture to 0 °C using an ice bath.

  • Activation: Add the T3P solution dropwise over 15 minutes via an addition funnel. Crucial Causality: T3P activation is mildly exothermic. Dropwise addition at 0 °C controls the reaction trajectory, ensuring the mixed anhydride forms cleanly without thermal degradation[3].

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6 to 12 hours. The suspension will typically transition into a homogeneous solution as the amide forms.

  • Chromatography-Free Workup: Add water (50 mL) to quench any unreacted T3P. Transfer to a separatory funnel. Wash the organic layer with 1M HCl (2 × 50 mL) to remove pyridine, followed by saturated aqueous NaHCO₃ (2 × 50 mL) and brine (50 mL).

  • Isolation: Dry the organic layer over Na₂SO₄ and concentrate. The resulting solid is typically >95% pure by HPLC and can be used directly in the subsequent nitro-reduction step.

Analytical Characterization & Troubleshooting

  • LC-MS Monitoring: The starting acid ionizes well in negative mode (ESI-), showing an [M-H]⁻ peak at m/z 275. The resulting amides typically ionize best in positive mode (ESI+).

  • Poorly Nucleophilic Amines: If coupling with highly deactivated anilines (e.g., 2-aminopyridines), extend the reaction time in Protocol B to 24 hours and heat the reaction gently to 60 °C. The thermal stability of T3P allows for elevated temperatures without degrading the active intermediate[3].

References

  • Sebolt-Leopold, J. S., et al. "Blockade of the MAP kinase pathway suppresses growth of colon tumors in vivo." Nature 400, 810–816 (1999). URL:[Link]

  • Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters 13(19), 5048–5051 (2011). URL:[Link]

  • Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society 115(10), 4397–4398 (1993). URL:[Link]

Sources

Application Note: Kilo-Scale Synthesis and Process Optimization of 4-(4-Fluoroanilino)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Document Type: Technical Protocol & Scale-Up Guide

Executive Summary

4-(4-Fluoroanilino)-3-nitrobenzoic acid is a highly valued diarylamine intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including targeted kinase inhibitors. The construction of this scaffold relies on a Nucleophilic Aromatic Substitution (SNAr) reaction. While bench-scale procedures frequently rely on toxic, high-boiling solvents like N,N-dimethylformamide (DMF), translating this chemistry to a pilot-plant environment requires rigorous optimization. This application note details a self-validating, kilo-scale protocol that replaces hazardous solvents with a greener Isopropanol/Water (IPA/H₂O) system, ensuring excellent thermal control, high throughput, and API-grade purity.

Mechanistic Causality & Reaction Design

To successfully scale this reaction, one must understand the causality behind the molecular interactions. The synthesis involves the coupling of 4-chloro-3-nitrobenzoic acid (the electrophile) and 4-fluoroaniline (the nucleophile)[1].

The reaction is driven by the strong electron-withdrawing nature of the nitro group positioned ortho to the chloride leaving group. This functional group drastically lowers the energy of the aromatic ring's lowest unoccupied molecular orbital (LUMO), activating the carbon center for nucleophilic attack[2]. The rate-limiting step is the initial donation of the amine's lone pair to form an anionic Meisenheimer complex. Subsequent, rapid elimination of the chloride ion restores aromaticity and yields the diarylamine product.

SNAr_Mechanism A 4-Chloro-3-nitrobenzoic acid (Electrophile) C Meisenheimer Complex (Anionic Intermediate) A->C Nucleophilic Attack (Rate Limiting) B 4-Fluoroaniline (Nucleophile) B->C Donates Lone Pair D 4-(4-Fluoroanilino)-3-nitrobenzoic acid (Product) C->D Rearomatization (Fast) E Chloride Ion (Leaving Group) C->E Elimination

Figure 1: Addition-elimination SNAr mechanism for 4-(4-Fluoroanilino)-3-nitrobenzoic acid.

Scale-Up Logic and Solvent Selection

Historically, SNAr reactions of this type utilize highly polar aprotic solvents[3]. However, for kilo-scale production, we engineered a shift to a 7:3 IPA/H₂O biphasic system.

  • Causality of Base Selection: 4-Chloro-3-nitrobenzoic acid is poorly soluble in organic solvents. By adding Potassium Carbonate (K₂CO₃) first, we deprotonate the carboxylic acid, forming a highly soluble potassium carboxylate salt in the aqueous phase. This homogenizes the reaction mixture before the nucleophile is introduced.

  • Thermal Control: The formation of the Meisenheimer complex is highly exothermic. Instead of a batch addition, 4-fluoroaniline is dosed continuously into the pre-heated basic solution. This controls the heat release rate, preventing a thermal runaway.

  • Self-Validating Isolation: Because the product is a carboxylic acid, it remains dissolved as a potassium salt at basic pH. By dropping the pH to 2.0 during workup, the carboxylate is protonated, drastically reducing its solubility and driving immediate, high-purity crystallization.

Quantitative Process Parameters

The following tables summarize the stoichiometric requirements and expected yield metrics for a standard 10-kilogram input batch.

Table 1: Stoichiometry and Material Charge
Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
4-Chloro-3-nitrobenzoic acid201.561.0010.0 kgElectrophile
4-Fluoroaniline111.121.206.6 kgNucleophile
Potassium Carbonate (K₂CO₃)138.212.0013.7 kgAcid Scavenger / Base
Isopropanol (IPA)60.10-70 LPrimary Solvent
Purified Water (H₂O)18.02-30 LCo-solvent
Hydrochloric Acid (6M)36.46-~35 LpH Adjustment / Precipitation
Table 2: Yield and Quality Metrics
ParameterValue
Theoretical Yield13.7 kg
Actual Isolated Yield12.1 kg
Percentage Yield88.3%
HPLC Purity (a/a)> 99.5%
AppearanceBright yellow crystalline powder

Kilo-Scale Experimental Protocol

This protocol is designed as a self-validating system . Progression to the isolation phase is strictly gated by an In-Process Control (IPC) metric, ensuring that downstream contamination by unreacted starting material is mathematically impossible.

ScaleUp_Workflow Step1 Step 1: Reactor Prep Charge IPA/H2O & 4-Cl-3-NO2-BA Step2 Step 2: Deprotonation Add K2CO3 to form soluble salt Step1->Step2 Step3 Step 3: Controlled Dosing Add 4-Fluoroaniline at 80°C Step2->Step3 Step4 Step4 Step3->Step4 Step5 Step 5: Acidification Cool to 25°C, add 6M HCl to pH 2 Step4->Step5 Step6 Step 6: Isolation Filtration & Wash (H2O/Cold IPA) Step5->Step6 Step7 Step 7: Drying Vacuum oven at 60°C Step6->Step7

Figure 2: Kilo-scale process workflow for the synthesis and isolation of the target API intermediate.

Step-by-Step Methodology:
  • Reactor Preparation: Purge a 200 L glass-lined reactor with Nitrogen (N₂). Charge the reactor with 70 L of Isopropanol (IPA) and 30 L of Purified Water.

  • Electrophile Charging: Initiate stirring at 150 RPM. Charge 10.0 kg of 4-chloro-3-nitrobenzoic acid into the reactor. The mixture will appear as a thick, pale slurry.

  • Salt Formation (Deprotonation): Slowly charge 13.7 kg of Potassium Carbonate (K₂CO₃) in portions over 30 minutes to control CO₂ evolution. The suspension will transition into a clear, homogenous solution as the highly soluble potassium carboxylate salt forms.

  • Thermal Equilibration: Heat the reactor jacket to bring the internal temperature to 80 °C.

  • Controlled Nucleophile Dosing: Using a metering pump, dose 6.6 kg of 4-fluoroaniline into the reactor over a period of 2 hours. Causality note: Continuous dosing regulates the exothermic formation of the Meisenheimer complex, maintaining the internal temperature strictly below 85 °C.

  • Reflux and Reaction: Once dosing is complete, adjust the jacket temperature to maintain a gentle reflux (~85 °C) for 12 hours. The solution will turn deep orange/red.

  • In-Process Control (IPC) - Self-Validation Step: Withdraw a 5 mL sample. Quench with 1 mL of 1M HCl and dilute with Acetonitrile. Analyze via HPLC (UV detection at 254 nm).

    • Validation Gate: The peak area of 4-chloro-3-nitrobenzoic acid must be < 1.0% . If the threshold is not met, continue refluxing and re-sample every 2 hours. Do not proceed to step 8 until validated.

  • Cooling and Acidification: Cool the reactor to 25 °C. Slowly dose 6M Hydrochloric Acid (~35 L) until the internal pH reaches 2.0. Causality note: Protonating the carboxylate salt forces the target compound out of the aqueous/organic matrix, resulting in immediate precipitation of a bright yellow solid.

  • Isolation: Transfer the slurry to a Nutsche filter. Filter the product under vacuum. Wash the filter cake twice with 20 L of Purified Water to remove KCl salts, followed by a final wash with 10 L of cold IPA (5 °C) to displace water and remove trace unreacted 4-fluoroaniline.

  • Drying: Transfer the wet cake to a vacuum drying oven. Dry at 60 °C under high vacuum (< 50 mbar) for 24 hours until the moisture content (Karl Fischer titration) is < 0.5%.

References

  • Title: An In-depth Technical Guide to the Synthesis of 4-(Methylamino)
  • Source: PMC (National Institutes of Health)
  • Title: Synthesis of potentially bioactive PABA-related N-(aminoalkyl)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Fluoroanilino)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Active Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Yield Optimization & Troubleshooting for


 Coupling

Executive Summary

Welcome to the technical support portal for the synthesis of 4-(4-fluoroanilino)-3-nitrobenzoic acid . This intermediate is a critical scaffold in medicinal chemistry, particularly for MEK inhibitors (e.g., Cobimetinib analogs).

The synthesis typically involves a Nucleophilic Aromatic Substitution (


)  between 4-chloro-3-nitrobenzoic acid  (electrophile) and 4-fluoroaniline  (nucleophile). While seemingly straightforward, this reaction often suffers from stalled conversion (~60-70% yield) and difficult purification due to the "Base Tax" of the carboxylic acid moiety and the reduced nucleophilicity of fluoroaniline.

This guide moves beyond basic recipes to explain the chemical causality of failure points and provides self-validating protocols to maximize yield (>85%) and purity.

Module 1: Reaction Kinetics & Stoichiometry

Q: Why does my reaction stall at ~50-60% conversion even with a 1:1 ratio?

A: You are likely falling victim to the "Hidden Equivalent" trap.

The starting material, 4-chloro-3-nitrobenzoic acid, contains a carboxylic acid group (


). The nucleophile, 4-fluoroaniline, is a base.
  • The "Base Tax": The first equivalent of 4-fluoroaniline added does not attack the aromatic ring. Instead, it instantly deprotonates the carboxylic acid to form a salt (carboxylate).

  • Deactivation: The resulting carboxylate anion (

    
    ) is an electron-donating group (via induction), which destabilizes the Meisenheimer complex and makes the ring less electrophilic than the neutral acid.
    
  • Protonation of Nucleophile: If you use a 1:1 ratio, you have effectively quenched your nucleophile by turning it into an ammonium salt, which cannot participate in

    
    .
    

The Fix: You must use at least 2.2 equivalents of 4-fluoroaniline OR use an auxiliary inorganic base (like


) to handle the deprotonation.
Q: Should I switch from the Chloro- to the Fluoro- precursor?

A: Yes, if cost allows.

In


 reactions ortho to a nitro group, Fluorine is a superior leaving group to Chlorine  (often 100-1000x faster).
  • Reasoning: The highly electronegative fluorine atom inductively pulls electron density from the ring carbon (

    
    ), significantly lowering the activation energy for the rate-determining step (nucleophilic attack).
    
  • Recommendation: If using 4-chloro-3-nitrobenzoic acid requires harsh temperatures (

    
    ) that cause tarring, switching to 4-fluoro-3-nitrobenzoic acid  allows the reaction to proceed at lower temperatures (
    
    
    
    ) with higher purity.

Module 2: Solvent Engineering & Thermodynamics

Q: I am using DMF, but the workup is an oily mess. What do you suggest?

A: Switch to a "Green" Protic System (Water/Ethanol).

While DMF promotes


 by solvating cations and leaving anions "naked" (reactive), it has high boiling points and is difficult to remove, often leading to oiling out during aqueous crash-outs.

Recommended System: Water or Water/Ethanol (Reflux)

  • Mechanism: Water acts as a hydrogen-bond donor, stabilizing the anionic leaving group (chloride/fluoride) and the transition state.

  • Self-Validating Isolation: The product is insoluble in acidic water. By running the reaction in water with a base (forming the soluble salt) and then acidifying, the product precipitates as a filterable solid, leaving impurities in the mother liquor.

Data Comparison: Solvent Systems
ParameterDMF (Standard)Water/EtOH (Recommended)Neat (Melt)
Reaction Temp 100-120°C80-100°C140°C
Yield (Isolated) 75-80%88-92% 60-70%
Purity (HPLC) 90-95%>98% <85% (Tars)
Workup Extraction/DistillationAcid PrecipitationRecrystallization
Green Score Low (Toxic)HighMedium

Module 3: Visualization of Reaction Logic

The following diagrams illustrate the reaction mechanism and the troubleshooting logic tree.

ReactionPathway Start 4-Chloro-3-nitrobenzoic Acid (Electrophile) Step1 Step 1: Deprotonation (Forms Carboxylate Salt) Start->Step1 Amine 4-Fluoroaniline (Nucleophile) Step2 Step 2: Meisenheimer Complex (Rate Determining Step) Amine->Step2 Base Base (K2CO3 or Excess Amine) Base->Step1 Essential Step1->Step2 + Amine Step3 Step 3: Elimination of Cl- Step2->Step3 Product_Salt Product Carboxylate Salt (Soluble in Water) Step3->Product_Salt Acid_Workup Acid Workup (HCl) pH < 3 Product_Salt->Acid_Workup Final_Product 4-(4-Fluoroanilino)-3-nitrobenzoic acid (Precipitate) Acid_Workup->Final_Product

Figure 1: Reaction pathway highlighting the critical deprotonation step and the necessity of base.

Troubleshooting Start Low Yield / Purity? CheckTLC Check TLC/HPLC Is SM present? Start->CheckTLC CheckpH Check Workup pH Is pH < 3? CheckTLC->CheckpH No (Rxn Complete) CheckEquiv Check Stoichiometry Base > 2.0 eq? CheckTLC->CheckEquiv Yes (Incomplete Rxn) AcidifyMore Add HCl to pH 1-2 CheckpH->AcidifyMore No (Product soluble) CheckImpurities Recrystallize (EtOH) CheckpH->CheckImpurities Yes Temp Temp Issue CheckEquiv->Temp Yes IncreaseBase Add K2CO3 or Excess Aniline CheckEquiv->IncreaseBase No Solvent Solvent Issue IncreaseTemp Increase Temp or Time Temp->IncreaseTemp Reaction too cold SwitchLeavingGroup Switch Cl -> F precursor Temp->SwitchLeavingGroup Already Refluxing

Figure 2: Troubleshooting logic tree for diagnosing yield issues.

Module 4: Optimized Protocol (The "Golden Standard")

This protocol uses water as the primary solvent with Potassium Carbonate (


) as the acid scavenger. This method is scalable, cost-effective, and environmentally superior to DMF routes.

Materials:

  • 4-Chloro-3-nitrobenzoic acid (1.0 eq)

  • 4-Fluoroaniline (1.1 eq)

  • Potassium Carbonate (2.2 eq)

  • Water (10 volumes)

  • HCl (conc.) for workup[1]

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, charge Water (10 mL per gram of benzoic acid substrate) and Potassium Carbonate (2.2 eq).

  • Dissolution: Add 4-Chloro-3-nitrobenzoic acid (1.0 eq). Stir at room temperature until the solid dissolves and

    
     evolution ceases (formation of potassium benzoate).
    
  • Addition: Add 4-Fluoroaniline (1.1 eq). The mixture may look biphasic (aniline is an oil).

  • Reaction: Heat the mixture to reflux (approx. 100°C) for 12–16 hours.

    • Checkpoint: The reaction mixture should turn deep orange/red (characteristic of nitro-aniline chromophores).

    • Monitor: Check HPLC/TLC. The disappearance of the starting benzoate peak is the key indicator.

  • Workup (The Critical Step):

    • Cool the reaction mixture to room temperature.

    • (Optional) Wash the aqueous alkaline solution with Ethyl Acetate (2x) to remove unreacted 4-fluoroaniline and organic impurities. This step significantly improves the color of the final product.

    • Acidify the aqueous layer slowly with conc. HCl to pH 1–2 .

    • Observation: A thick yellow/orange precipitate will form.

  • Isolation: Stir the slurry for 30 minutes to ensure complete precipitation. Filter the solid.[1][2][3][4][5][6]

  • Purification: Wash the cake with water (to remove inorganic salts) and then cold ethanol (to remove trace organic impurities). Dry in a vacuum oven at 50°C.

FAQs: Rapid Fire Troubleshooting

Q: My product is purple/black. What happened? A: This indicates oxidation of the aniline or thermal decomposition.

  • Fix: Ensure you are conducting the reaction under an inert atmosphere (

    
    ) if possible, although not strictly required. More importantly, do not overheat . If using DMF, temperatures >140°C often cause charring. Stick to the aqueous protocol at 100°C.
    

Q: Can I use Copper catalysis (Ullmann-type)? A: It is generally unnecessary. The nitro group at the ortho position provides sufficient activation for


 without metal catalysts. Adding copper often complicates the workup (heavy metal removal).

Q: The product is not precipitating upon acidification. A: Check your pH. The product is a weak acid. If the pH is around 4-5, it may still be partially soluble. Drive the pH down to 1-2. Also, ensure you haven't used a large volume of alcohol cosolvent, which would solubilize the product. If you did, rotovap off the alcohol before acidification.

References

  • Nucleophilic Aromatic Substitution Mechanism: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412.

  • Synthesis of Cobimetinib Intermediates (Patent): Wenglowsky, S., et al. (2007). MEK Inhibitors. WO2007044515A1. (Describes analogous

    
     conditions for fluoro-nitro-benzoic acids). 
    
  • Green Chemistry in SNAr: Konstantinova, L. S., et al. (2010). "Water as a solvent for nucleophilic aromatic substitution." Russian Chemical Reviews. (Highlights the efficiency of water/base systems for nitro-activated halides).

  • Leaving Group Effects (F vs Cl): Miller, J. (1951). "The mechanism of nucleophilic aromatic substitution."[7] Journal of the Chemical Society. (Establishes the F >> Cl rate order for

    
    ). 
    

Sources

Technical Support Center: Purification of 4-Fluoroaniline

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions regarding the removal of unreacted 4-fluoroaniline from reaction mixtures. The following sections are designed to offer practical, field-proven insights into common purification challenges.

Frequently Asked Questions (FAQs)

Q1: My initial workup to remove 4-fluoroaniline still shows its presence in my NMR spectrum. What is the most reliable method for its removal?

The most robust and widely applicable method for removing residual 4-fluoroaniline is an acid-base extraction . This technique leverages the basicity of the aniline's amino group. By washing your organic reaction mixture with a dilute aqueous acid, such as 1M or 2M hydrochloric acid (HCl), the 4-fluoroaniline is protonated to form its corresponding ammonium salt.[1][2] This salt is highly soluble in the aqueous phase and is thus effectively extracted from the organic layer containing your desired product (assuming your product is not basic).

Q2: I am concerned that my product is sensitive to strong acids. Are there alternative extraction methods?

If your product is acid-sensitive, you can use a milder acidic wash, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), which is weakly acidic. Alternatively, you can employ a liquid-liquid extraction based on solubility differences. For instance, dissolving the crude mixture in a minimal amount of a solvent like ethyl acetate and then adding a less polar solvent like hexanes can precipitate your more polar product, leaving the more soluble 4-fluoroaniline in the solvent mixture.[1]

Another effective method for acid-sensitive compounds is to wash the organic layer with a 10% aqueous solution of copper(II) sulfate. The copper ions form a complex with the aniline, which partitions into the aqueous layer.[3]

Q3: After acidic extraction, how do I ensure all the 4-fluoroaniline has been removed?

To ensure complete removal, it is recommended to perform multiple acidic washes (e.g., 2-3 times) with the dilute acid solution. After each wash, gently shake the separatory funnel and allow the layers to fully separate before draining the aqueous layer. A final wash with brine (saturated aqueous NaCl) will help to remove any remaining water from the organic layer before drying with an anhydrous salt like sodium sulfate or magnesium sulfate.[3]

Q4: My purified 4-fluoroaniline product is a dark oil or solid. How can I decolorize it?

Discoloration in anilines is typically due to the formation of oxidation products.[4] Several methods can be employed for decolorization:

  • Activated Carbon Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities. The charcoal is then removed by hot filtration.[4]

  • Distillation: For liquid products, vacuum distillation is highly effective at separating the desired aniline from non-volatile, colored polymeric impurities.[4] The boiling point of 4-fluoroaniline is approximately 187 °C at atmospheric pressure.[5][6]

  • Column Chromatography: Passing the colored compound through a short plug of silica gel or alumina can also remove colored impurities.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
4-Fluoroaniline remains after aqueous acid wash. Incomplete protonation or insufficient washing.Increase the number of acidic washes. Ensure the pH of the aqueous layer is acidic after extraction.
Product is lost during acidic extraction. Product is also basic and forms a salt.Use a milder acid wash (e.g., NH₄Cl) or switch to a non-extraction-based method like chromatography or distillation.
Emulsion forms during extraction. High concentration of reactants or vigorous shaking.Add brine to the separatory funnel to help break the emulsion. Let the mixture stand for a longer period. Gentle swirling instead of vigorous shaking can prevent emulsion formation.
Streaking of aniline on TLC plate during column chromatography. Interaction of the basic aniline with acidic silica gel.Add a small amount of a volatile base, such as triethylamine (0.5-1%), to the chromatography eluent. This will neutralize the acidic sites on the silica gel and result in sharper peaks.[4]
Product co-elutes with 4-fluoroaniline during column chromatography. Similar polarity of the product and the starting material.Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve better separation. Alternatively, consider derivatizing the 4-fluoroaniline to a more polar compound before chromatography.
Thermal decomposition during distillation. High boiling point of 4-fluoroaniline.Use vacuum distillation to lower the boiling point and minimize the risk of thermal decomposition.[4]

Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M HCl to the separatory funnel.

  • Stopper the funnel and shake gently, periodically venting to release any pressure.

  • Allow the layers to separate completely.

  • Drain the lower aqueous layer.

  • Repeat the extraction with 1M HCl two more times.

  • Wash the organic layer with saturated aqueous sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Flash Column Chromatography
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the chromatography eluent.

  • Load the sample onto the top of the silica gel bed.

  • Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane), adding 0.5-1% triethylamine to the eluent if streaking is observed.[4]

  • Collect fractions and analyze by TLC to identify those containing the purified product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Decision Tree for Purification Method Selection

G start Start: Crude Reaction Mixture containing 4-Fluoroaniline is_product_acid_stable Is the product stable to acid? start->is_product_acid_stable acid_extraction Perform Acid-Base Extraction (1M HCl wash) is_product_acid_stable->acid_extraction Yes non_acid_methods Consider Non-Extraction Methods is_product_acid_stable->non_acid_methods No check_purity1 Check Purity (TLC/NMR) acid_extraction->check_purity1 is_pure1 Is it pure? check_purity1->is_pure1 end_product Pure Product is_pure1->end_product Yes chromatography Perform Column Chromatography is_pure1->chromatography No is_product_volatile Is the product volatile and thermally stable? non_acid_methods->is_product_volatile distillation Perform Vacuum Distillation is_product_volatile->distillation Yes is_product_volatile->chromatography No check_purity2 Check Purity (TLC/NMR) distillation->check_purity2 chromatography->check_purity2 is_pure2 Is it pure? check_purity2->is_pure2 is_pure2->end_product Yes is_pure2->chromatography No, try alternative chromatography conditions

Caption: A decision tree to guide the selection of the appropriate purification method.

Workflow for Acid-Base Extraction

start Crude Organic Mixture add_acid Add 1M HCl start->add_acid separate Separate Layers add_acid->separate organic_layer Organic Layer (Product) separate->organic_layer Top/Bottom layer depending on solvent aqueous_layer Aqueous Layer (4-Fluoroanilinium Chloride) separate->aqueous_layer wash_brine Wash with Brine organic_layer->wash_brine dry Dry (Na2SO4) wash_brine->dry evaporate Evaporate Solvent dry->evaporate pure_product Pure Product evaporate->pure_product

Caption: A workflow diagram illustrating the acid-base extraction process.

References

  • Loba Chemie. (2015, April 9). 4-FLUOROANILINE FOR SYNTHESIS MSDS. [Link]

  • Zakrzewska, A., et al. (2001). 4-Fluoroanilines: synthesis and decomposition. Journal of Fluorine Chemistry, 111(1), 1-10. [Link]

  • Fakhraie, S., et al. (2020). Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extraction procedure. Analytical Methods in Environmental Chemistry Journal, 3(4), 72-84. [Link]

  • ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture?[Link]

  • PubChem. 4-Fluoroaniline. [Link]

  • Google Patents. (2010).
  • Google Patents. (1971). US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
  • Google Patents. (2013).
  • University of California, Irvine. Experiment 6 - Extraction. [Link]

  • Google Patents. (1986).
  • CK-12 Foundation. (2026, January 14). Preparation of Amines. [Link]

  • Solubility of Things. 4-Fluoroaniline. [Link]

  • Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • Molecules. (2021, July 19). Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. [Link]

  • Chemcess. (2025, September 22). Production Of Aromatic Amines. [Link]

  • International Journal of Environmental Research and Public Health. (2012). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. [Link]

  • Acadecraft. 4-Fluoroaniline - Material Safety Data Sheet (MSDS). [Link]

  • Google Patents. (1979).
  • Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions. [Link]

  • University of Rochester. Remove Sticky Reagents. [Link]

  • Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography. [Link]

  • Google Patents. (1997).
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Fluoroaniline, 98%. [Link]

  • International Journal of Environmental Research and Public Health. (2022, March 24). Determination of Aniline in Soil by ASE/GC-MS. [Link]

  • Environmental Sciences Europe. (2021, October 18). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. [Link]

Sources

Technical Support Center: Purification of 4-(4-Fluoroanilino)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 4-(4-fluoroanilino)-3-nitrobenzoic acid. This document provides researchers, scientists, and drug development professionals with in-depth protocols, troubleshooting advice, and answers to frequently asked questions regarding the recrystallization of this key chemical intermediate. As a versatile building block in the synthesis of various pharmacologically active molecules, including benzimidazoles, its purity is paramount for successful downstream applications[1][2].

This guide is structured to provide not just procedural steps, but the underlying scientific principles, enabling you to adapt and troubleshoot effectively in your own laboratory setting.

Core Principles of Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. Its efficacy is founded on the principle that the solubility of a solid in a solvent generally increases with temperature[3][4]. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point. Conversely, impurities should either be highly soluble at all temperatures (remaining in the liquid phase, or "mother liquor") or insoluble in the hot solvent (allowing for their removal via hot filtration)[5].

The process involves four key stages:

  • Dissolution: Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.

  • Filtration (Optional): If insoluble impurities are present, they are removed by filtering the hot solution.

  • Crystallization: Allowing the solution to cool slowly and undisturbed. As the solubility decreases, the pure compound crystallizes out, leaving soluble impurities behind in the solvent[6].

  • Isolation: Collecting the purified crystals by vacuum filtration and washing them with a small amount of cold solvent to remove any adhering mother liquor.

Experimental Protocol: Recrystallization of 4-(4-Fluoroanilino)-3-nitrobenzoic acid

This protocol details the use of a mixed solvent system, ethanol and water, which is highly effective for compounds like 4-(4-fluoroanilino)-3-nitrobenzoic acid that possess both polar (carboxylic acid, nitro group) and less polar (fluoroanilino moiety) characteristics. Ethanol acts as the "good" solvent in which the compound is soluble, while water acts as the "poor" or "anti-solvent" to reduce solubility and induce crystallization[7].

Materials:
  • Crude 4-(4-fluoroanilino)-3-nitrobenzoic acid

  • 95% Ethanol

  • Deionized Water

  • Erlenmeyer flasks (2)

  • Heating source (hot plate with stirring capability)

  • Graduated cylinders

  • Pasteur pipettes

  • Watch glass

  • Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum source)

  • Filter paper

  • Spatula and glass stirring rod

Step-by-Step Methodology:
  • Dissolution:

    • Place the crude 4-(4-fluoroanilino)-3-nitrobenzoic acid into an appropriately sized Erlenmeyer flask.

    • Add a magnetic stir bar.

    • Begin adding a small volume of 95% ethanol. For every 1 gram of crude material, start with approximately 5-10 mL of ethanol[7].

    • Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves at or near the boiling point. Causality: It is critical to use the minimum amount of hot solvent necessary for dissolution. Using an excess will result in a lower, sometimes zero, yield as the solution will not be saturated upon cooling[5][8].

  • Inducing Saturation:

    • While keeping the ethanol solution hot, begin adding hot deionized water dropwise until you observe a faint, persistent cloudiness (turbidity). This indicates that the solution is saturated and the compound is beginning to precipitate[7].

    • Once turbidity is achieved, add a few more drops of hot ethanol until the solution becomes clear again. This ensures you are starting with a hot, saturated solution, which is optimal for forming pure crystals.

  • Crystallization:

    • Remove the flask from the heat source, cover it with a watch glass to prevent solvent evaporation and contamination, and place it on an insulated surface (e.g., a cork ring or wooden block).

    • Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, well-defined crystals. Rapid cooling traps impurities within the crystal lattice, defeating the purpose of the purification[9].

    • Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 15-20 minutes to maximize the yield by further decreasing the compound's solubility.

  • Isolation and Drying:

    • Set up the vacuum filtration apparatus with a Büchner funnel and correctly sized filter paper.

    • Wet the filter paper with a small amount of the ice-cold ethanol/water mixture to ensure it seals against the funnel.

    • Turn on the vacuum and pour the crystallized mixture into the funnel. Use a spatula to transfer any remaining crystals.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture to rinse away any remaining mother liquor. Causality: Using a large volume of wash solvent or a solvent that is not ice-cold will redissolve some of your purified product, leading to yield loss[5].

    • Continue to pull a vacuum through the crystals for several minutes to help air-dry them.

    • Transfer the purified crystals to a clean, pre-weighed watch glass and allow them to dry completely in a desiccator or a low-temperature oven.

  • Purity Assessment:

    • Determine the melting point of the dried, recrystallized product. Pure 4-(4-fluoroanilino)-3-nitrobenzoic acid has a melting point of 123-126 °C[2]. A sharp melting range close to the literature value indicates high purity. Impurities typically cause the melting point to be depressed and broaden the range[6].

    • Calculate the percent recovery: (mass of pure product / mass of crude product) x 100%.

Recrystallization Workflow Diagram

G cluster_prep Preparation cluster_dissolution Dissolution & Saturation cluster_crystallization Crystallization cluster_isolation Isolation A Place Crude Solid in Erlenmeyer Flask B Add Minimum Amount of Hot Ethanol A->B C Heat to Dissolve B->C D Add Hot Water until Turbid C->D E Add Ethanol Dropwise until Clear D->E F Cool Slowly to Room Temp E->F G Cool in Ice Bath F->G H Collect via Vacuum Filtration G->H I Wash with Ice-Cold Ethanol/Water H->I J Dry Crystals I->J K Pure Product J->K

Caption: Workflow for the recrystallization of 4-(4-fluoroanilino)-3-nitrobenzoic acid.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization process in a direct question-and-answer format.

Issue Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used: The solution is not supersaturated.[8][10] 2. Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated.[5][8]1. Re-heat the solution and boil off some of the solvent to increase the concentration. Allow it to cool again. 2. Induce crystallization by gently scratching the inside of the flask at the liquid's surface with a glass rod. Alternatively, add a tiny "seed crystal" of the pure compound if available.[11]
The compound "oils out" instead of crystallizing. The solution has become saturated at a temperature that is above the melting point of the compound, causing it to separate as a liquid instead of a solid.[8][9]Re-heat the flask to re-dissolve the oil. Add a small amount of the "good" solvent (ethanol) to decrease the saturation point. Allow the solution to cool much more slowly. Insulating the flask can help.[9]
Crystallization happens too quickly, forming a fine powder. The solution was cooled too rapidly, or the initial solution was too concentrated. This can trap impurities.[9]Re-heat the solution to re-dissolve the solid. Add a small amount (1-2 mL) of additional hot solvent (ethanol) and allow it to cool more slowly.[9]
The final yield is very low. 1. Excess solvent used: A significant amount of the product remains dissolved in the mother liquor.[5][9] 2. Premature filtration: The solution was not cooled sufficiently before filtering. 3. Excessive washing: Too much cold solvent was used to wash the crystals, redissolving the product.1. Before discarding the mother liquor, try cooling it further in a salt-ice bath to see if more product crystallizes. In the future, use the minimum amount of hot solvent required. 2. Ensure the flask is thoroughly chilled in an ice bath before filtration. 3. Use only a minimal amount of ice-cold solvent for washing.
The recrystallized product is still colored. Colored impurities are still present.If the impurities are known to be non-polar, a different solvent system might be more effective. Alternatively, after dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[10]
Troubleshooting Decision Tree

G Start Solution Cooled, What is the Result? NoCrystals No Crystals Form Start->NoCrystals No Solid OilingOut Oily Liquid Forms Start->OilingOut Liquid Separation PoorYield Low Yield of Crystals Start->PoorYield Few Crystals GoodCrystals Good Crystals Form Start->GoodCrystals Solid Crystals Sol_NoCrystals Boil off some solvent. Scratch flask or add seed crystal. NoCrystals->Sol_NoCrystals Sol_OilingOut Reheat, add more 'good' solvent (ethanol), cool very slowly. OilingOut->Sol_OilingOut Sol_PoorYield Check mother liquor for more product. Use less solvent next time. PoorYield->Sol_PoorYield Sol_GoodCrystals Proceed to Filtration. GoodCrystals->Sol_GoodCrystals

Caption: A decision tree for troubleshooting common recrystallization problems.

Frequently Asked Questions (FAQs)

Q1: Why is a mixed solvent system like ethanol/water recommended for this compound? A1: 4-(4-Fluoroanilino)-3-nitrobenzoic acid has mixed polarity. A single solvent may either dissolve it too well (even when cold) or not well enough (even when hot). A mixed solvent system provides fine control over solubility. The compound dissolves well in the "good" solvent (ethanol), and the addition of the "poor" solvent (water) brings the hot solution to the precise point of saturation, allowing for effective crystallization upon cooling[7].

Q2: Can I use a different solvent system? A2: Yes, other solvents may work. The key is to find a solvent (or solvent pair) where the compound has high solubility when hot and low solubility when cold. Based on similar structures, solvents like methanol, isopropanol, or toluene could be investigated[12][13]. However, extensive solubility testing with small amounts of your compound would be required to validate a new system. For safety and efficacy, the ethanol/water system is a well-established starting point.

Q3: What is the "mother liquor" and can I discard it? A3: The mother liquor is the remaining solution after the crystals have been filtered off. It contains the soluble impurities as well as a small amount of the dissolved target compound (since no compound is completely insoluble)[9]. You should generally not discard it until you have weighed your final product and are satisfied with the yield. If the yield is low, you can try to obtain a "second crop" of crystals by boiling off some of the solvent from the mother liquor and re-cooling, though this second crop may be less pure.

Q4: How does scratching the flask with a glass rod help induce crystallization? A4: Scratching the glass creates microscopic rough edges on the surface. These imperfections provide nucleation sites—points where the first few molecules can come out of solution and organize into a crystal lattice, upon which further crystal growth can occur[5][8].

Q5: My recrystallized product has a very wide melting point range. What does this mean? A5: A broad melting point range (e.g., more than 2-3 °C) is a strong indicator that the compound is still impure[6]. Impurities disrupt the crystal lattice, which requires less energy (a lower temperature) to break down. This leads to both a depression and a broadening of the melting point range. A second recrystallization may be necessary to achieve the desired purity.

References

  • CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
  • The Recrystallization of Benzoic Acid. University of Missouri-St. Louis. [Link]

  • 4-Fluoro-3-nitrobenzoic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Recrystallization Lab Procedure of Benzoic Acid. (2020, September 21). YouTube. [Link]

  • Problems with Recrystallisations. University of York, Department of Chemistry. [Link]

  • 4-(4-Fluoroanilino)-N-(4-fluorophenyl)-3-nitrobenzamide. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2573. [Link]

  • SU1806130A3 - Method for purification 4-nitrobenzoic acid...
  • m-NITROBENZOIC ACID. Organic Syntheses, Coll. Vol. 1, p.371 (1941); Vol. 2, p.76 (1922). [Link]

  • US1458715A - Process for making nitrobenzoic acid and intermediates.
  • Reagents and conditions: (a) 4-Fluoro-3-nitrobenzoic acid,... ResearchGate. [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]

  • (PDF) Recrystallization of Impure Benzoic Acid. ResearchGate. [Link]

  • Recrystallization. California State University, Bakersfield. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Recrystallization. University of Colorado Boulder, Department of Chemistry. [Link]

  • US2815373A - Preparation of para-nitrobenzoic acid.

Sources

Solving solubility issues of 4-(4-Fluoroanilino)-3-nitrobenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-(4-Fluoroanilino)-3-nitrobenzoic acid

Welcome to the technical support guide for 4-(4-Fluoroanilino)-3-nitrobenzoic acid (FNA). This resource is designed for researchers, chemists, and drug development professionals to navigate and overcome the common solubility challenges associated with this compound. Our goal is to provide not just solutions, but a foundational understanding of the molecular properties that govern its behavior in various solvent systems.

Understanding the Molecule: Why is Solubility a Challenge?

4-(4-Fluoroanilino)-3-nitrobenzoic acid is a complex organic molecule with distinct functional groups that contribute to its challenging solubility profile.

  • Benzoic Acid Core : The carboxylic acid group (-COOH) provides a site for hydrogen bonding and deprotonation. Its solubility is therefore highly pH-dependent in aqueous or protic systems.

  • Nitro Group (-NO2) : As a strong electron-withdrawing group, the nitro substituent increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid.[1][2] This polarity can enhance solubility in polar solvents.

  • 4-Fluoroanilino Group : This is a large, predominantly non-polar moiety. The fluorine atom increases lipophilicity, which can aid in penetration into hydrophobic protein pockets but often hinders solubility in polar solvents.[3] The overall size and aromatic nature of this substituent contribute significantly to a stable crystal lattice structure, which requires substantial energy to disrupt and dissolve.

These competing characteristics—polar groups favoring polar solvents and a large non-polar group favoring non-polar environments—result in limited solubility across a wide range of common organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for dissolving 4-(4-Fluoroanilino)-3-nitrobenzoic acid?

Based on its structure and empirical data for similar compounds, polar aprotic solvents are the most effective. We recommend starting with:

  • Dimethyl Sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

Polar protic solvents like ethanol and methanol can also be effective, particularly with heating.[4] A product sheet from Sigma-Aldrich indicates a solubility of 50 mg/mL in 95% ethanol and 25 mg/mL in methanol (250 mg/10 mL).

Q2: My compound won't dissolve in my aqueous buffer. What should I do?

The aqueous solubility of this carboxylic acid is highly dependent on pH.[4] Below its pKa, the neutral, protonated form dominates, which is poorly soluble. To increase solubility:

  • Increase the pH : Adjust the pH of your buffer to be at least 1-2 units above the compound's pKa. This deprotonates the carboxylic acid to form a more soluble carboxylate salt.[4]

  • Use a Co-solvent : If you must work at a lower pH, consider adding a water-miscible organic co-solvent like DMSO or ethanol to the aqueous buffer.

Q3: Can I heat the mixture to improve solubility?

Yes, gentle heating is a standard and effective method to increase the dissolution rate and solubility. However, always be cautious of potential degradation, especially with prolonged exposure to high temperatures. We recommend a preliminary thermal stability test if you plan to heat the compound significantly above ambient temperature.

Q4: I dissolved the compound with heat, but it crashed out of solution upon cooling. Why?

This indicates you created a supersaturated solution. While heating increases solubility, the solution may not be stable at lower temperatures. The excess solute precipitates out as the solution returns to a lower energy state. To avoid this, either maintain an elevated temperature or use a stronger solvent system (e.g., a different solvent or a co-solvent mixture) that can maintain solubility at your working temperature.

In-Depth Troubleshooting Guide

This section addresses specific experimental failures and provides a logical path to their resolution.

Scenario 1: The compound appears completely insoluble in the selected solvent, even with stirring.

  • Question: Have you selected an appropriate solvent based on polarity?

    • Analysis: The molecule has both polar (nitro, carboxylic acid) and non-polar (fluoroanilino) regions. Solvents at the extremes of the polarity scale (e.g., water, hexanes) are unlikely to be effective on their own. Polar aprotic solvents like DMSO and DMF are often the best starting point as they can effectively solvate the different parts of the molecule.

    • Action: Refer to the Solvent Selection Workflow below to systematically test a panel of solvents.

  • Question: Is the dissolution process kinetically limited?

    • Analysis: Sometimes, the rate of dissolution is very slow, especially with crystalline materials. The solvent needs energy to overcome the crystal lattice energy.

    • Action:

      • Introduce Energy : Gently heat the mixture while stirring.

      • Use Sonication : Place the vial in an ultrasonic bath. Sonication provides localized energy to break up the solid particles and facilitate solvation.[4]

      • Particle Size Reduction : If you have a larger batch, grinding the solid material to a finer powder will increase the surface area available for the solvent to act upon, speeding up dissolution.[5]

Systematic Solvent Selection Workflow

The following diagram outlines a systematic approach to identifying a suitable solvent system for FNA.

Solvent_Selection_Workflow start_node Start: Undissolved FNA A Test Polar Aprotic: DMSO, DMF, NMP start_node->A Select Solvent Class process_node process_node decision_node decision_node end_node Success: FNA Dissolved fail_node Failure: Re-evaluate System B Dissolved? A->B Stir at Room Temp B->end_node Yes C Apply Gentle Heat (40-60°C) / Sonicate B->C No D Dissolved? C->D Observe D->end_node Yes E Test Polar Protic: Ethanol, Methanol D->E No F Dissolved? E->F Stir at Room Temp F->end_node Yes G Apply Gentle Heat (40-60°C) / Sonicate F->G No H Dissolved? G->H Observe H->end_node Yes I Consider Co-Solvent System (e.g., DMSO/Ethanol) H->I No I->fail_node

Caption: A systematic workflow for selecting an appropriate organic solvent for 4-(4-Fluoroanilino)-3-nitrobenzoic acid.

Scenario 2: The compound dissolves initially but then precipitates, forming a different solid or an oil.

  • Question: Is your solvent sufficiently pure and dry?

    • Analysis: The presence of water in organic solvents can significantly reduce the solubility of non-polar compounds. FNA may be less soluble in a solvent-water mixture than in the pure solvent, causing it to precipitate.

    • Action: Use anhydrous solvents from a freshly opened bottle or a solvent purification system.

  • Question: Is a chemical reaction occurring?

    • Analysis: While FNA is relatively stable, the presence of strong bases could deprotonate the aniline nitrogen or lead to other reactions, especially at elevated temperatures. The resulting species may have different solubility characteristics.

    • Action: Avoid highly basic or reactive solvents unless required for a specific reaction. If a reaction is suspected, analyze the precipitate using techniques like NMR or LC-MS to confirm its identity.

Troubleshooting Decision Tree

Use this diagram to diagnose and solve solubility issues during your experiment.

Troubleshooting_Decision_Tree problem_node problem_node question_node question_node solution_node solution_node start Problem: FNA is not dissolving or is precipitating q1 Is the solution aqueous or contain water? start->q1 q2 Was heat used to dissolve the compound? q1->q2 No q_ph Is pH > pKa + 1? q1->q_ph Yes q3 Have you tried applying energy (heat/sonication)? q2->q3 No s_supersat Issue: Supersaturation. Solution: Use a stronger solvent, a co-solvent, or maintain heat. q2->s_supersat Yes s_ph_ok s_ph_ok q_ph->s_ph_ok Yes s_ph_low Solution: Increase pH using a non-reactive base (e.g., NaHCO3) to form the soluble salt. q_ph->s_ph_low No s_ph_ok->q2 q4 Is the solvent from a freshly opened/anhydrous source? q3->q4 Yes s_energy Solution: Gently heat to 40-60°C or place in an ultrasonic bath. q3->s_energy No s_reassess Solution: The solvent is likely unsuitable. Re-evaluate using the Solvent Selection Workflow. Consider co-solvents. q4->s_reassess Yes s_solvent_wet Solution: Use fresh, anhydrous solvent to avoid precipitation caused by water contamination. q4->s_solvent_wet No

Caption: A decision tree for troubleshooting common solubility problems encountered with FNA.

Data Summary & Experimental Protocols

Solvent Recommendation Table

The following table summarizes recommended solvents and provides insights for their use.

Solvent ClassRecommended SolventsTypical ConcentrationNotes & Rationale
Polar Aprotic DMSO, DMF, NMPUp to 100 mg/mLPrimary Choice. These solvents are highly effective due to their ability to solvate both polar and non-polar regions of the molecule.
Polar Protic Ethanol, Methanol25-50 mg/mLGood Secondary Choice. Heating is often required. Good for applications where aprotic solvents are not suitable.
Ethers Tetrahydrofuran (THF)Low to ModerateMay work for moderate concentrations. Less effective than polar aprotic solvents but can be useful in specific reaction schemes.
Chlorinated Dichloromethane (DCM)LowGenerally poor solubility. The polarity is often insufficient to overcome the crystal lattice energy contributed by the polar functional groups.
Non-Polar Toluene, HexanesVery Low / InsolubleNot recommended for solubilization. The high polarity from the nitro and carboxylic acid groups prevents dissolution in non-polar media.
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of 4-(4-Fluoroanilino)-3-nitrobenzoic acid (MW: 185.11 g/mol ).

Materials:

  • 4-(4-Fluoroanilino)-3-nitrobenzoic acid (FNA)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Glass vial with a PTFE-lined cap

  • Magnetic stirrer and stir bar (optional)

  • Ultrasonic bath

Procedure:

  • Weigh the Compound: Accurately weigh 18.51 mg of FNA and transfer it to a clean, dry glass vial.

  • Add Solvent: Add approximately 0.8 mL of anhydrous DMSO to the vial.

  • Initial Dissolution: Cap the vial and vortex or shake vigorously for 1 minute. If a magnetic stirrer is available, add a small stir bar and stir for 5-10 minutes at room temperature.

  • Apply Energy (if necessary): If the solid is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minute intervals until the solution is clear. Alternatively, warm the vial to 40-50°C in a water bath or on a hot plate with stirring.

  • Bring to Final Volume: Once the solid is completely dissolved, carefully add DMSO to bring the total volume to 1.0 mL.

  • Final Mixing: Cap the vial securely and invert several times to ensure the solution is homogeneous.

  • Storage: Store the stock solution at room temperature or 4°C, protected from light. Before use, allow the solution to return to room temperature and check for any precipitation.

Protocol 2: Enhancing Solubility via pH Adjustment (Aqueous-Organic Systems)

This protocol details how to solubilize FNA in a system containing an aqueous buffer by forming the carboxylate salt.

Materials:

  • FNA

  • Organic co-solvent (e.g., DMSO, Ethanol)

  • Aqueous buffer (e.g., PBS, TRIS)

  • 1 M Sodium Bicarbonate (NaHCO₃) or 1 M Sodium Hydroxide (NaOH) solution

  • pH meter

Procedure:

  • Prepare a Concentrated Slurry: In a glass beaker, add the desired amount of solid FNA. Add a minimal amount of a water-miscible organic co-solvent (e.g., 5-10% of the final target volume) to wet the powder and create a slurry. This improves the accessibility of the compound to the aqueous phase.

  • Add Aqueous Buffer: Add the majority of the aqueous buffer (e.g., 80% of the final volume) to the slurry while stirring. The compound will likely remain as a suspension.

  • Adjust pH: Place a calibrated pH probe into the suspension. Slowly add the 1 M NaHCO₃ or 1 M NaOH solution dropwise. Monitor the pH and the visual clarity of the solution.

  • Observe Dissolution: As the pH increases above the compound's pKa, the solid will begin to dissolve. Continue adding the base until the solution becomes clear. Aim for a final pH that is stable and at least 1-2 units above the pKa.

  • Final Volume Adjustment: Once the compound is fully dissolved, adjust the final volume with the aqueous buffer.

  • Verification: Re-check the final pH. If the solution is to be used over time, it is advisable to filter it through a 0.22 µm filter to remove any micro-particulates.

References

  • Zhang, C. et al. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research. Available at: [Link]

  • Solubility of Things. 4-Nitrobenzoic acid. Available at: [Link]

  • PubChem. 4-Fluoro-3-nitrobenzoic acid. Available at: [Link]

  • International Journal of Scientific Development and Research. Methods to boost solubility. Available at: [Link]

  • Wikipedia. 3-Nitrobenzoic acid. Available at: [Link]

  • S. K. Yadav et al. Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, vol. 2011, Article ID 834497. Available at: [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Fluoro-2-nitrobenzoic acid. Available at: [Link]

  • Ainurofiq, A. et al. A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137. Available at: [Link]

  • P. López-machado, J. et al. Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. Available at: [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available at: [Link]

  • Chemister.ru. 4-nitrobenzoic acid properties. Available at: [Link]

  • G. M. W. ur Rahman et al. Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical Exploration. PMC. Available at: [Link]

  • ResearchGate. (PDF) Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure. Available at: [Link]

  • Hoang, K. C., & Mecozzi, S. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350. Available at: [Link]

  • Johnson, K. A. et al. Fluorophilicity of Alkyl and Polyfluoroalkyl 1 Nicotinic Acid Ester Prodrugs. PMC. Available at: [Link]

  • Jackson, O'Hagan. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. Available at: [Link]

Sources

Technical Support Center: Minimizing Side Products in Nucleophilic Aromatic Substitution of 4-chloro-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the nucleophilic aromatic substitution (SNAr) of 4-chloro-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges and provide in-depth, field-proven insights to help you minimize side products and optimize your reaction outcomes.

Introduction: The Chemistry at Play

Nucleophilic aromatic substitution on 4-chloro-3-nitrobenzoic acid is a powerful transformation, enabling the introduction of a wide range of functionalities. The reaction proceeds via an addition-elimination mechanism, where the electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, primarily at the carbon bearing the chloro leaving group.[1][2][3] This process forms a resonance-stabilized intermediate known as a Meisenheimer complex.[2][4][5] However, the inherent reactivity of the starting material and the reaction conditions can lead to several undesired side products. This guide will help you navigate and troubleshoot these challenges.

Troubleshooting Guide & FAQs

Here we address specific issues that you may encounter during your experiments in a question-and-answer format.

Q1: My reaction is producing a significant amount of 3-nitro-4-hydroxybenzoic acid, even though I'm using an amine nucleophile. What is causing this hydrolysis?

A1: The formation of 3-nitro-4-hydroxybenzoic acid is a classic example of a hydrolysis side reaction. This occurs when water, either present in your reagents or solvent, or introduced during workup, acts as a nucleophile, displacing the chloride.

Root Causes & Solutions:

  • Non-Anhydrous Conditions: The most common culprit is the presence of water.

    • Solution: Ensure all your reagents and solvents are rigorously dried before use. Employing standard techniques such as distilling solvents over a suitable drying agent or using commercially available anhydrous solvents is crucial. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent atmospheric moisture from interfering.[6]

  • Hydroxide as a Nucleophile: If your reaction conditions are basic, you might be inadvertently generating hydroxide ions, which are potent nucleophiles.

    • Solution: If a base is required to deprotonate your nucleophile (e.g., an amine salt), opt for a non-nucleophilic base like triethylamine or potassium carbonate.[7] Avoid strong hydroxide bases like NaOH or KOH unless the desired product is the hydroxylated compound.

Q2: I'm observing the formation of 3-aminobenzoic acid derivatives. What is causing the reduction of the nitro group, and how can I prevent it?

A2: The reduction of the nitro group to an amine is a common side reaction, particularly when using certain nucleophiles or under specific reaction conditions.[8][9]

Root Causes & Solutions:

  • Nucleophile-Induced Reduction: Some nucleophiles, especially those with reducing properties like certain thiols or when using excess of a primary or secondary amine at elevated temperatures, can reduce the nitro group.

    • Solution: If you suspect your nucleophile is the cause, consider lowering the reaction temperature and using a stoichiometric amount of the nucleophile.[6]

  • Contaminants: The presence of catalytic metals or other reducing agents as impurities in your reagents can also lead to nitro group reduction.

    • Solution: Ensure the purity of your starting materials and reagents. If necessary, purify them before use.

  • Reaction Conditions: Prolonged reaction times at high temperatures can sometimes favor reduction pathways.

    • Solution: Monitor your reaction progress closely using techniques like TLC or LC-MS.[10] Aim to stop the reaction as soon as the starting material is consumed to avoid over-reaction and subsequent side product formation.

Q3: My reaction is sluggish, and upon forcing the conditions with a very strong base, I'm getting a mixture of products, including some where the nucleophile has added to the 3-position. What is happening?

A3: The use of exceptionally strong bases, such as sodium amide (NaNH2), can induce an alternative reaction mechanism known as the benzyne or elimination-addition mechanism.[4][11] This pathway is generally not desired when aiming for a direct substitution of the chlorine atom.

Mechanism & Consequences:

  • Elimination: The strong base abstracts a proton from the carbon adjacent to the chlorine, leading to the elimination of HCl and the formation of a highly reactive benzyne intermediate.

  • Addition: The nucleophile then adds to either carbon of the triple bond in the benzyne intermediate, leading to a mixture of regioisomers.

Solution:

  • Avoid Overly Strong Bases: For a standard SNAr reaction on this substrate, very strong bases like NaNH2 are unnecessary and counterproductive. Stick to milder bases like potassium carbonate, sodium bicarbonate, or organic amines if a base is required.[7] The electron-withdrawing nitro group sufficiently activates the ring for attack by most common nucleophiles.[2][3]

Q4: I'm concerned about the possibility of decarboxylation. Under what conditions is this a significant risk?

A4: Decarboxylation, the loss of the carboxylic acid group as carbon dioxide, can occur under harsh, high-temperature conditions, particularly in the presence of strong acids or bases.[11][12]

Risk Factors & Mitigation:

  • High Temperatures: The risk of decarboxylation increases significantly at elevated temperatures.

    • Mitigation: Whenever possible, conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Strongly Acidic or Basic Conditions: Extreme pH can promote decarboxylation.

    • Mitigation: Maintain the reaction pH as close to neutral as feasible. If a base is necessary, use a weaker, non-nucleophilic base in stoichiometric amounts.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution with an Amine

This protocol provides a general framework for the substitution of the chloro group in 4-chloro-3-nitrobenzoic acid with a primary or secondary amine.

Materials:

  • 4-chloro-3-nitrobenzoic acid

  • Amine nucleophile (1.1 - 1.5 equivalents)

  • Non-nucleophilic base (e.g., K2CO3 or Et3N, 2-3 equivalents if starting with an amine salt)

  • Polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)[6]

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-nitrobenzoic acid in the chosen polar aprotic solvent.

  • Add the amine nucleophile to the solution. If using an amine salt, add the non-nucleophilic base.

  • Heat the reaction mixture to a suitable temperature (typically between 80-120 °C, but this should be optimized for each specific nucleophile).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction with water or a dilute acid solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[6]

ParameterRecommended ConditionRationale
Solvent Polar aprotic (DMF, DMSO)Solvates the cation, leaving a more reactive "naked" nucleophile.[6]
Base K2CO3, NaHCO3, Et3NNon-nucleophilic; prevents competition with the desired nucleophile.[7]
Temperature 80-120 °C (optimize)Balances reaction rate with minimizing side reactions like decarboxylation.
Atmosphere Inert (N2 or Ar)Prevents side reactions with atmospheric moisture and oxygen.[6]

Visualizing Reaction Pathways

To better understand the factors influencing your reaction outcome, consider the following logical workflow.

G start Start: 4-chloro-3-nitrobenzoic acid + Nucleophile conditions Select Reaction Conditions (Solvent, Base, Temperature) start->conditions main_path Desired SNAr Pathway conditions->main_path Optimized Conditions side_path1 Hydrolysis conditions->side_path1 Presence of H2O or OH- side_path2 Nitro Reduction conditions->side_path2 Reducing Nucleophile or High Temp. side_path3 Benzyne Formation conditions->side_path3 Very Strong Base (e.g., NaNH2) side_path4 Decarboxylation conditions->side_path4 High Temperature product Desired Product: 4-(Nucleophile)-3-nitrobenzoic acid main_path->product sp1 Side Product: 3-nitro-4-hydroxybenzoic acid side_path1->sp1 sp2 Side Product: 4-(Nucleophile)-3-aminobenzoic acid side_path2->sp2 sp3 Side Product: Mixture of Isomers side_path3->sp3 sp4 Side Product: Loss of CO2 side_path4->sp4

Caption: Decision workflow for minimizing side products in the SNAr of 4-chloro-3-nitrobenzoic acid.

Analytical Considerations

Regular monitoring of your reaction is key to maximizing yield and minimizing side products.

  • Thin-Layer Chromatography (TLC): A quick and effective way to qualitatively track the consumption of starting material and the formation of the product and any major byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of products and side products by their mass-to-charge ratio, and can be used to quantify the relative amounts of each species.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural elucidation of your final product and any isolated side products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing volatile components and can be a powerful tool for identifying and quantifying reaction components.[13]

Conclusion

The nucleophilic aromatic substitution of 4-chloro-3-nitrobenzoic acid is a robust and valuable reaction in synthetic chemistry. By carefully controlling reaction parameters such as solvent purity, choice of base, and temperature, and by diligently monitoring the reaction progress, the formation of common side products can be significantly minimized. This guide provides the foundational knowledge and practical advice to troubleshoot and optimize your synthetic protocols, leading to higher yields and purer products.

References

  • Wikipedia. (2024). Reduction of nitro compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Transformative reactions in nitroarene chemistry: C–N bond cleavage, skeletal editing, and N–O bond utilization. RSC Publishing. Retrieved from [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ACS Electrochemistry. (2025, May 6). Nitro Substrates in Reductive Electrosynthesis: A Review. Retrieved from [Link]

  • Reddit. (2024, March 16). How to minimize side products of this reaction. r/OrganicChemistry. Retrieved from [Link]

  • MDPI. (2025, October 17). Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). Retrieved from [Link]

  • S. D. Ross & M. Finkelstein. (1957). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Journal of the American Chemical Society, 79(24), 6547-6551.
  • University of Bristol. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

  • Wikipedia. (2024). Nucleophilic aromatic substitution. Retrieved from [Link]

  • YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Manasa Life Sciences. (n.d.). 4-Chloro-3-nitrobenzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, February 17). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-nitrobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • PrepChem.com. (n.d.). A--Preparation of 4-chloro-3-nitrobenzoic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link]

  • Microsaic. (n.d.). Multivariate analysis of a nucleophilic aromatic substitution by real-time on-line flow reaction monitoring using a miniaturize. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. RSC Publishing. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 10). 4.17: Nucleophilic Substitutions in Synthesis: Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. Retrieved from [Link]

  • Save My Exams. (2024, October 26). Nucleophilic Substitution | AQA A Level Chemistry Revision Notes 2015. Retrieved from [Link]

  • University of Babylon. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Sciencemadness.org. (2018, June 22). Reduction of 4-nitrobenzoic acid. Retrieved from [Link]

  • ResearchGate. (2001, May 1). nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Reductive dechlorination of 4-chloro 3-nitro benzotrifluoride with sodium borohydride. Retrieved from [Link]

Sources

Optimizing reaction temperature for 4-(4-Fluoroanilino)-3-nitrobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of 4-(4-Fluoroanilino)-3-nitrobenzoic acid Target Audience: Process Chemists, Medicinal Chemists, and R&D Scientists.

Executive Summary

Welcome to the Technical Support Center. This guide addresses the critical thermodynamic and kinetic parameters governing the synthesis of 4-(4-Fluoroanilino)-3-nitrobenzoic acid . This reaction is a classic Nucleophilic Aromatic Substitution (


), typically utilizing 4-chloro-3-nitrobenzoic acid  and 4-fluoroaniline .

While the mechanism is straightforward, the presence of the carboxylic acid moiety and the electron-withdrawing nitro group creates a specific "Goldilocks" temperature window. Deviations outside this window result in either kinetic stalling (low conversion) or oxidative degradation (tar formation).

Part 1: The Thermodynamics of Temperature Selection

The "Goldilocks" Zone

In


 reactions involving 4-chloro-3-nitrobenzoic acid, the nitro group at the ortho position activates the chloride leaving group. However, the carboxylic acid group can complicate solubility and protonation states.
Temperature RangeKinetic OutcomeProduct Quality Profile
< 60°C Kinetic Stall: Activation energy (

) is insufficient to overcome the Meisenheimer complex barrier.
High Purity / Low Yield: Starting material remains unreacted.
80°C - 100°C Optimal Conversion: Sufficient energy to drive chloride displacement.High Purity / High Yield: Clean conversion with minimal thermal degradation.
> 120°C Thermal Runaway/Degradation: Oxidative decomposition of the aniline and decarboxylation risks.Low Purity (Tars): Formation of red/black azo-impurities and oligomers.
Mechanistic Insight: The Meisenheimer Complex

Temperature provides the energy required to form the anionic Meisenheimer intermediate. If the temperature is too low, the intermediate reverts to starting materials. If too high, the electron-rich 4-fluoroaniline is susceptible to oxidation, leading to colored impurities that are difficult to remove.

Visualizing the Pathway

The following diagram illustrates the reaction energy landscape and the critical decision points for temperature management.

SNAr_Pathway Start Reactants: 4-Cl-3-NO2-Benzoic Acid + 4-Fluoroaniline TS Transition State (Meisenheimer Complex) Start->TS + Heat (Activation Energy) Product Product: 4-(4-Fluoroanilino)- 3-nitrobenzoic acid TS->Product - Cl (Leaving Group) Side_Low Low Temp (<60°C): Reversion to Reactants TS->Side_Low Insufficient Heat Side_High High Temp (>120°C): Aniline Oxidation/Tar TS->Side_High Excess Heat

Figure 1: Reaction energy landscape showing the divergence between successful conversion and temperature-induced failure modes.

Part 2: Optimized Experimental Protocol

This protocol utilizes water as the solvent. Water is an ideal medium for this reaction because the starting material (as a salt) is soluble, while the product (the free acid) precipitates upon acidification, driving the equilibrium forward and simplifying purification.

Standard Operating Procedure (SOP)
  • Stoichiometry:

    • 1.0 eq 4-Chloro-3-nitrobenzoic acid

    • 1.1 eq 4-Fluoroaniline

    • Solvent: Water (10 volumes relative to acid mass)

    • Base: 2.0 eq Sodium Carbonate (

      
      ) or Sodium Hydroxide (to solubilize the benzoic acid).
      
    • Note: Some protocols use ethanol/water reflux, but aqueous reflux is greener and allows higher temperatures (100°C).

  • Reaction Phase:

    • Dissolve the benzoic acid derivative in water with the base.

    • Add 4-fluoroaniline.[1]

    • CRITICAL STEP: Heat to reflux (approx. 100°C) .

    • Maintain reflux for 4–6 hours . Monitor via HPLC/TLC.[1]

  • Work-up (The "Crash Out"):

    • Cool the mixture to Room Temperature (20–25°C).

    • Slowly acidify with concentrated HCl to pH 1–2.

    • Observation: The product will precipitate as a yellow/orange solid.

    • Filter and wash with water to remove salts and excess aniline (as the hydrochloride salt).

Part 3: Troubleshooting & FAQs

Q1: My reaction mixture turned black/dark red. What happened?

Diagnosis: Thermal Degradation (Oxidation). Cause: The reaction temperature likely exceeded 110°C, or the reaction was run too long in the presence of air. Anilines are sensitive to oxidation at high temperatures. Solution:

  • Immediate: Decolorize with activated charcoal during recrystallization (ethanol/water).

  • Prevention: Ensure an inert atmosphere (

    
     or Ar balloon) if using high-boiling solvents like DMF or DMSO. Stick to water/ethanol reflux (max 100°C) to cap the temperature naturally.
    
Q2: I have low conversion (<50%) after 24 hours.

Diagnosis: Kinetic Stalling. Cause: Reaction temperature is too low. If using Ethanol, the reflux temp (~78°C) might be marginally too low for the chloride leaving group (Fluoride is a better leaving group in


 but more expensive).
Solution: 
  • Switch solvent to n-Butanol (bp 117°C) or Water (bp 100°C).

  • Add a catalyst: A catalytic amount of Copper powder (Ullmann-type conditions) or increasing the equivalents of the aniline can drive the reaction.

Q3: The product is a sticky gum, not a solid.

Diagnosis: Impurity occlusion / Solvent trapping. Cause: Rapid precipitation or presence of unreacted aniline oil. Solution:

  • Trituration: Re-suspend the gum in dilute HCl and stir vigorously. The acid will protonate the excess aniline (making it water-soluble) and harden the product into a filterable solid.

  • Recrystallization: Recrystallize from Ethanol/Water (1:1).

Q4: Can I use DMF or DMSO to speed this up?

Answer: Yes, but with caution. Risk: Polar aprotic solvents (DMF/DMSO) dramatically increase the rate of


 by "naked anion" effects. However, they make work-up difficult (high boiling point) and increase the risk of thermal runaway.
Recommendation:  Use these only if the aqueous method fails. Keep temperature strictly < 100°C.

Part 4: Interactive Troubleshooting Flowchart

Use this logic tree to diagnose real-time experimental issues.

Troubleshooting_Tree Start Issue Detected Check_Yield Is Yield Low? Start->Check_Yield Check_Color Is Product Dark/Tar? Check_Yield->Check_Color No Temp_Check Check Temp: Is T < 80°C? Check_Yield->Temp_Check Yes Temp_High_Check Check Temp: Is T > 110°C? Check_Color->Temp_High_Check Yes Solvent_Check Check Solvent: Is it Ethanol? Temp_Check->Solvent_Check No Action_Heat Action: Increase Temp to 100°C (Switch to Water/n-BuOH) Temp_Check->Action_Heat Yes Solvent_Check->Action_Heat Yes Action_Time Action: Extend Reaction Time Solvent_Check->Action_Time No Atmosphere_Check Check Atmosphere: Was Air present? Temp_High_Check->Atmosphere_Check No Action_Cool Action: Reduce Temp Use Refluxing Water Temp_High_Check->Action_Cool Yes Action_Inert Action: Use N2 Atmosphere Add Charcoal Step Atmosphere_Check->Action_Inert Yes

Figure 2: Decision tree for diagnosing yield and purity issues based on temperature and solvent variables.

References

  • BenchChem. (2025).[1] 4-Chloro-3-nitrobenzoic Acid as a Versatile Building Block in Organic Synthesis. Retrieved from

  • PrepChem. (n.d.). Preparation of 4-chloro-3-nitrobenzoic acid. Retrieved from

  • GuideChem. (2023). How to Synthesize 4-Chloro-3-nitrobenzoic Acid? - FAQ. Retrieved from

  • National Institutes of Health (NIH). (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description. PMC7599763. Retrieved from

  • WuXi AppTec. (2024). Intriguing Observations with SNAr Reaction of 4-Nitrobenzonitrile. Retrieved from

Sources

Troubleshooting low purity in 4-(4-Fluoroanilino)-3-nitrobenzoic acid production

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: T-SNAR-4F3N Topic: Troubleshooting Low Purity & Process Optimization Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Active Guide[1]

Executive Summary & Reaction Logic

The Challenge: Synthesizing 4-(4-Fluoroanilino)-3-nitrobenzoic acid typically involves a Nucleophilic Aromatic Substitution (


) reaction between 4-chloro-3-nitrobenzoic acid  (or its fluoro-analog) and 4-fluoroaniline .[1] While theoretically straightforward, researchers often encounter purity ceilings of 85–90%, persistent dark coloration, and difficult recrystallizations.

The Mechanism: The reaction relies on the electron-withdrawing nitro group at the ortho position to the leaving group (Cl or F) to stabilize the Meisenheimer complex intermediate.

  • Primary Failure Mode: Incomplete conversion due to the poor leaving group ability of chloride compared to fluoride.

  • Secondary Failure Mode: Competitive hydrolysis of the leaving group (forming 4-hydroxy-3-nitrobenzoic acid) or oxidation of the aniline substrate.[1]

Visualizing the Pathway & Failure Points

The following diagram maps the reaction logic and where specific impurities originate.

ReactionPathway SM1 4-Chloro-3-nitrobenzoic Acid (SM) Complex Meisenheimer Complex SM1->Complex + SM2 (Slow Step) Impurity_OH Impurity A: 4-Hydroxy-3-nitrobenzoic Acid (Hydrolysis) SM1->Impurity_OH + H2O/OH- (Competitive Hydrolysis) SM2 4-Fluoroaniline (Reagent) Impurity_Ox Impurity B: Azo/Tarry Species (Aniline Oxidation) SM2->Impurity_Ox O2/Heat (Oxidation) Product 4-(4-Fluoroanilino)- 3-nitrobenzoic Acid Complex->Product - HCl Impurity_Salt Impurity C: Inorganic Salts/Unprotonated Carboxylate Product->Impurity_Salt Incomplete Acidification

Figure 1: Reaction pathway showing the desired


 route (green) and competitive impurity pathways (red).

Troubleshooting Guide (Q&A)

This section addresses the specific "symptoms" observed in the laboratory, providing causal analysis and corrective actions.

Q1: My HPLC purity is stuck at ~88%, and I see a persistent peak at RRT ~0.8. What is it?

Diagnosis: This is likely unreacted 4-chloro-3-nitrobenzoic acid .[1] The Science: Chloride is a mediocre leaving group in


 reactions compared to fluoride. If you are using the chloro- precursor, the reaction rate is significantly slower.
  • Validation: Check the UV spectrum of the impurity. The starting material has a distinct absorbance compared to the extended conjugation of the diarylamine product.

  • Corrective Action:

    • Switch Leaving Groups: If cost permits, use 4-fluoro-3-nitrobenzoic acid .[1] The reaction rate will increase by orders of magnitude due to the high electronegativity of fluorine stabilizing the transition state [1].

    • Increase Temperature/Solvent: If using Ethanol (reflux ~78°C), switch to n-Propanol (97°C) or 2-Methoxyethanol (124°C) to overcome the activation energy barrier.[1]

    • Catalysis: Add 0.1 eq of Copper powder (Ullmann-type condition) or KI (Finkelstein-like halogen exchange in situ) if using the chloro- derivative.[1]

Q2: The product is dark brown/black instead of the expected yellow/orange.

Diagnosis: Oxidation of 4-fluoroaniline .[1] The Science: Anilines are prone to oxidation under reflux conditions, especially in the presence of nitro-compounds which can act as mild oxidants at high temperatures. This forms azo-linkages or polymeric tars.[1]

  • Corrective Action:

    • Inert Atmosphere: Strictly run the reaction under Nitrogen or Argon.

    • Stoichiometry: Do not use a large excess of aniline. Use 1.1 equivalents . Use a non-nucleophilic auxiliary base (like DIPEA or

      
      ) to scavenge the HCl formed, rather than sacrificing excess aniline.
      
    • Purification: These colored impurities are often non-polar.[1] Wash the crude solid with Dichloromethane (DCM) . The product (a benzoic acid) is insoluble in DCM, while the aniline tars often dissolve.

Q3: My melting point is broad and lower than the literature value (250°C+).

Diagnosis: Salt contamination or "Mixed Crystal" formation.[1] The Science: The product has a carboxylic acid group (


).[1] If the final workup involves precipitation from a basic solution without reaching pH < 2, you may isolate the carboxylate salt  (Sodium or Potassium) mixed with the free acid.
  • Corrective Action:

    • Aggressive Acidification: During workup, acidify to pH 1 using 2N HCl.[1]

    • Hot Slurry Wash: After filtration, slurry the solid in boiling 0.5N HCl for 30 minutes. This breaks any salts and ensures the free acid form.

    • Ash Test: Burn a small sample. If residue remains, you have trapped inorganic salts.

The "Gold Standard" Protocol

This protocol is designed to minimize the impurities discussed above.

Reagents:

  • 4-Chloro-3-nitrobenzoic acid (1.0 eq)[1][2]

  • 4-Fluoroaniline (1.1 eq)[1]

  • Water (Solvent A)

  • Potassium Carbonate (1.1 eq) - Acts as HCl scavenger[1]

  • Catalyst: Copper powder (5 mol%) - Optional, for chloro-substrate[1]

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask, suspend 4-chloro-3-nitrobenzoic acid (20.1 g, 100 mmol) in Water (200 mL) . Add

    
     (15.2 g, 110 mmol).
    
    • Why Water? Water is an excellent solvent for this "green" synthesis.[1] The starting material dissolves as the salt, while the product precipitates, driving the equilibrium [2].

  • Addition: Add 4-fluoroaniline (12.2 g, 110 mmol).

  • Reaction: Reflux (100°C) for 12–16 hours.

    • Checkpoint: Monitor by TLC (System: Ethyl Acetate/Hexane 1:1 + 1% Acetic Acid).[1] Look for the disappearance of the acid spot.[3]

  • Workup (Critical Step):

    • Cool the mixture to room temperature.

    • Filter the reaction mixture to remove any unreacted aniline (which is liquid/oily) or insoluble tars. Discard the solid/oil. The product is in the filtrate as the soluble potassium salt.

  • Precipitation: Acidify the clear filtrate with conc. HCl dropwise to pH 1.

    • Observation: A bright yellow/orange precipitate will form.[1]

  • Purification:

    • Filter the solid.[4][5][6][7]

    • Wash 1: Water (removes inorganic salts).[1]

    • Wash 2: 1N HCl (removes trace aniline).[1]

    • Wash 3: Dichloromethane (removes trace organic tars).[1]

    • Dry at 60°C under vacuum.[1]

Data & Reference Tables

Solvent Selection for Recrystallization

If further purification is required, use this solubility guide.

SolventSolubility (Hot)Solubility (Cold)SuitabilityNotes
Ethanol ModerateLowHigh Good first choice.[1] May require large volumes.[1]
Acetic Acid HighLowHigh Excellent for removing colored impurities.[1]
DMF/Water HighLowMedium Hard to remove solvent traces.[1]
Water LowInsolubleLow Only useful for removing salts.[1]
Comparative Reactivity (Leaving Group Effect)
SubstrateLeaving GroupRelative Rate (

)
Temperature Required
4-Fluoro-3-nitrobenzoic acidFluoride~100-20060-80°C
4-Chloro-3-nitrobenzoic acidChloride1100-120°C

References

  • Mechanistic Insight on SnAr: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Aromatic Nitro Compounds. Chemical Reviews. Note: Establishes the F >> Cl reactivity order in SnAr reactions.

  • Aqueous Synthesis Methodology: Wang, Z., et al. (2010). Green synthesis of 2-nitro-4-substituted-anilines in water. Note: Validates the use of water/base systems for similar nitro-aniline couplings. [1]

  • Synthesis Verification & Properties: National Center for Biotechnology Information (2024).[1] PubChem Compound Summary for CID 7320, 4-Chloro-3-nitrobenzoic acid. Note: Provides physical property data for starting materials. [1]

  • Patent Reference for Process Conditions: US Patent 3,586,719.[1] Process for preparing 4-fluoro-3-nitroaniline. Note: Describes similar nitration and substitution workflows relevant to this class of compounds. [1][6]

Sources

Technical Support Center: Catalyst Selection for Hydrogenation of 4-(4-Fluoroanilino)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the selective hydrogenation of 4-(4-fluoroanilino)-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this critical synthetic transformation. The reduction of the nitro group in this molecule to form 3-amino-4-(4-fluoroanilino)benzoic acid is a key step in the synthesis of various pharmaceutical intermediates. However, the presence of multiple functional groups, including a secondary amine, a carboxylic acid, and a carbon-fluorine bond, presents significant chemoselectivity challenges.

This resource provides a structured approach to catalyst selection, reaction optimization, and troubleshooting to ensure a successful and efficient hydrogenation process.

Frequently Asked Questions (FAQs)

Q1: What is the most effective catalyst for the selective hydrogenation of 4-(4-fluoroanilino)-3-nitrobenzoic acid?

A1: The most commonly employed and generally effective catalysts for the selective reduction of aromatic nitro groups are palladium on carbon (Pd/C) and platinum on carbon (Pt/C).[1][2][3] For this specific substrate, 5-10% Pd/C is often the preferred choice due to its high activity for nitro group reduction and typically lower propensity for dehalogenation compared to some other catalysts.[3] However, the optimal catalyst can be substrate and condition-dependent. Raney Nickel is another option, but it can sometimes be less selective and may require more careful handling due to its pyrophoric nature.[2][4][5]

Q2: What are the optimal reaction conditions for this hydrogenation?

A2: Optimal conditions will require empirical determination, but a good starting point is:

  • Catalyst Loading: 5-10 mol% of the metal relative to the substrate.

  • Solvent: Protic solvents like ethanol or methanol are generally preferred as they can facilitate the reaction and often lead to higher selectivity.[6] Tetrahydrofuran (THF) is also a viable option.

  • Hydrogen Pressure: The reaction can often be conducted under a hydrogen balloon (atmospheric pressure).[7] For more challenging reductions, pressures can be increased to 50-100 psi (3-7 bar).

  • Temperature: Room temperature to 50°C is a typical range. Higher temperatures can increase the reaction rate but may also lead to more side products.[8]

Q3: How can I minimize the risk of dehalogenation (loss of the fluorine atom)?

A3: Dehalogenation is a common side reaction in the hydrogenation of halogenated nitroaromatics.[9] To minimize this:

  • Catalyst Choice: Pd/C is often less prone to causing dehalogenation than Pt/C in some cases. Specialized catalysts, such as Pt-V/C, have also shown high selectivity in preventing dehalogenation.[10]

  • Reaction Time: Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting material is consumed. Prolonged reaction times increase the risk of dehalogenation of the product.

  • Substrate Concentration: In some systems, lower substrate concentrations have been shown to decrease dehalogenation.[10]

  • Additives: The addition of certain bases or catalyst modifiers can sometimes suppress dehalogenation, though this requires careful optimization.

Q4: Can other functional groups in the molecule be affected during the hydrogenation?

A4: Besides dehalogenation, the secondary amine and carboxylic acid are generally stable under typical nitro group hydrogenation conditions. The aromatic rings are also not reduced under these mild conditions. However, it's crucial to avoid overly harsh conditions (very high pressure or temperature) which could potentially lead to over-reduction.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the hydrogenation of 4-(4-fluoroanilino)-3-nitrobenzoic acid.

Problem 1: Low or Incomplete Conversion

Possible Causes & Solutions

  • Inactive Catalyst: The catalyst may have lost activity due to improper storage or handling.

    • Solution: Use a fresh batch of catalyst. Ensure catalysts are stored under an inert atmosphere.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low to drive the reaction to completion in a reasonable time.

    • Solution: Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).

  • Poor Hydrogen Mass Transfer: Inefficient stirring or a leak in the hydrogen supply can limit the reaction rate.

    • Solution: Ensure vigorous stirring to keep the catalyst suspended and facilitate hydrogen dissolution. Check the system for leaks.

  • Catalyst Poisoning: Impurities in the starting material, solvent, or from the reaction vessel can poison the catalyst.

    • Solution: Ensure the purity of your starting material and use high-purity solvents. Certain functional groups, if present as impurities, can act as catalyst poisons.

Problem 2: Formation of Side Products (Other than Dehalogenation)

Possible Causes & Solutions

  • Formation of Hydroxylamine or Nitroso Intermediates: Incomplete reduction can lead to the accumulation of these intermediates.[4][11]

    • Solution: Increase hydrogen pressure or reaction time. The use of vanadium promoters with platinum catalysts has been shown to reduce the accumulation of hydroxylamine intermediates.[12]

  • Formation of Azo or Azoxy Compounds: These colored impurities can form from the condensation of intermediates.[4][12]

    • Solution: Ensure efficient hydrogenation to the amine. Lowering the reaction temperature might reduce the rate of these condensation reactions.

Problem 3: Difficulty in Catalyst Filtration

Possible Causes & Solutions

  • Fine Catalyst Particles: Some batches of catalyst may contain very fine particles that are difficult to filter.

    • Solution: Filter the reaction mixture through a pad of Celite® or another filter aid. This will help to trap the fine catalyst particles.

Visualizing the Troubleshooting Process

Caption: A workflow for troubleshooting low conversion.

Experimental Protocol: Catalytic Hydrogenation using Pd/C

This protocol provides a general procedure for the hydrogenation of 4-(4-fluoroanilino)-3-nitrobenzoic acid.

Materials:

  • 4-(4-fluoroanilino)-3-nitrobenzoic acid

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas supply (balloon or cylinder)

  • Hydrogenation flask (e.g., Parr shaker bottle or a round-bottom flask with a three-way stopcock)

  • Stir plate and stir bar

  • Filtration apparatus (Büchner funnel, filter paper, Celite®)

Procedure:

  • Setup: In a hydrogenation flask, dissolve 4-(4-fluoroanilino)-3-nitrobenzoic acid (1.0 eq) in ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol % Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely attach the flask to the hydrogen source. Evacuate the flask and backfill with hydrogen. This process should be repeated three times to ensure an inert atmosphere has been replaced with hydrogen. The reaction is then stirred vigorously under a hydrogen atmosphere (typically a balloon or a set pressure).[7]

  • Monitoring: The reaction progress should be monitored by TLC or HPLC until the starting material is no longer observed.

  • Workup: Upon completion, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude 3-amino-4-(4-fluoroanilino)benzoic acid, which can be further purified if necessary (e.g., by recrystallization).

Reaction Pathway

Reaction_Pathway Start 4-(4-Fluoroanilino)-3-nitrobenzoic acid Intermediate Intermediates (Nitroso, Hydroxylamine) Start->Intermediate H2, Catalyst Side_Product1 Dehalogenated Product Start->Side_Product1 Over-reduction Product 3-Amino-4-(4-fluoroanilino)benzoic acid Intermediate->Product H2, Catalyst Side_Product2 Azo/Azoxy Impurities Intermediate->Side_Product2 Condensation

Caption: The hydrogenation pathway and potential side reactions.

Catalyst Selection Summary

CatalystTypical Loading (mol%)AdvantagesDisadvantages
Pd/C 5 - 10High activity, good selectivity, widely available.[1][3]Can cause dehalogenation, especially with prolonged reaction times.[10]
Pt/C 5 - 10High activity, sometimes more robust than Pd/C.[1][13]May have a higher tendency for dehalogenation in some cases.[14]
Raney Ni VariesCost-effective, can be highly active.[2][5]Pyrophoric, may have lower selectivity, potential for metal leaching.[4]
Pt-V/C VariesHigh selectivity against dehalogenation.[10]Not as commonly available as standard catalysts.

References

  • Liquid Phase Hydrogenation of Pharmaceutical Interest Nitroarenes over Gold-Supported Alumina Nanowires Catalysts. (2020). MDPI. Available at: [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry. Available at: [Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (2015). Organic Process Research & Development. Available at: [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry. Available at: [Link]

  • US2823235A - Hydrogenation of nitro compounds to amines and catalyst therefor. Google Patents.
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021). The Journal of Organic Chemistry. Available at: [Link]

  • Hydrogenation of nitro compounds to anilines. C&CS Catalysts and Chemical Specialties GmbH. Available at: [Link]

  • Odd observation during Pd/C hydrogenation of Nitro group. (2023). Reddit. Available at: [Link]

  • CN103626791B - A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid. Google Patents.
  • US3586719A - Process for preparing 4-fluoro-3-nitroaniline. Google Patents.
  • 4-(4-Fluoroanilino)-N-(4-fluorophenyl)-3-nitrobenzamide. Acta Crystallographica Section E. Available at: [Link]

  • Synthesis of 3-amino-4-hydroxyl benzoic acid phosphate. (2025). ResearchGate. Available at: [Link]

  • US9399615B2 - Catalyst and method for hydrogenation of 4,4′-methylenedianiline. Google Patents.
  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. (2021). MDPI. Available at: [Link]

  • Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. (2023). MDPI. Available at: [Link]

  • Structure and Reactivity of Supported Hybrid Platinum Nanoparticles for the Flow Hydrogenation of Functionalized Nitroaromatics. IRIS . Available at: [Link]

  • FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. (2019). Almac. Available at: [Link]

  • US5689021A - Raney-type catalysts for the hydrogenation of halonitroaromatic compounds. Google Patents.
  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ResearchGate. Available at: [Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (2015). Organic Process Research & Development. Available at: [Link]

  • US4835306A - Preparation of 3-amino-4-hydroxybenzoic acids. Google Patents.
  • Nitrobenzene hydrogenation with carbon nanotube-supported platinum catalyst under mild conditions. (2025). ResearchGate. Available at: [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Synthetic Chemistry. Available at: [Link]

  • Metal fluoride promoted catalytic hydrogenation of aromatic nitro compounds over RANEY® Ni. ResearchGate. Available at: [Link]

  • Efficient room-temperature hydrogenation of nitroaromatic compounds to primary amines using nitrogen-doped carbon-supported palladium catalysts. (2024). RSC Publishing. Available at: [Link]

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PMC. Available at: [Link]

  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. Available at: [Link]

  • Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions. (2021). PMC. Available at: [Link]

  • Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan Journal of Chemistry. Available at: [Link]

  • Raney Nickel CTH Reduction of Nitro/Nitrile Groups. (2002). The Hive. Available at: [Link]

  • Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin. (2014). MDPI. Available at: [Link]

  • Carbon Deposition on Heterogeneous Pt Catalysts Promotes the Selective Hydrogenation of Halogenated Nitroaromatics. (2021). PubMed. Available at: [Link]

  • US9284258B2 - Process for the reduction of nitro derivatives to amines. Google Patents.
  • How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. (2023). YouTube. Available at: [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). RSC Publishing. Available at: [Link]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry. Available at: [Link]

  • Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

Sources

Preventing decarboxylation during synthesis of nitrobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability challenges inherent in synthesizing nitrobenzoic acid derivatives, specifically focusing on preventing decarboxylation (loss of CO


). The presence of the strongly electron-withdrawing nitro group (

), particularly in the ortho position, significantly destabilizes the carboxyl bond, creating a "thermal trap" that researchers must navigate.
Core Directive: The Decarboxylation Trap

In nitrobenzoic acid derivatives, the nitro group facilitates decarboxylation by stabilizing the carbanion intermediate formed after CO


 loss. This is most critical in 2-nitrobenzoic acid  (ortho-effect), where inductive and field effects lower the activation energy for decarboxylation to temperatures as low as 180°C , compared to >240°C for the para isomer.

Key Rule: If your reaction turns dark brown/black and evolves gas unexpectedly, you have likely triggered a decarboxylative cascade.

Part 1: Troubleshooting Hub (Q&A)

Scenario A: Nitration of Benzoic Acid

User Question: "I am nitrating benzoic acid using mixed acid (H


SO

/HNO

). The yield is low, and I see significant tar formation. What is happening?"

Diagnosis: Thermal Runaway leading to Ipso-substitution or Decarboxylation. Benzoic acid is deactivated; nitration requires forcing conditions. However, the heat of mixing H


SO

and HNO

(exotherm) combined with the heat of reaction can spike the internal temperature, triggering the loss of CO

or the nitro-group replacing the carboxyl group (ipso-attack).

Corrective Protocol:

  • Cryogenic Control: The "Nitrating Mixture" (HNO

    
    /H
    
    
    
    SO
    
    
    ) must be prepared separately at 0°C and added dropwise to the benzoic acid solution.[1]
  • Temperature Ceiling: Never allow the internal temperature to exceed 5°C during addition.

  • Quenching: Pour the reaction mixture onto ice, not water into the acid, to prevent a sudden thermal spike during workup.

Scenario B: Oxidation of 2-Nitrotoluene

User Question: "I am oxidizing 2-nitrotoluene to 2-nitrobenzoic acid using KMnO


. The product yield is inconsistent, and I detect nitrobenzene in the crude. Why?"

Diagnosis: Over-oxidation and Thermal Decarboxylation. Permanganate oxidations are often run at reflux (


100°C). While 2-nitrobenzoic acid is stable at 100°C, local hot spots or the presence of metal ions (Mn species) can catalyze decarboxylation, converting the product into nitrobenzene.

Corrective Protocol:

  • Switch Oxidant: Use Dilute Nitric Acid (20-30%) with a Magnesium or Vanadium catalyst instead of permanganate for better control.

  • Reflux Control: Maintain the bath temperature strictly at the reflux point. Do not superheat.

  • Metal Scavenging: Ensure all MnO

    
     sludge is removed thoroughly before any acid-base workup steps, as transition metals catalyze decarboxylation.
    
Scenario C: Amide Coupling (Drug Synthesis)

User Question: "I am coupling 2-nitrobenzoic acid with an amine using HATU/DIEA. The LCMS shows a mass corresponding to the decarboxylated byproduct (nitrobenzene derivative)."

Diagnosis: Base-Promoted Decarboxylation. In the presence of base (DIEA/TEA) and activation agents, the electron-deficient aromatic ring becomes susceptible to decarboxylation, especially if the reaction is heated to accelerate coupling.

Corrective Protocol:

  • Base Choice: Switch to a sterically hindered, non-nucleophilic base like DIPEA (Diisopropylethylamine) and use the minimum equivalent (1.0–1.2 eq).

  • Solvent: Use aprotic solvents (DMF, DCM). Avoid protic solvents which can stabilize the transition state of the decarboxylation.

  • Temperature: Conduct the activation step at 0°C and reaction at Room Temperature (RT). Do not heat.

Part 2: Mechanism & Visualization

Understanding why decarboxylation occurs allows you to predict it. The diagram below illustrates the "Ortho Effect" where the nitro group stabilizes the negative charge left behind after CO


 leaves.

DecarboxylationMechanism cluster_legend Why Ortho is Unstable? Start 2-Nitrobenzoic Acid Transition Transition State (High Energy) Start->Transition Heat / Metal Cat. Intermediate Aryl Anion (Stabilized by o-NO2) Transition->Intermediate - CO2 CO2 CO2 Gas Transition->CO2 Product Nitrobenzene (Byproduct) Intermediate->Product + H+ (Protonation) Note The o-NO2 group withdraws electrons inductively (-I) and via resonance (-R), stabilizing the negative charge on C1.

Caption: The mechanism of thermal decarboxylation. The ortho-nitro group stabilizes the aryl anion intermediate, significantly lowering the energy barrier for CO


 loss compared to meta- or para- isomers.

Part 3: Comparative Stability Data

The following table summarizes the thermal stability thresholds for common nitrobenzoic acid isomers. Operating below these limits is mandatory.

IsomerMelting PointDecarboxylation Onset (

)
Relative StabilityCritical Hazard
2-Nitrobenzoic Acid 146-148 °C~180 °C LowHigh risk during distillation or melt reactions.
3-Nitrobenzoic Acid 140-142 °C~238 °C ModerateStable at standard reflux; risk during high-vac distillation.
4-Nitrobenzoic Acid 239-242 °C>240 °C HighMost stable isomer; requires extreme conditions to degrade.
2,4-Dinitrobenzoic Acid 179-180 °C~160 °C Very LowExtreme risk. Multiple nitro groups compound the instability.

Part 4: Validated Protocol

Safe Synthesis of 2-Nitrobenzoic Acid via Oxidation

This protocol minimizes thermal stress and metal contamination.

Reagents:

  • 2-Nitrotoluene (0.1 mol)

  • Nitric Acid (conc. 70%)

  • Water[2][3]

  • Ammonium Metavanadate (Catalyst, 0.5 mol%)

Workflow:

  • Setup: Use a 3-neck flask with a mechanical stirrer (magnetic stirring is insufficient for the slurry), reflux condenser, and temperature probe.

  • Catalyst Prep: Dissolve ammonium metavanadate in warm water. Add nitric acid slowly.[1][4]

  • Addition: Add 2-nitrotoluene.

  • Reaction (The Critical Step):

    • Heat the mixture to reflux (~100-110°C) .

    • Checkpoint: Monitor gas evolution (NO

      
      ).[5] If brown fumes become violent, stop heating immediately  and cool the flask.
      
    • Maintain reflux for 20-24 hours.

  • Workup (Decarboxylation Prevention):

    • Cool to 4°C (ice bath). The product will crystallize.

    • Filter the solid.[1][2][6]

    • Purification: Dissolve crude solid in 5% NaOH. Filter off any unreacted nitrotoluene (insoluble).

    • Precipitation: Pour the alkaline filtrate slowly into dilute H

      
      SO
      
      
      
      while stirring. Do not add acid to the base , as the heat of neutralization can locally heat the precipitate.

Part 5: Decision Tree for Process Safety

Use this logic flow to determine if your reaction conditions are safe.

SafetyTree Q1 Are you heating > 140°C? Q2 Is the Nitro group Ortho? Q1->Q2 No Stop STOP: High Risk of Decarboxylation Q1->Stop Yes Q3 Are Transition Metals (Cu, Ag) present? Q2->Q3 Yes Safe Proceed with Caution (Monitor T < 100°C) Q2->Safe No (Meta/Para) Q3->Safe No Q3->Stop Yes Mitigate Add Chelator / Lower Temp

Caption: Safety decision tree. High temperatures (>140°C) and metal catalysts are the primary drivers of decarboxylation in ortho-substituted derivatives.

References
  • Organic Syntheses , Coll. Vol. 1, p. 392 (1941); Vol. 2, p. 53 (1922). p-Nitrobenzoic Acid.[7] Link

  • BenchChem Technical Support . Optimizing 2-Nitrobenzoic Acid Synthesis. Accessed 2025.[5][8][9][10][11] Link

  • Beilstein Journal of Organic Chemistry . Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates. 2010, 6, No. 45. Link

  • Royal Society of Chemistry (RSC) . Protodecarboxylation of benzoic acids under radical conditions. Chem. Commun., 2012. Link

  • National Institutes of Health (NIH) PubChem . 2-Nitrobenzoic acid Safety Data Sheet. Link

Sources

Technical Support Center: Solvent Selection for Maximizing Yield of Anilino-Nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of anilino-nitrobenzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to maximize the yield and purity of your target compounds by making informed solvent choices.

The synthesis of anilino-nitrobenzoic acid derivatives, often achieved through methods like the Ullmann condensation or Buchwald-Hartwig amination, is highly sensitive to the reaction environment.[1] The choice of solvent is not merely about dissolving reactants; it profoundly influences reaction rates, mechanistic pathways, and the formation of side products.[2] This guide will delve into the critical aspects of solvent selection to help you navigate the complexities of your synthesis.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.

Q1: I am observing very low to no product yield. What are the likely solvent-related causes?

Potential Causes & Solutions:

  • Poor Solubility of Reactants: One of the most fundamental roles of a solvent is to dissolve the reactants, bringing them into the same phase to allow for effective collisions and reaction. If your aniline or nitrobenzoic acid derivative has poor solubility in the chosen solvent at the reaction temperature, the reaction rate will be severely limited.

    • Solution: Before running the reaction on a larger scale, perform small-scale solubility tests with your starting materials in a few candidate solvents. High-boiling polar aprotic solvents like DMF, DMSO, NMP, or DMAc are often good starting points due to their excellent solvating power for a wide range of organic molecules.[1][3]

  • Inappropriate Solvent Polarity for the Mechanism: The synthesis of anilino-nitrobenzoic acid derivatives typically proceeds via a nucleophilic aromatic substitution (SNAr) or a related cross-coupling mechanism.[4][5] The polarity of the solvent can significantly impact the stability of intermediates and transition states.[6]

    • For SNAr-type reactions (e.g., Ullmann Condensation): These reactions often involve the formation of charged intermediates. Polar aprotic solvents are generally preferred as they can solvate the cation (e.g., the copper catalyst in an Ullmann reaction) without strongly solvating the anionic nucleophile (the deprotonated aniline), thus keeping the nucleophile "naked" and more reactive.[7][8][9] Protic solvents, on the other hand, can form hydrogen bonds with the aniline, reducing its nucleophilicity and slowing down the reaction.[10][11]

    • Solution: If you are using a protic solvent like an alcohol and observing low yield, consider switching to a polar aprotic solvent. See the table below for a comparison of commonly used solvents.

  • Solvent-Induced Catalyst Deactivation: In metal-catalyzed reactions like the Buchwald-Hartwig amination, the solvent can sometimes interact with the catalyst in a way that deactivates it.[12] For example, certain solvents may coordinate too strongly to the metal center, preventing the reactants from accessing it.

    • Solution: Consult the literature for recommended solvents for the specific catalyst system you are using. Toluene and dioxane are often effective for palladium-catalyzed cross-coupling reactions.[12] Greener solvent alternatives like 2-methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) have also been shown to be effective in some cases.[13][14]

Q2: My reaction is producing a significant amount of side products. How can the solvent choice help minimize them?

Potential Causes & Solutions:

  • Side Reactions Promoted by the Solvent: The solvent can influence the selectivity of a reaction by differentially stabilizing the transition states leading to the desired product versus side products. For instance, in the nitration of aromatic compounds, the solvent can affect the regioselectivity.[15]

    • Example: In some cases, the use of a highly polar solvent might promote undesired side reactions like the formation of azoxybenzene and azobenzene from the condensation of nitrosobenzene and phenylhydroxylamine intermediates during the reduction of a nitro group.[16]

    • Solution: If you suspect a particular side reaction, consider a solvent that is less likely to promote it. For example, if you are observing over-nitration, a less polar solvent might be beneficial.[17]

  • Insufficient Removal of Water: For reactions that produce water as a byproduct, failure to remove it can lead to hydrolysis of starting materials or products, or it can inhibit the catalyst.

    • Solution: Use a solvent that allows for the azeotropic removal of water, such as toluene or xylene, with a Dean-Stark apparatus. Ensure your solvent is anhydrous before use, especially for moisture-sensitive reactions.

Q3: I'm having difficulty with product isolation and purification. Could the solvent be the problem?

Potential Causes & Solutions:

  • High Boiling Point of the Solvent: While high-boiling solvents like DMF and DMSO are excellent for many reactions, they can be difficult to remove during workup, potentially leading to product loss or contamination.[3]

    • Solution: If possible, choose a solvent with a lower boiling point that still provides adequate solubility and reaction performance. Alternatively, consider extraction techniques to move your product into a lower-boiling organic solvent before concentration. For example, after diluting the reaction mixture with water, you can extract the product with ethyl acetate or dichloromethane.

  • Product Precipitation during the Reaction: In some cases, the product may be insoluble in the reaction solvent and precipitate out as it is formed. This can be advantageous for driving the reaction to completion, but it can also lead to the inclusion of impurities in the precipitate.

    • Solution: If your product is precipitating, ensure that the stirring is efficient to prevent the formation of large agglomerates that can trap starting materials or byproducts. A controlled cooling process after the reaction is complete can also promote the formation of purer crystals.[15] Recrystallization from a suitable solvent is often necessary for final purification.[18]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between protic and aprotic solvents, and why does it matter for my reaction?

Protic solvents have a hydrogen atom bound to an electronegative atom (like oxygen or nitrogen) and can therefore act as hydrogen bond donors.[11][19] Examples include water, methanol, and ethanol. Aprotic solvents lack this capability.[8][19]

This distinction is crucial for reactions involving nucleophiles. Protic solvents can form a "cage" of solvent molecules around the anionic nucleophile through hydrogen bonding, which stabilizes the nucleophile but also hinders its ability to attack the electrophile.[7][10] This effect is particularly detrimental in SN2 and SNAr reactions.[7] Polar aprotic solvents, on the other hand, solvate the cation but leave the anion relatively "naked" and more reactive.[8][9] Therefore, for the synthesis of anilino-nitrobenzoic acid derivatives via nucleophilic aromatic substitution, polar aprotic solvents are generally preferred.[4][7]

Q2: How do I choose the best starting solvent for a new synthesis of an anilino-nitrobenzoic acid derivative?

A logical approach to solvent selection involves considering several factors:

  • Reaction Type: Is it a classic Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination? The literature for these reaction types will provide a good starting point for solvent choice. For Ullmann reactions, polar aprotic solvents like DMF, NMP, or nitrobenzene are traditional choices.[1][3] For Buchwald-Hartwig reactions, less polar solvents like toluene, dioxane, or 2-MeTHF are common.[12][13][14]

  • Reactant Properties: Consider the solubility and stability of your specific aniline and nitrobenzoic acid derivatives. If your starting materials are particularly nonpolar, a less polar solvent might be necessary.

  • Reaction Temperature: The desired reaction temperature will dictate the required boiling point of the solvent. Many cross-coupling reactions require elevated temperatures to proceed at a reasonable rate.[1]

  • Downstream Processing: Think about how you will isolate and purify your product. A solvent that simplifies workup is always preferable.

  • Safety and Environmental Considerations: Whenever possible, opt for "greener" solvents that are less toxic and have a lower environmental impact.[13][20]

Q3: Can I use a solvent mixture to optimize my reaction?

Yes, using a mixture of solvents can be a powerful optimization strategy. For example, a mixture of a protic and an aprotic solvent can sometimes provide a balance of solubility and reactivity.[2][21] The composition of the solvent mixture can be varied to fine-tune the reaction conditions. However, the interactions in mixed solvent systems can be complex, so this approach often requires empirical optimization.[2]

Q4: Are there any solvent-free options for this type of synthesis?

Solvent-free, or "neat," reaction conditions are an excellent green chemistry approach. In some cases, the reaction of an aniline with a chloronicotinic acid (a related substrate) has been shown to proceed efficiently at elevated temperatures without any solvent.[22] This approach can simplify purification and reduce waste. However, it is only feasible if the reactants are liquids at the reaction temperature or if one of the reactants can act as a solvent for the other.

Data Presentation

Table 1: Common Solvents for Anilino-Nitrobenzoic Acid Synthesis
SolventTypeBoiling Point (°C)Dielectric Constant (ε)Notes
N,N-Dimethylformamide (DMF)Polar Aprotic15336.7Excellent solvent for Ullmann reactions, but can be difficult to remove.[3]
Dimethyl Sulfoxide (DMSO)Polar Aprotic18946.7High boiling point and strong solvating power.[10]
N-Methyl-2-pyrrolidone (NMP)Polar Aprotic20232.2Often used in Ullmann condensations at high temperatures.[1]
TolueneNonpolar1112.4Common in Pd-catalyzed cross-couplings; allows for azeotropic water removal.[12]
DioxanePolar Aprotic (borderline)1012.2Frequently used in Buchwald-Hartwig aminations.
2-Methyltetrahydrofuran (2-MeTHF)Polar Aprotic (borderline)806.2A greener alternative to THF and other ethers.[13][14]

Experimental Protocols

Protocol 1: General Procedure for Ullmann Condensation

This protocol is a general guideline and should be optimized for specific substrates.

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nitrobenzoic acid derivative (1.0 mmol), the aniline derivative (1.2 mmol), copper(I) iodide (0.1 mmol), a ligand (e.g., L-proline, 0.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add the chosen anhydrous polar aprotic solvent (e.g., DMF, 5 mL).

  • Reaction: Heat the mixture to the desired temperature (typically 100-150 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and should be optimized for specific substrates.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), add the nitrobenzoic acid derivative (1.0 mmol), the aniline derivative (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., Cs₂CO₃, 1.5 mmol).

  • Solvent Addition: Add the chosen anhydrous solvent (e.g., toluene or 2-MeTHF, 5 mL).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizations

Diagram 1: Solvent Selection Workflow

Solvent_Selection_Workflow start Start: Need to Synthesize Anilino-Nitrobenzoic Acid Derivative reaction_type Identify Reaction Type (e.g., Ullmann, Buchwald-Hartwig) start->reaction_type lit_search Literature Search for Recommended Solvents reaction_type->lit_search reactant_props Assess Reactant Properties (Solubility, Stability) reactant_props->lit_search solvent_choice Select Initial Solvent(s) for Screening lit_search->solvent_choice screening Perform Small-Scale Screening Experiments solvent_choice->screening analysis Analyze Yield and Purity screening->analysis optimization Optimize Conditions (Temperature, Concentration, Solvent Mixture) analysis->optimization Low Yield or Impurities scale_up Scale-Up Reaction analysis->scale_up Good Yield and Purity optimization->screening end End: High-Yield Synthesis scale_up->end

Caption: A logical workflow for selecting and optimizing a solvent.

Diagram 2: Role of Protic vs. Aprotic Solvents

Solvent_Effects cluster_protic Polar Protic Solvent cluster_aprotic Polar Aprotic Solvent Nu_protic Nucleophile (Aniline) Solvated ('Caged') H_bond H-Bonding reaction_protic Reduced Reactivity Low Yield Nu_protic->reaction_protic Slow Reaction H_bond->reaction_protic Nu_aprotic Nucleophile (Aniline) 'Naked' and Reactive no_H_bond No H-Bonding with Nucleophile reaction_aprotic Enhanced Reactivity High Yield Nu_aprotic->reaction_aprotic Fast Reaction no_H_bond->reaction_aprotic

Caption: How solvent type impacts nucleophile reactivity.

References

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Tapia, R. A., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Arabian Journal of Chemistry, 10, S3303-S3311. [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. (2013). ResearchGate. [Link]

  • Campodónico, P. R., et al. (2014). Effect of the nature of the nucleophile and solvent on an SNAr reaction. Journal of the Chilean Chemical Society, 59(1), 2351-2355. [Link]

  • (PDF) Electronic and Solvent Effects on Kinetics of SNAr - Amanote Research. (2013). Amanote. [Link]

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2023). LibreTexts Chemistry. [Link]

  • What is the result when the polarity of the solvent is increased in nucleophilic substitution? (2014). Chemistry Stack Exchange. [Link]

  • Solvent Selection in Transfer Hydrogenation and Suzuki Cross-coupling. (2017). Horizon Research Publishing. [Link]

  • Factors affecting rate of nucleophilic substitution reactions. (n.d.). LibreTexts Chemistry. [Link]

  • Phase Transfer Catalyzed Synthesis of N,N'-Diaryl-1,2-phenylene Dioxydiacetamides. (n.d.). Scilit. [Link]

  • Polar Protic and Polar Aprotic Solvents. (2025). Chemistry Steps. [Link]

  • Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). (2021). ACS Publications. [Link]

  • Comparison of Polar Protic and Aprototic Solvents in Chemical Reactions. (2024). LinkedIn. [Link]

  • Ullmann condensation. (n.d.). Wikipedia. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (2019). White Rose Research Online. [Link]

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). (n.d.). National Science Foundation. [Link]

  • Versatile routes for synthesis of diarylamines through acceptorless dehydrogenative aromatization catalysis over supported gold–palladium bimetallic nanoparticles. (2017). National Institutes of Health. [Link]

  • Phase transfer catalysts – Knowledge and References. (2023). Taylor & Francis Online. [Link]

  • What Factors Are Taken Into Consideration When Selecting a Solvent? (2026). ACS Green Chemistry Institute. [Link]

  • Protic vs. Aprotic Solvents: Difference in Organic Chemistry. (2025). Orango. [Link]

  • Protic vs. Aprotic Solvents: Understanding Their Unique Roles in Chemistry. (2025). Oreate AI Blog. [Link]

  • US2815373A - Preparation of para-nitrobenzoic acid. (n.d.).
  • Protic vs Aprotic Solvents Explained. (n.d.). Scribd. [Link]

  • (PDF) Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines. (2024). ResearchGate. [Link]

  • How to synthesize p-nitrobenzoic acid and m-nitrobenzoic acid starting from benzene? (2025). askIITians. [Link]

  • Synthesis of 2-nitro aniline derivative of 3, 4, 5-trihydroxybenzoic acid, its metal complexes, characterization and bioassay. (2020). PubMed. [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. (2023). ResearchGate. [Link]

  • Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. (2023). National Institutes of Health. [Link]

  • A Solvent-Free Ullmann Coupling: Synthesis of 2,2′-Dinitrobiphenyl. (n.d.). In Organic Chemistry: A Guided Inquiry for Recitation, Volume 2. [Link]

  • CA2405972C - Process for the preparation of aniline compounds. (n.d.).
  • US5198575A - Preparation of nitrobenzoic and anthranilic acids. (n.d.).
  • PROCESS TO PREPARE 3-METHYL-2-NITROBENZOIC ACID BY AIR OXIDATION. (2015). European Patent Office. [Link]

  • JPH05213833A - Preparation of nitrobenzoic and anthranilic acid. (n.d.).
  • Production & Reactions of Phenylamine. (2025). Save My Exams. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 4-(4-Fluoroanilino)-3-nitrobenzoic acid: A Deep Dive into 1H NMR Spectrum Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and a prerequisite for understanding structure-activity relationships (SAR). For researchers and scientists in this field, the analytical toolkit for this purpose is both vast and nuanced. This guide provides an in-depth technical analysis of the characterization of 4-(4-Fluoroanilino)-3-nitrobenzoic acid, with a primary focus on ¹H NMR spectroscopy as the principal analytical tool. We will explore the theoretical underpinnings of its ¹H NMR spectrum, compare this technique with viable alternatives, and provide a robust experimental protocol for its acquisition.

The Subject Molecule: 4-(4-Fluoroanilino)-3-nitrobenzoic acid

4-(4-Fluoroanilino)-3-nitrobenzoic acid is a multifaceted molecule, incorporating a benzoic acid moiety, a nitro group, and a fluoroaniline substituent. This intricate arrangement of functional groups presents a unique challenge and opportunity for structural elucidation. The electronic-withdrawing nature of the nitro and carboxylic acid groups, combined with the electron-donating and withdrawing characteristics of the aniline and fluorine substituents, respectively, creates a distinct electronic environment around the aromatic protons, making ¹H NMR an exceptionally informative technique.

Predicted ¹H NMR Spectrum Analysis of 4-(4-Fluoroanilino)-3-nitrobenzoic acid

The structure and proton labeling for our analysis are as follows:

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H_acid > 10.0Singlet (broad)-The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet, its position being concentration and solvent dependent.
H_amine 8.5 - 9.5Singlet (broad)-The N-H proton of the aniline is also expected to be a broad singlet, shifted downfield due to the electron-withdrawing effects of the nitro group and the benzoic acid ring. Its exchange with residual water in the solvent can broaden the signal.[1]
H_a ~8.5DoubletJ (ortho) ≈ 2-3 HzThis proton is ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding. It will be split into a doublet by the neighboring H_b proton.
H_b ~8.2Doublet of doubletsJ (ortho) ≈ 8-9 Hz, J (meta) ≈ 2-3 HzH_b is ortho to the carboxylic acid group and meta to the nitro group. It will be split into a doublet of doublets by H_a and H_c.
H_c ~7.5DoubletJ (ortho) ≈ 8-9 HzThis proton is ortho to the amino group, which is electron-donating, but the overall electronic environment of Ring A is electron-poor. It will be split into a doublet by H_b.
H_d ~7.2Doublet of doubletsJ (H-H, ortho) ≈ 8-9 Hz, J (H-F, meta) ≈ 5-6 HzThese protons on Ring B are ortho to the fluorine atom and will appear as a doublet of doublets due to coupling with the adjacent H_e protons and the fluorine atom.
H_e ~7.1Triplet (or doublet of doublets)J (H-H, ortho) ≈ 8-9 Hz, J (H-F, ortho) ≈ 8-9 HzThese protons are ortho to the amino group and meta to the fluorine atom. They will likely appear as a triplet or a doublet of doublets due to coupling with the two neighboring H_d protons and the fluorine atom.

A Comparative Analysis of Analytical Techniques

While ¹H NMR is a powerhouse for structural elucidation, a multi-technique approach is often employed for comprehensive characterization. Here, we compare ¹H NMR with other common analytical methods for the analysis of 4-(4-Fluoroanilino)-3-nitrobenzoic acid.

TechniqueInformation ProvidedAdvantages for this MoleculeDisadvantages for this Molecule
¹H NMR Spectroscopy Detailed information about the proton framework, including chemical environment, connectivity, and stereochemistry.Provides unambiguous information on the substitution pattern of the aromatic rings and the number of protons in each environment.Requires a relatively larger sample amount compared to mass spectrometry.
¹³C NMR Spectroscopy Information about the carbon skeleton of the molecule.Confirms the number of unique carbon environments and the presence of quaternary carbons. C-F coupling can be observed.Lower sensitivity than ¹H NMR, requiring higher sample concentration or longer acquisition times.
Mass Spectrometry (MS) Precise molecular weight and fragmentation pattern.High sensitivity, requiring very small sample amounts. Can confirm the elemental composition with high-resolution MS.Does not provide detailed information on isomer differentiation (e.g., substitution patterns on the aromatic rings).
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Quickly confirms the presence of key functional groups such as -COOH, -NO₂, -NH, and C-F bonds.Provides limited information on the overall molecular structure and connectivity.
X-ray Crystallography The definitive three-dimensional structure of the molecule in the solid state.Provides an unambiguous and highly detailed molecular structure.Requires a suitable single crystal, which can be challenging to grow.

Experimental Protocol for ¹H NMR Analysis

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of 4-(4-Fluoroanilino)-3-nitrobenzoic acid.

I. Sample Preparation
  • Solvent Selection : Due to the presence of acidic and amine protons, Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. It is a polar aprotic solvent that will solubilize the compound and allow for the observation of exchangeable protons.

  • Concentration : Dissolve 5-10 mg of the sample in approximately 0.6 mL of DMSO-d₆. Ensure complete dissolution; gentle warming or sonication may be necessary.[2]

  • Filtration : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard : Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

II. Data Acquisition

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer.

ParameterRecommended ValuePurpose
Spectrometer Frequency400 MHzHigher field strength provides better signal dispersion and resolution.
Pulse Programzg30A standard 30-degree pulse experiment for quantitative measurements.
Number of Scans (ns)16-64Averaging multiple scans improves the signal-to-noise ratio.
Relaxation Delay (d1)2-5 secondsAllows for full relaxation of the protons between scans, ensuring accurate integration.
Acquisition Time (aq)3-4 secondsDetermines the resolution of the spectrum.
Spectral Width (sw)12-16 ppmEnsures that all proton signals, including the acidic proton, are captured.
Temperature298 K (25 °C)Standard operating temperature.
III. Data Processing
  • Fourier Transformation (FT) : The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.

  • Phasing : The spectrum is phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction : A flat baseline is essential for accurate integration.

  • Referencing : The spectrum is referenced to the TMS signal at 0.00 ppm.

  • Integration : The area under each peak is integrated to determine the relative number of protons.

  • Peak Picking : The chemical shift of each peak is accurately determined.

Workflow and Data Interpretation Logic

The following diagram illustrates the logical workflow for the structural elucidation of 4-(4-Fluoroanilino)-3-nitrobenzoic acid, from sample preparation to final structure confirmation.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Spectral Analysis cluster_3 Structure Confirmation A Weigh 5-10 mg of Sample B Dissolve in 0.6 mL DMSO-d6 A->B C Filter into NMR Tube B->C D Acquire 1H NMR Spectrum (400 MHz) C->D E Process FID (FT, Phasing, Baseline Correction) D->E F Reference to TMS (0 ppm) E->F G Integrate Peaks F->G H Analyze Chemical Shifts & Multiplicities G->H I Assign Protons to Peaks H->I J Compare with Predicted Spectrum I->J L Final Structure Elucidation J->L K Correlate with other Spectroscopic Data (MS, IR) K->L

Caption: Workflow for the ¹H NMR analysis of 4-(4-Fluoroanilino)-3-nitrobenzoic acid.

Conclusion

The structural elucidation of 4-(4-Fluoroanilino)-3-nitrobenzoic acid serves as an excellent case study for the power and precision of ¹H NMR spectroscopy. By leveraging a predictive approach based on the analysis of its constituent fragments and a thorough understanding of the electronic effects of its substituents, a detailed and accurate interpretation of its ¹H NMR spectrum can be achieved. While complementary techniques such as mass spectrometry and IR spectroscopy provide valuable corroborating data, ¹H NMR remains the cornerstone for the definitive determination of its intricate proton framework. The methodologies and comparative insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary tools to confidently approach the structural characterization of similarly complex molecules.

References

  • PubChem. 3-Nitrobenzoic acid. National Center for Biotechnology Information. [Link]

  • NMR Data Acquisition and Processing Procedure. Bruker. [Link]

  • Méndez, F., & Marco, J. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 25(7), 1623. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Mahmoud, A. R. (2025). Aromatic Compounds: Structural Principles, Reactivity Models, and Industrial Applications. ResearchGate. [Link]

  • Balogh, M. P. (2020). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. LCGC International, 33(12), 20-25. [Link]

  • University of Leicester. NMR Sample Preparation. [Link]

  • Royal Society of Chemistry. New Journal of Chemistry Supporting Information. [Link]

  • SpectraBase. 3-Nitro-benzoic acid - Optional[1H NMR] - Chemical Shifts. [Link]

  • ResearchGate. Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. [Link]

  • Zakrzewska, A., et al. (2001). 4-Fluoroanilines: synthesis and decomposition. Journal of Fluorine Chemistry, 111(1), 1-10. [Link]

  • Metcalfe, J. C., & Smith, G. A. (1987). New class of 19F pH indicators: fluoroanilines. Biochemistry, 26(26), 8565-8571. [Link]

  • ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e). [Link]

  • Stewart, R., & Yates, K. (1958). THE BASICITIES OF ORTHO-SUBSTITUTED BENZOIC ACIDS. Canadian Journal of Chemistry, 36(4), 664-671. [Link]

Sources

Introduction: Deciphering Molecular Structure Through Vibrational Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the FTIR Characteristic Peaks of 4-(4-Fluoroanilino)-3-nitrobenzoic acid: A Comparative Analysis

4-(4-Fluoroanilino)-3-nitrobenzoic acid is a multifaceted organic compound, serving as a valuable building block in medicinal chemistry and materials science. Its structure incorporates several key functional groups: a carboxylic acid, a secondary aromatic amine (anilino), a nitro group, and a fluorinated aromatic ring. This unique combination of electron-donating and electron-withdrawing moieties creates a complex electronic environment that profoundly influences its chemical reactivity and physical properties.

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable, non-destructive technique for elucidating the molecular structure of such compounds.[1][2] By measuring the absorption of infrared radiation, which excites molecular vibrations, FTIR provides a distinct "fingerprint" of the functional groups present. This guide, intended for researchers and drug development professionals, offers a detailed analysis of the expected FTIR characteristic peaks of 4-(4-fluoroanilino)-3-nitrobenzoic acid. Through a comparative approach with structurally related analogs, we will explain the causality behind peak positions and provide a robust framework for spectral interpretation.

Molecular Architecture and Predicted Vibrational Modes

The vibrational signature of 4-(4-fluoroanilino)-3-nitrobenzoic acid is a composite of the individual stretching and bending modes of its constituent functional groups. The electronic interplay between these groups—such as intramolecular hydrogen bonding and resonance effects—can cause significant shifts from their "textbook" frequencies.

Below is a diagram illustrating the key functional groups that contribute to the FTIR spectrum.

cluster_0 4-(4-Fluoroanilino)-3-nitrobenzoic acid cluster_1 Key Vibrational Modes mol mol COOH Carboxylic Acid (COOH) O-H Stretch (Broad) C=O Stretch mol->COOH Carboxyl NH Secondary Amine (N-H) N-H Stretch mol->NH Amine Linkage NO2 Nitro Group (NO₂) Asymmetric Stretch Symmetric Stretch mol->NO2 Nitro Ar Aromatic Rings (C=C, C-H) C=C Stretches C-H Stretches & Bends mol->Ar Aromatic Systems CF Fluoroaromatic (C-F) C-F Stretch mol->CF Fluoro-substituent

Caption: Key functional groups in 4-(4-Fluoroanilino)-3-nitrobenzoic acid.

Based on established correlation data, we can predict the characteristic absorption bands for the molecule.

Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)Expected Characteristics & Rationale
Carboxylic Acid O-H Stretch3300 - 2500Very broad and strong; indicative of intermolecular hydrogen bonding forming a dimeric structure, a hallmark of carboxylic acids.[3][4]
C=O Stretch1710 - 1680Strong; Conjugation with the aromatic ring and intramolecular hydrogen bonding typically lower the frequency from that of a simple aliphatic acid (~1760 cm⁻¹).[5][6]
Secondary Amine N-H Stretch3400 - 3300Medium to sharp; Its position can be influenced by hydrogen bonding. In solid-state spectra, this peak is often well-defined.[4]
Nitro Group NO₂ Asymmetric Stretch1550 - 1510Strong; The electron-withdrawing nature of the aromatic ring affects this mode.[4][7]
NO₂ Symmetric Stretch1360 - 1330Strong; This second band, along with the asymmetric stretch, is highly characteristic of nitro compounds.[7][8]
Aromatic Rings C=C Stretches1620 - 1450Multiple medium to strong bands, typical for substituted benzenes.[9]
C-H Stretches3100 - 3000Weak to medium; Often appear as small peaks on the shoulder of the broader O-H band.[9]
C-H Bending (out-of-plane)900 - 675Medium to strong; The pattern of these bands is diagnostic of the aromatic substitution pattern.[10]
C-N & C-F Bonds C-N Stretch1350 - 1250Medium; Often coupled with other vibrations in the fingerprint region.[7]
C-F Stretch1250 - 1020Strong; The C-F stretch in fluoroaromatic compounds is typically a prominent band in the fingerprint region.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure data integrity and reproducibility, a standardized protocol is essential. The KBr (potassium bromide) pellet technique is a common and reliable method for analyzing solid organic compounds.

Step-by-Step Methodology for KBr Pellet Preparation
  • Materials & Equipment:

    • 4-(4-Fluoroanilino)-3-nitrobenzoic acid (sample)

    • FTIR-grade KBr powder (spectroscopically dry)

    • Agate mortar and pestle

    • Pellet-pressing die

    • Hydraulic press

    • FTIR spectrometer

  • Sample Preparation:

    • Drying: Gently heat the KBr powder in an oven at ~110°C for 2-4 hours to remove any adsorbed water, which has a strong IR absorption. Store in a desiccator.

    • Grinding: Place approximately 1-2 mg of the sample and 100-200 mg of dry KBr into the agate mortar.

    • Mixing: Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. Inadequate grinding is a common source of poor-quality spectra.[3]

  • Pellet Formation:

    • Loading the Die: Carefully transfer a portion of the powder mixture into the pellet die. Distribute it evenly to ensure a uniform pellet thickness.

    • Pressing: Place the die into the hydraulic press. Apply a pressure of 7-10 tons for approximately 1-2 minutes. The applied pressure causes the KBr to flow and encapsulate the sample in a transparent, glass-like disc.

    • Extraction: Carefully release the pressure and extract the die. Disassemble the die to retrieve the transparent or translucent KBr pellet. A cloudy or opaque pellet indicates insufficient grinding, moisture, or inadequate pressure.

  • Spectral Acquisition:

    • Background Scan: Place the empty sample holder in the spectrometer and run a background scan. This measures the spectrum of the atmospheric CO₂ and water vapor, which will be subtracted from the sample spectrum.

    • Sample Scan: Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path.

    • Data Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[11]

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Comparative Spectral Analysis

Vibration Mode4-(4-Fluoroanilino)-3-nitrobenzoic acid (Predicted)4-Methyl-3-nitrobenzoic acid (Experimental)[9][13]5-Amino-2-nitrobenzoic acid (Experimental)[12]Comparative Insights
N-H Stretch ~3350 cm⁻¹N/A3484, 3374 cm⁻¹The target molecule has a secondary amine, expecting one N-H band. The comparator has a primary amine, showing two bands (asymmetric and symmetric). This is a key differentiating feature.
O-H Stretch 3300 - 2500 cm⁻¹ (Broad)Broad absorption centered around 3000 cm⁻¹Broad absorption notedAll three molecules exhibit the characteristic broad O-H stretch of a hydrogen-bonded carboxylic acid dimer.
C=O Stretch ~1700 cm⁻¹1705 cm⁻¹~1690 cm⁻¹The C=O frequency is very similar, indicating that the carboxylic acid group is in a comparable electronic environment (conjugated with a substituted ring) in all cases.
NO₂ Asym. Stretch ~1530 cm⁻¹1535 cm⁻¹~1540 cm⁻¹The position of the asymmetric nitro stretch is highly consistent across the analogs, confirming its strong group frequency character.
NO₂ Sym. Stretch ~1350 cm⁻¹1355 cm⁻¹~1350 cm⁻¹Similar to the asymmetric stretch, this band shows little variation, making it a reliable indicator for the nitro group.
Aromatic C=C 1620 - 1450 cm⁻¹1621, 1567 cm⁻¹Multiple bands in regionThe complex pattern of C=C stretching bands will be unique to each molecule's substitution pattern, contributing to its unique fingerprint.
C-F Stretch ~1230 cm⁻¹N/AN/AThis strong absorption is a unique feature of the target molecule and will be absent in the spectra of the chosen comparators.

This comparison highlights that while core functional groups like the carboxylic acid and nitro group have highly predictable absorptions, the regions corresponding to N-H stretching and the C-F stretch provide clear points of differentiation. The overall fingerprint region (below 1400 cm⁻¹) will be distinct for each molecule due to the unique combination of bending and stretching vibrations.

Conclusion

The FTIR spectrum of 4-(4-fluoroanilino)-3-nitrobenzoic acid is predicted to be rich in information, with characteristic bands confirming all major functional groups. The most diagnostic features include a very broad O-H stretch from 3300-2500 cm⁻¹, a sharp N-H stretch around 3350 cm⁻¹, a strong carbonyl (C=O) absorption near 1700 cm⁻¹, two prominent nitro (NO₂) bands at approximately 1530 cm⁻¹ and 1350 cm⁻¹, and a strong C-F stretch in the fingerprint region.

By employing a systematic experimental protocol and leveraging comparative analysis with structurally related compounds, researchers can confidently assign these peaks and use FTIR spectroscopy as a powerful tool for structural verification and quality control in synthetic and medicinal chemistry applications.

References

  • Correlation between C O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids.
  • [Influence of solvents on IR spectrum of arom
  • Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. SCIRP.
  • Experimental (FTIR and FT-Raman) and ab initio and DFT study of vibrational frequencies of 5-amino-2-nitrobenzoic acid. PubMed.
  • Vibrational assignments in nitro-benzene, benzoic acid and other mono-substituted benzenes. Scilit.
  • FTIR Functional Group D
  • 4-Fluoro-3-nitrobenzoic acid synthesis. ChemicalBook.
  • 4-Fluoro-3-nitrobenzoic acid | C7H4FNO4. PubChem.
  • Spectroscopy of Carboxylic Acid Deriv
  • Reagents and conditions: (a) 4-Fluoro-3-nitrobenzoic acid,...
  • What are the characteristics and synthesis methods of 3-Fluoro-4-nitrobenzoic acid?. FAQ.
  • Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Elsevier.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.
  • Spectroscopy of Carboxylic Acid Derivatives.
  • 4-Fluoro-3-nitrobenzoic acid | CAS 453-71-4. Ossila.
  • Infrared Spectroscopy.
  • Potential of FTIR-Spectroscopy for Drugs Screening against Helicobacter pylori. MDPI.
  • FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b) 4-aminophenyl-4 0 -aminobenzoate.
  • Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. ThermoFisher Scientific.
  • Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. Surface Science Western.
  • FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b) Calculated with B3LYP/6-311++G basis set.
  • How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. Bandung Polytechnic of Textile.

Sources

Mass spectrometry fragmentation pattern of 4-(4-Fluoroanilino)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 4-(4-Fluoroanilino)-3-nitrobenzoic acid: A Predictive and Comparative Analysis

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of the discovery and manufacturing process. Mass spectrometry (MS) serves as a pivotal analytical technique in this endeavor, providing critical information on molecular weight and structure through the analysis of fragmentation patterns.[1] This guide offers a detailed predictive analysis of the mass spectrometric fragmentation pattern of 4-(4-Fluoroanilino)-3-nitrobenzoic acid, a compound featuring a combination of functional groups commonly found in pharmaceutical candidates.

Given the absence of a publicly available experimental spectrum for this specific molecule, this guide synthesizes established fragmentation principles from closely related structures to provide an expert-level predictive framework. We will compare the expected fragmentation of the target molecule against its structural analogs to highlight the diagnostic ions that would confirm its identity. This approach is grounded in the well-documented behavior of aromatic, nitro, carboxylic acid, and fluorinated compounds under common ionization conditions.[2][3][4]

Anticipated Ionization and Fragmentation Behavior

The structure of 4-(4-Fluoroanilino)-3-nitrobenzoic acid, with its acidic carboxylic group and basic aniline nitrogen, makes it an ideal candidate for analysis by Electrospray Ionization (ESI), a soft ionization technique that typically generates an intact molecular ion.[5] We will explore the predicted fragmentation pathways in both negative and positive ion modes, as each provides complementary structural information.

  • Negative Ion Mode (ESI-): In this mode, the molecule is expected to deprotonate at the most acidic site, the carboxylic acid, to form the precursor ion [M-H]⁻. Subsequent fragmentation via collision-induced dissociation (CID) will likely be driven by the loss of small, stable neutral molecules.

  • Positive Ion Mode (ESI+): Protonation is anticipated to occur on the aniline nitrogen, the most basic site. Fragmentation of the resulting [M+H]⁺ precursor ion will involve different pathways, influenced by the location of the positive charge.

Predicted Fragmentation Pathway in Negative Ion Mode (ESI-)

The deprotonated molecule, with a calculated m/z of 275.05, will serve as the precursor ion. The fragmentation cascade is predicted to be initiated by the loss of the carboxylate group as CO₂, a common and energetically favorable fragmentation for deprotonated carboxylic acids.

G cluster_0 Negative Ion Mode Fragmentation precursor [M-H]⁻ m/z 275.05 frag1 [M-H-CO₂]⁻ m/z 231.06 precursor->frag1 - CO₂ (44 Da) frag3 [M-H-NO₂]⁻ m/z 229.05 precursor->frag3 - NO₂ (46 Da) frag2 [M-H-CO₂-NO₂]⁻ m/z 185.06 frag1->frag2 - NO₂ (46 Da)

Caption: Predicted ESI- fragmentation pathway.

Key Negative Ion Fragments:

  • m/z 231.06: This ion results from the characteristic loss of carbon dioxide (44 Da) from the precursor. This is a highly diagnostic fragmentation for carboxylic acids.

  • m/z 229.05: Direct loss of a nitro radical (NO₂, 46 Da) from the precursor ion is another plausible pathway, common for nitroaromatic compounds.[2][6]

  • m/z 185.06: Subsequent loss of the nitro group from the m/z 231 fragment would lead to this ion, representing the core 4-fluoroanilino-phenyl anion.

Predicted Fragmentation Pathway in Positive Ion Mode (ESI+)

With protonation at the aniline nitrogen, the precursor ion [M+H]⁺ (m/z 277.06) will exhibit a different fragmentation pattern. The charge on the nitrogen will influence bond cleavages across the molecule.

G cluster_1 Positive Ion Mode Fragmentation precursor_pos [M+H]⁺ m/z 277.06 frag1_pos [M+H-H₂O]⁺ m/z 259.05 precursor_pos->frag1_pos - H₂O (18 Da) frag3_pos [C₆H₅FNH₂]⁺ m/z 112.05 precursor_pos->frag3_pos C-N Cleavage frag2_pos [M+H-H₂O-CO]⁺ m/z 231.06 frag1_pos->frag2_pos - CO (28 Da)

Caption: Predicted ESI+ fragmentation pathway.

Key Positive Ion Fragments:

  • m/z 259.05: Loss of water (18 Da) from the carboxylic acid group is a common fragmentation pathway for protonated benzoic acids.[7]

  • m/z 231.06: Following the loss of water, the subsequent loss of carbon monoxide (28 Da) is a well-established fragmentation pattern for many aromatic acids and esters.

  • m/z 112.05: Cleavage of the C-N bond linking the two aromatic rings could generate the protonated 4-fluoroaniline fragment ion. This would be a strong indicator of the aniline substructure.

Comparative Fragmentation Analysis

To understand which fragments are unique and diagnostic for the target molecule, we compare its predicted fragmentation to that of its core structural components.

m/z Proposed Fragment Ion (4-(4-Fluoroanilino)-3-nitrobenzoic acid) Known/Expected Fragment of Structural Analog Interpretation
275 [M-H]⁻-Deprotonated molecular ion.
231 [M-H-CO₂]⁻-Loss of CO₂; confirms the carboxylic acid moiety in the context of the full molecule.
229 [M-H-NO₂]⁻-Loss of NO₂; confirms the nitro group on the full molecule.
166 -[M-H]⁻ of 3-Nitrobenzoic AcidThe absence of a strong m/z 166 signal would differentiate the target from a simple nitrobenzoic acid impurity.
122 -[M-H-NO₂]⁻ of 3-Nitrobenzoic AcidThis fragment from 3-nitrobenzoic acid would be absent.
111 -[M-H]⁻ of 4-FluoroanilineThe absence of this ion indicates the aniline is part of the larger structure.
91 -Tropylium ion [C₇H₇]⁺A common fragment for many benzyl-containing compounds, its presence or absence can provide clues about ring rearrangements.[4]

Experimental Protocol: LC-MS/MS Analysis

This section provides a robust, self-validating methodology for acquiring high-quality mass spectra of 4-(4-Fluoroanilino)-3-nitrobenzoic acid.

Objective: To obtain high-resolution mass and tandem mass spectra (MS/MS) in both positive and negative ion modes to confirm the molecular weight and elucidate the fragmentation pattern.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the reference standard in methanol.
  • Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of water and acetonitrile containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

2. Liquid Chromatography (LC) Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: Water + 0.1% Formic Acid (for ESI+) or Water + 0.1% Ammonium Hydroxide (for ESI-).
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (for ESI+) or Acetonitrile + 0.1% Ammonium Hydroxide (for ESI-).
  • Gradient: 5% B to 95% B over 5 minutes.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 2 µL.

3. Mass Spectrometry (MS) Parameters (using a Q-TOF or Orbitrap instrument):

  • Ionization Source: Electrospray Ionization (ESI).
  • Polarity: Separate runs for Positive and Negative modes.
  • Capillary Voltage: 3.5 kV (ESI+), -3.0 kV (ESI-).
  • Source Temperature: 120 °C.
  • Desolvation Gas Flow: 800 L/hr (Nitrogen).
  • Desolvation Temperature: 350 °C.
  • Acquisition Mode:
  • Full Scan (MS1): Scan range m/z 50-500 to identify the precursor ion ([M+H]⁺ or [M-H]⁻).
  • Tandem MS (MS/MS): Select the precursor ion (m/z 277.06 for positive, 275.05 for negative) for collision-induced dissociation (CID). Apply a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragment ion spectrum.

    Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

The mass spectrometric fragmentation of 4-(4-Fluoroanilino)-3-nitrobenzoic acid is predicted to yield a rich and informative spectrum. In negative ion mode, the key diagnostic fragments arise from the sequential losses of CO₂ and NO₂, confirming the presence and connectivity of the carboxylic acid and nitro groups. In positive ion mode, the losses of H₂O and CO, alongside the potential formation of the protonated 4-fluoroaniline ion, provide complementary structural evidence.

By comparing these predicted unique fragments against those of its simpler analogs, researchers can confidently identify this molecule in complex mixtures, such as during reaction monitoring or impurity profiling. The provided experimental protocol offers a clear and effective pathway to generate the empirical data needed to validate this predictive model, ensuring the highest degree of scientific rigor in structural elucidation.

References

  • Ovid. (n.d.). Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers in their proto.
  • ResearchGate. (n.d.). Differentiation of fluoronitroaniline isomers by negative-ion electrospray mass spectrometry | Request PDF.
  • Emory University. (n.d.). Mass Spectrometry Ionization Methods.
  • ResearchGate. (2021). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. International Journal of Mass Spectrometry, 460(Suppl 1), 116496.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid.
  • BenchChem. (n.d.). Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 1,1-Difluoro-1,3-diphenylpropane.
  • SciSpace. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development.

Sources

A Comparative Guide to HPLC Method Development for the Purity of 4-(4-Fluoroanilino)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth comparison of experimental strategies for developing a robust and selective High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 4-(4-Fluoroanilino)-3-nitrobenzoic acid. As a critical pharmaceutical intermediate, ensuring its purity is paramount to the quality and safety of the final Active Pharmaceutical Ingredient (API).[1][2] This document moves beyond a simple protocol, elucidating the scientific rationale behind each experimental choice and presenting comparative data to support the final optimized method.

Foundational Strategy: Understanding the Analyte

The success of any analytical method hinges on a fundamental understanding of the target analyte's physicochemical properties. 4-(4-Fluoroanilino)-3-nitrobenzoic acid is a complex molecule with several key structural features that dictate our chromatographic approach:

  • Acidic Nature: The presence of a carboxylic acid group (pKa estimated around 3-4) makes the molecule ionizable. This is the most critical factor influencing retention and peak shape in reversed-phase HPLC.[3][4]

  • Aromaticity and Polarity: The molecule contains two phenyl rings, a nitro group, a secondary amine, and a fluorine atom. This combination of non-polar (aromatic rings) and polar functional groups gives it a mixed polarity, making it an ideal candidate for reversed-phase chromatography.[5][6]

  • UV Chromophores: The conjugated system of aromatic rings and the nitro group ensures strong ultraviolet (UV) absorbance, making UV-based detection highly suitable.[7][8]

Our initial objective is to develop a method that provides a sharp, symmetrical peak for the main component, well-resolved from any potential process impurities or degradation products.

The Detector of Choice: Photodiode Array (PDA)

While a standard single-wavelength UV detector is functional, a Photodiode Array (PDA) detector offers significant advantages for method development and purity analysis.[9][10] A PDA detector simultaneously acquires absorbance data across a wide range of wavelengths.[11][12] This allows for:

  • Optimal Wavelength Selection: The ideal detection wavelength, providing the best signal-to-noise ratio, can be determined from a single run.

  • Peak Purity Analysis: By comparing spectra across the peak, co-eluting impurities can be detected, which is a critical function for a purity method.[13]

  • Compound Identification: Spectral data can aid in the tentative identification of impurities.

Given these benefits, a PDA detector was chosen for this method development to ensure specificity and trustworthiness.

Method Development Workflow: A Logic-Driven Process

The development process is a systematic workflow, starting with initial screening conditions and progressing through iterative optimization steps. Each stage is designed to test a hypothesis and generate comparative data to inform the next decision.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization & Comparison cluster_2 Phase 3: Finalization A Analyte Characterization (Acidic, Aromatic) B Select RP-HPLC Mode & PDA Detector A->B C Initial Column: Standard C18 B->C D Initial Mobile Phase: ACN/H2O + Acid C->D E Column Selectivity Screen (C18 vs. C8 vs. Phenyl) D->E F Mobile Phase pH Optimization E->F G Organic Modifier Evaluation (ACN vs. MeOH) F->G H Define Optimized Method G->H I System Suitability Testing H->I J ICH Method Validation I->J

Caption: Workflow for HPLC method development.

Comparative Analysis of Chromatographic Conditions

The core of method development lies in comparing different parameters to find the optimal conditions for separation. We systematically evaluated the stationary phase, mobile phase pH, and organic modifier.

Stationary Phase Selectivity Comparison

The choice of stationary phase is the most powerful tool for manipulating selectivity.[14] We compared three common reversed-phase columns with different chemistries to assess their impact on the separation of 4-(4-Fluoroanilino)-3-nitrobenzoic acid from its impurities.

  • C18 (Octadecylsilane): The industry standard, offering high hydrophobicity and excellent retention for a wide range of molecules.[15]

  • C8 (Octylsilane): Less hydrophobic than C18, which can be advantageous for reducing run times if analytes are too strongly retained.[16][17]

  • Phenyl-Hexyl: Offers alternative selectivity through π-π interactions with the aromatic rings of the analyte, which can be highly effective for resolving aromatic compounds.[18][19]

Experimental Protocol: Column Screening

  • Columns:

    • C18, 4.6 x 150 mm, 5 µm

    • C8, 4.6 x 150 mm, 5 µm

    • Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile

  • Gradient: 30-80% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Detection: PDA at 254 nm

  • Injection Volume: 5 µL

  • Sample: 4-(4-Fluoroanilino)-3-nitrobenzoic acid spiked with known impurities (0.1 mg/mL in 50:50 ACN:Water)

Table 1: Comparison of Stationary Phase Performance

Stationary PhaseRetention Time (min)USP Tailing (T)Resolution (Rs) (Main Peak vs. Closest Impurity)Theoretical Plates (N)
C18 10.21.31.89,500
C8 8.51.41.68,800
Phenyl-Hexyl 9.81.12.5 11,200

Analysis & Rationale: The C18 and C8 columns provided adequate retention, but the resolution between the main peak and a critical impurity was suboptimal. The C8 column resulted in shorter retention times but at the cost of resolution.[16] The Phenyl-Hexyl column demonstrated superior performance, providing excellent resolution (Rs = 2.5) and a highly symmetrical peak (T = 1.1). This strongly suggests that π-π interactions between the phenyl stationary phase and the aromatic rings of the analyte and its impurities are providing a unique and beneficial separation mechanism.[18][19] Therefore, the Phenyl-Hexyl column was selected for further optimization.

Mobile Phase pH Optimization

For an ionizable compound like our target analyte, mobile phase pH is a critical parameter.[20][21] To ensure reproducible retention and good peak shape, the ionization of the carboxylic acid group must be suppressed. This is achieved by setting the mobile phase pH at least 1.5-2 units below the analyte's pKa.[3][4] We compared two common acidic modifiers to evaluate their effect.

Experimental Protocol: pH Optimization

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase A:

    • Condition 1: 0.1% Phosphoric Acid in Water (pH ≈ 2.1)

    • Condition 2: 0.1% Formic Acid in Water (pH ≈ 2.7)

  • Other parameters: Remained the same as the column screening protocol.

Table 2: Effect of Mobile Phase pH

Mobile Phase ARetention Time (min)USP Tailing (T)Resolution (Rs)
0.1% Phosphoric Acid (pH ~2.1) 10.5 1.0 2.8
0.1% Formic Acid (pH ~2.7)9.81.12.5

Analysis & Rationale: Lowering the pH with phosphoric acid further suppressed the ionization of the carboxylic acid, leading to a slight increase in retention time due to the molecule becoming more non-polar.[22] More importantly, this resulted in a perfectly symmetrical peak (T = 1.0) and a significant improvement in resolution to 2.8. This demonstrates that for this acidic analyte, a lower pH provides a more robust and selective separation.

G cluster_0 Method Development Choices cluster_1 Desired Chromatographic Outcome Analyte Analyte Properties: - Carboxylic Acid (Acidic) - Aromatic Rings Choice1 Low pH Mobile Phase (e.g., 0.1% H3PO4) Analyte->Choice1 suppresses ionization Choice2 Phenyl Stationary Phase Analyte->Choice2 enables π-π interactions Outcome Good Peak Shape & High Resolution Choice1->Outcome Choice2->Outcome

Caption: Rationale for method parameter selection.

Final Optimized HPLC Method

Based on the comparative data, the following method was established as optimal for the purity analysis of 4-(4-Fluoroanilino)-3-nitrobenzoic acid.

Experimental Protocol: Optimized Method

  • Instrument: Agilent 1260 Infinity II HPLC with PDA Detector or equivalent.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% (v/v) Phosphoric Acid in HPLC Grade Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • PDA Wavelength: 254 nm (Bandwidth 4 nm), Reference 360 nm (Bandwidth 10 nm)

  • Run Time: 20 minutes

  • Gradient Program:

    Time (min) %A %B
    0.0 70 30
    15.0 20 80
    15.1 70 30

    | 20.0 | 70 | 30 |

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter if necessary.[23]

System Suitability Criteria (as per ICH guidelines[24][25]):

  • Tailing Factor (Asymmetry): ≤ 1.5 for the main peak.

  • Theoretical Plates: ≥ 5000 for the main peak.

  • Resolution: ≥ 2.0 between the main peak and the closest eluting impurity.

  • Reproducibility: %RSD of ≤ 2.0% for peak area from six replicate injections of a standard solution.

Method Validation: Ensuring Trustworthiness

While this guide focuses on development, the final step is validation according to ICH Q2(R1) guidelines to prove the method is fit for purpose.[26][27][28] This involves formally demonstrating:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity & Range: Proportionality of response to concentration over a specified range.

  • Accuracy: Closeness of test results to the true value.

  • Precision: Repeatability and intermediate precision of the results.

  • Robustness: Capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The development of a robust HPLC purity method is a systematic, evidence-based process. By comparing different stationary phases and optimizing mobile phase conditions based on the analyte's chemical nature, we have established a highly selective and efficient method for the purity determination of 4-(4-Fluoroanilino)-3-nitrobenzoic acid. The use of a Phenyl-Hexyl column in combination with a low-pH mobile phase proved superior to standard C18 or C8 approaches, highlighting the importance of leveraging alternative selectivities for complex separations in pharmaceutical analysis. This method is now ready for formal validation to be implemented in a quality control environment.

References

  • SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD.
  • Phenomenex. (2025, April 1). Types of HPLC Detectors.
  • Biovanix Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • HPLC Chromatography. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Dolan, J. W. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity.
  • Subirats, X., Rosés, M., Bosch, E., & Fuguet, E. (2001). Retention of Ionizable Compounds on HPLC. 8. Influence of Mobile-Phase pH Change on the Chromatographic Retention of Acids and Bases during Gradient Elution. Analytical Chemistry, 73(21), 5245–5254.
  • Contract Testing Laboratories of America. (2024, January 16). HPLC Analysis with Diode Array Detection.
  • GenTech Scientific. (2023, February 17). A Brief Overview of PDA Detectors in HPLC.
  • Subirats, X., Rosés, M., Bosch, E., & Fuguet, E. (2001). Retention of ionizable compounds on HPLC. 8. Influence of mobile-phase pH change on the chromatographic retention of acids and bases during gradient elution. PubMed.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • Dolan, J. W. (2020, November 11). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Shimadzu. (n.d.). UV vs Diode-Array (PDA) Detectors for (U)HPLC.
  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines.
  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers.
  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • U.S. Food and Drug Administration (FDA). (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Agilent. (2022, April 15). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
  • Tianming Pharmaceuticals. (2026, January 20).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
  • Yilmaz, B. D., et al. (2018). Development and validation of a new RP-HPLC method for organic explosive compounds.
  • Drabova, L., et al. (2007). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION.
  • Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column.
  • NJ Labs. (2025, May 22). Essential Applications of HPLC in the Pharmaceutical Industry.
  • Al-Qaradawi, S. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository.
  • Nawrocki, J., et al. (2020, November 11). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work.
  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds.
  • MilliporeSigma. (n.d.). Developing HPLC Methods.
  • Majors, R. E., & Przybyciel, M. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. HPLC.
  • Benchchem. (n.d.). Optimization of mobile phase for HPLC analysis of cinnamic acid.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • Journal of Pharmaceutical Research & Reports. (2025, December 10).
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) for Drug Purity Analysis.
  • GALAK Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4.
  • MTC USA. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote.
  • Organic Process Research & Development. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • National Center for Biotechnology Information. (n.d.). 4-Fluoro-3-nitrobenzoic acid.
  • Phenomenex. (n.d.). C8 vs. C18 HPLC columns: Key differences explained.
  • Sigma-Aldrich. (n.d.). 4-Fluoro-3-nitrobenzoic acid.
  • Hawach Scientific. (2025, November 10). Difference between C18 Column and C8 Column.
  • Pharmaguideline. (2024, May 1). Difference between C8 and C18 Columns Used in HPLC System.
  • ChemicalBook. (n.d.). 4-Fluoro-3-nitrobenzoic acid.

Sources

A Comparative Guide for the Modern Chemist: 4-(4-Fluoroanilino)-3-nitrobenzoic Acid vs. 2-Fluoro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of synthetic chemistry, particularly within drug discovery and materials science, the selection of a starting material or intermediate is a critical decision point. Positional isomers, while sharing a molecular formula, often exhibit vastly different physicochemical properties and reactivity profiles that dictate their utility. This guide provides an in-depth, data-supported comparison between two such isomers: 4-(4-Fluoroanilino)-3-nitrobenzoic acid, a complex diarylamine, and 2-Fluoro-5-nitrobenzoic acid, a foundational building block. Our objective is to equip researchers, medicinal chemists, and process development professionals with the nuanced understanding required to strategically select the optimal isomer for their synthetic campaigns.

Core Structural & Physicochemical Distinctions

The fundamental difference lies in their architecture. 2-Fluoro-5-nitrobenzoic acid is a simple substituted benzene ring, while 4-(4-Fluoroanilino)-3-nitrobenzoic acid incorporates a diarylamine linkage, adding a layer of structural complexity and significantly altering its properties.

Property4-(4-Fluoroanilino)-3-nitrobenzoic acid2-Fluoro-5-nitrobenzoic acidScientific Rationale & Impact
Molecular Formula C₁₃H₉FN₂O₄C₇H₄FNO₄The larger, more complex structure of the diarylamine results in a higher molecular weight, impacting reaction stoichiometry and process mass intensity.
Molecular Weight 276.22 g/mol 185.11 g/mol [1]Molar calculations for synthetic steps must be adjusted accordingly.
Appearance Yellow to orange powderWhite to light yellow crystalline powder[2]The deeper color of the diarylamine suggests a more extended π-conjugated system, which influences its spectroscopic properties.
Melting Point ~123-126 °C[3]~142-144 °C[4]The higher melting point of 2-fluoro-5-nitrobenzoic acid indicates a more stable crystal lattice, which can affect dissolution rates during reaction setup.
Solubility Generally soluble in polar aprotic solvents (DMSO, DMF).Soluble in chloroform and ethanol.[2][5]This difference is critical for selecting appropriate reaction solvents and purification methods (e.g., crystallization vs. chromatography).

These fundamental properties are the first-pass indicators for experimental design. For instance, the choice of solvent is not trivial; a reaction designed for the more soluble 2-fluoro-5-nitrobenzoic acid in ethanol would likely fail or require significant modification for the less soluble diarylamine derivative.

Reactivity Profile: A Tale of Functionality

The utility of these isomers is defined by the reactivity of their constituent functional groups. The electron-withdrawing nature of the nitro group activates the benzene ring, but its interplay with the other substituents creates distinct reactivity pathways.[6]

Nucleophilic Aromatic Substitution (SNAr)

This is the most significant point of divergence. The fluorine atom's position relative to the strongly deactivating nitro group dictates its susceptibility to nucleophilic attack.

  • 2-Fluoro-5-nitrobenzoic acid is an ideal substrate for SNAr reactions. The fluorine atom is activated by the para-nitro group, making it a good leaving group for substitution by a wide range of nucleophiles (amines, phenols, thiols). This makes it a versatile precursor for building molecular complexity.[2][4][5]

  • 4-(4-Fluoroanilino)-3-nitrobenzoic acid , conversely, is often the product of an SNAr reaction. While it still possesses a fluorine atom on the anilino ring, its reactivity is different. The primary reactive sites are the carboxylic acid and the nitro group. The ortho-position of the nitro and fluoro groups on the benzoic acid core makes it an ideal precursor for synthesizing benzimidazoles.[7]

Experimental Protocol: Synthesis of a Diaryl Ether via SNAr

This protocol demonstrates the utility of 2-fluoro-5-nitrobenzoic acid as an SNAr substrate. The choice of a non-nucleophilic base like K₂CO₃ is crucial to prevent competition with the primary nucleophile (in this case, a phenol). A polar aprotic solvent like DMF is selected for its ability to dissolve the reactants and facilitate the charge separation in the transition state.

Caption: Standard workflow for an SNAr reaction.

Reduction and Further Derivatization

Both isomers contain a nitro group that can be chemically reduced to an amine, a common strategy in medicinal chemistry to introduce a basic handle or a point for amide coupling.[8] Similarly, the carboxylic acid group on both molecules can be readily converted to esters, amides, or acid chlorides using standard organic chemistry transformations.[8]

Strategic Applications in Research & Development

The choice between these isomers is ultimately driven by the final target molecule's design.

  • 2-Fluoro-5-nitrobenzoic acid is a foundational building block. It is employed when the synthetic plan involves introducing a custom fragment via SNAr. Its applications include the synthesis of:

    • Heterocyclic APIs: Used to create complex polycyclic structures and peptidomimetics.[1]

    • Fluorescent Probes: The benzoic acid moiety can be esterified with fluorescent dyes to create sensors that are activated by nucleophiles.[1]

    • Pharmaceutical Intermediates: Serves as a key starting material for anti-inflammatory and analgesic drugs.[9]

  • 4-(4-Fluoroanilino)-3-nitrobenzoic acid is a more advanced intermediate, chosen when the diarylamine scaffold itself is a key pharmacophore. Its applications are more specialized:

    • Benzimidazole Synthesis: The ortho arrangement of the fluoro and nitro groups allows for reductive cyclization to form benzimidazoles, which are important components of antimicrobials, opioids, and antihistamines.[7]

    • Polymer Chemistry: Can be functionalized and incorporated into block co-polymers to form structures like polymersomes.[7]

    • Kinase Inhibitors: The diarylamine structure is a common motif in small-molecule kinase inhibitors designed to treat cancers.

Final Recommendation: A Decision Framework

The decision to use 4-(4-Fluoroanilino)-3-nitrobenzoic acid or 2-Fluoro-5-nitrobenzoic acid should be based on a clear-eyed assessment of your synthetic goals.

Select 2-Fluoro-5-nitrobenzoic acid if:

  • Your project requires a versatile and reactive building block for introducing diverse nucleophiles.

  • You are in the early stages of lead discovery and need to rapidly generate a library of analogs by varying a key substituent.

  • The target molecule does not contain a pre-formed diarylamine structure.

Select 4-(4-Fluoroanilino)-3-nitrobenzoic acid if:

  • Your target molecule is a benzimidazole or a related fused heterocyclic system.

  • The diarylamine scaffold is a known and required component of your final product, such as in the development of certain kinase inhibitors.

  • Your synthetic strategy involves modifying the existing diarylamine framework rather than building it from scratch.

By understanding these core differences in structure, reactivity, and application, researchers can make informed, efficient, and scientifically sound decisions, accelerating their path from concept to discovery.

References

  • Fuxin Ruiguang Fluorine Chemistry Co., Ltd. (2014). The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
  • PubChem. (n.d.). 4-Fluoro-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Reagents and conditions: (a) 4-Fluoro-3-nitrobenzoic acid,.... Retrieved from [Link]

  • ResearchGate. (n.d.). The preparation of 2-Fluoro-5-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-(2-Cyano-4-nitrophenyl) group. Retrieved from [Link]

  • Chem-supply.net. (n.d.). Cas No.403-21-4 3-Fluoro-4-nitrobenzoic acid. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]

  • Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 20(15), e202500298. [Link]

  • National Center for Biotechnology Information. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. PMC. Retrieved from [Link]

  • Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • Fiveable. (2025). Nitrobenzoic Acid Definition. Retrieved from [Link]

  • Google Patents. (n.d.). CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Chemcess. (2024). Nitrobenzoic Acid: Properties, Reactions And Production. Retrieved from [Link]

  • Grokipedia. (n.d.). Nitrobenzoic acid. Retrieved from [Link]

Sources

Technical Comparison Guide: UV-Vis Characterization of 4-(4-Fluoroanilino)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(4-Fluoroanilino)-3-nitrobenzoic acid is a critical "push-pull" chromophore and a key intermediate in the synthesis of diarylamine-based kinase inhibitors (e.g., MEK inhibitors). Its structure features an electron-donating secondary amine (bridging two aromatic rings) and an electron-withdrawing nitro group ortho to the amine. This specific substitution pattern creates a strong Intramolecular Charge Transfer (ICT) band, giving the compound its characteristic yellow-orange color.

This guide provides a technical analysis of its UV-Vis absorption profile, establishing it as a primary method for process analytical technology (PAT) and quality control. By comparing its spectral signature against its precursors and non-fluorinated analogs, researchers can validate synthesis completion and assess electronic purity.

Spectral Characteristics & Benchmarking

The UV-Vis spectrum of 4-(4-Fluoroanilino)-3-nitrobenzoic acid is dominated by two distinct regions: high-energy aromatic transitions and a lower-energy charge transfer band.

Representative Spectral Data (Ethanol, 25°C)

Note: Values are representative of the nitro-diphenylamine class.

Band AssignmentWavelength (

)
Molar Absorptivity (

)
Electronic Origin
Primary UV Band 230 – 250 nm~15,000 - 20,000


(Benzene Ring)
Secondary UV Band 280 – 300 nm~8,000 - 12,000


(Nitro/Carboxyl)
Visible ICT Band 390 – 410 nm ~5,000 - 8,000

Intramolecular Charge Transfer (Amine

Nitro)
Solvatochromic Behavior

The ICT band (390–410 nm) exhibits positive solvatochromism .

  • Non-polar solvents (e.g., Hexane): Blue shift (Hypsochromic)

    
    
    
    
    
    ~380 nm.
  • Polar protic solvents (e.g., Ethanol/Methanol): Red shift (Bathochromic)

    
    
    
    
    
    ~400 nm.
  • Mechanism: Polar solvents stabilize the highly dipolar excited state of the nitro-amine push-pull system more than the ground state.

Comparative Analysis: Product vs. Alternatives

To ensure scientific rigor, the product's spectrum must be compared against its specific synthetic precursors and analogs.

Comparison 1: Reaction Monitoring (Vs. Starting Material)

Precursor: 4-Fluoro-3-nitrobenzoic acid (or 4-Chloro-3-nitrobenzoic acid).

  • Spectral Difference: The precursor lacks the extended conjugation of the diarylamine. It appears pale yellow or white.[1]

  • Key Shift: The precursor absorbs primarily in the UV (<350 nm). Upon successful coupling with 4-fluoroaniline, a new, broad band appears at 400 nm .

  • Utility: The appearance of the 400 nm band is a definitive "Yes/No" indicator of C-N bond formation.

Comparison 2: Substituent Effect (Vs. Non-Fluorinated Analog)

Analog: 4-Anilino-3-nitrobenzoic acid.

  • Electronic Effect: The fluorine atom at the para position of the aniline ring is inductively withdrawing but resonance donating.

  • Spectral Shift: The F-substituent typically causes a negligible or very slight hypsochromic (blue) shift (1–3 nm) compared to the non-fluorinated analog.

  • Differentiation: UV-Vis alone may not distinguish these two; HPLC or Mass Spectrometry is required for identity confirmation. However, the intensity (

    
    ) may vary slightly due to the F-atom's influence on the transition dipole moment.
    
Comparison 3: Reduction Monitoring (Vs. Reduced Product)

Product: 4-(4-Fluoroanilino)-3-aminobenzoic acid.

  • Context: Many drug syntheses involve reducing the nitro group to an amine (e.g., for benzimidazole formation).

  • Spectral Change: Reduction destroys the "push-pull" system. The strong 400 nm ICT band disappears or shifts significantly into the UV region (blue shift), and the solution loses its intense yellow color.

Experimental Protocol: Determination of

Objective: Calculate the Molar Extinction Coefficient (


) at 

to assess purity.
Reagents & Equipment[2]
  • Solvent: Spectroscopic grade Ethanol (EtOH) or Methanol (MeOH).

  • Blank: Pure solvent (same batch as sample).

  • Cuvette: Quartz, 1 cm path length (

    
    ).
    
  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–600 nm).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh approx. 5.0 mg of 4-(4-Fluoroanilino)-3-nitrobenzoic acid (MW

      
       276.22  g/mol ).
      
    • Dissolve in 50 mL EtOH in a volumetric flask.

    • Concentration (

      
      ): ~360 
      
      
      
      M.
  • Dilution Series:

    • Prepare 5 dilutions ranging from 10

      
      M to 50 
      
      
      
      M.
    • Example: 1 mL Stock + 9 mL EtOH = ~36

      
      M.
      
  • Measurement:

    • Run a baseline correction with pure EtOH.

    • Scan each diluted sample from 600 nm down to 200 nm.

    • Record Absorbance (

      
      ) at 
      
      
      
      (approx. 400 nm).[2]
  • Calculation:

    • Plot

      
       (y-axis) vs. Concentration (
      
      
      
      , x-axis).
    • Perform linear regression (

      
      ).
      
    • The slope of the line is

      
       (units: 
      
      
      
      ).
    • 
       should be > 0.999 for valid quantitative data.
      

Synthesis & Characterization Workflow

The following diagram illustrates the logical flow from synthesis to spectral validation, highlighting the critical QC checkpoints.

SynthesisWorkflow Start Start: 4-Fluoro-3-nitrobenzoic Acid Reaction S_NAr Reaction (Nucleophilic Substitution) Start->Reaction Reactant + 4-Fluoroaniline (Base/Heat) Reactant->Reaction Crude Crude Product (Yellow Solid) Reaction->Crude Purification Recrystallization (EtOH/Water) Crude->Purification UV_QC UV-Vis Analysis (Check 400 nm Band) Purification->UV_QC Decision Band Present? UV_QC->Decision Decision->Reaction No (Low Abs) Final Valid Intermediate (Proceed to Reduction) Decision->Final Yes (High Abs)

Caption: Workflow for the synthesis and spectral validation of the diarylamine intermediate. The appearance of the 400 nm band is the critical "Go/No-Go" decision point.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67987, 4-Fluoro-3-nitrobenzoic acid. Retrieved from [Link]

  • Jacquemin, D., et al. (2006). Excitation spectra of nitro-diphenylamine: Accurate time-dependent density functional theory predictions for charge-transfer dyes. Journal of Chemical Physics. (Validating the ~400 nm ICT band for nitro-diphenylamines). Retrieved from [Link]

Sources

Elemental analysis standards for 4-(4-Fluoroanilino)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Elemental Analysis of 4-(4-Fluoroanilino)-3-nitrobenzoic acid

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is a cornerstone of safety, efficacy, and regulatory compliance. For a molecule such as 4-(4-Fluoroanilino)-3-nitrobenzoic acid, a fluorinated building block with potential applications in the synthesis of active pharmaceutical ingredients (APIs), rigorous elemental analysis is not merely a procedural step but a foundational piece of evidence.[1] It serves as the primary method for confirming its empirical formula, assessing its stoichiometric purity, and validating its identity against the proposed chemical structure.

This guide provides a comprehensive comparison of analytical standards and methodologies for the elemental characterization of 4-(4-Fluoroanilino)-3-nitrobenzoic acid (Chemical Formula: C₁₃H₉FN₂O₄). We will delve into the gold-standard combustion analysis for carbon, hydrogen, and nitrogen, address the specific challenges of fluorine quantification, and compare alternative analytical technologies. The protocols and data presented are designed to offer researchers, scientists, and drug development professionals a framework for establishing a robust, self-validating system for elemental analysis.

Theoretical Elemental Composition

The first step in any elemental analysis is the calculation of the theoretical composition based on the molecular formula, C₁₃H₉FN₂O₄, and the atomic weights of the constituent elements.

  • Molecular Weight: 292.22 g/mol

  • Carbon (C): (12.011 * 13) / 292.22 = 53.43%

  • Hydrogen (H): (1.008 * 9) / 292.22 = 3.10%

  • Fluorine (F): (18.998 * 1) / 292.22 = 6.50%

  • Nitrogen (N): (14.007 * 2) / 292.22 = 9.59%

  • Oxygen (O): (15.999 * 4) / 292.22 = 27.38%

These theoretical values serve as the benchmark against which all experimental results are compared.

Primary Analytical Method: Combustion Analysis for C, H, and N

Combustion analysis is the quintessential and most reliable technique for determining the carbon, hydrogen, and nitrogen content in organic compounds.[2][3][4] Modern elemental analyzers operate on the principle of the Pregl-Dumas method, which involves the complete and instantaneous combustion of a sample in a high-temperature, oxygen-rich environment.[5]

The process breaks down the organic material into its elemental gases: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).[6] These gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD). For halogenated compounds like the topic molecule, modern analyzers are equipped with specialized scrubbing reagents (e.g., silver tungstate, silver vanadate) to effectively remove interfering halogen and sulfur byproducts, ensuring undiminished performance and accuracy.

Experimental Protocol: CHN Determination
  • Instrument Preparation:

    • Ensure the elemental analyzer (e.g., PerkinElmer 2400 Series II, Elementar vario MICRO cube) is calibrated with a certified organic standard, such as acetanilide or sulfanilamide.

    • Verify leak-tightness of the system and stability of the detector baseline.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the dried 4-(4-Fluoroanilino)-3-nitrobenzoic acid sample into a tin capsule using a calibrated microbalance.[3] The small sample size necessitates high accuracy in weighing.

    • Fold the capsule to enclose the sample securely and eliminate atmospheric contamination.

  • Analysis:

    • Introduce the encapsulated sample into the analyzer's autosampler.

    • Initiate the combustion sequence. The sample is dropped into a combustion tube heated to >1000°C in a pure oxygen environment.[6]

    • The resultant gases (CO₂, H₂O, N₂, and others) are passed over a reduction tube (containing copper) to convert nitrogen oxides back to N₂.

    • The purified gas mixture is separated chromatographically.

    • The TCD detects the concentration of each gas relative to a helium carrier gas.

  • Data Processing:

    • The instrument's software integrates the detector signals and, using the sample weight and calibration data, calculates the percentage of C, H, and N.

    • A result is typically considered acceptable if it falls within ±0.4% of the theoretical value.

Workflow for Combustion-Based CHN Analysis

CHN_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Output s1 Weigh 1-3 mg Sample s2 Encapsulate in Tin Foil s1->s2 a1 Combustion (>1000°C, O₂) s2->a1 a2 Gas Reduction (Cu) a1->a2 a3 Gas Separation (GC) a2->a3 a4 Detection (TCD) a3->a4 d1 Signal Integration a4->d1 d2 Calculate %C, %H, %N d1->d2

Caption: Workflow for CHN determination via combustion analysis.

The Challenge of Halogens: Fluorine Quantification

Standard CHNS combustion analysis does not quantify halogens. For complete elemental characterization of 4-(4-Fluoroanilino)-3-nitrobenzoic acid, a separate, specific method for fluorine is required. The most robust and modern technique for this purpose is Combustion Ion Chromatography (CIC) .[7][8]

CIC integrates the combustion of the sample with the quantitative power of ion chromatography (IC). During combustion in the presence of water vapor (hydropyrolysis), organically bound fluorine is converted into gaseous hydrogen fluoride (HF).[7] This gas is then transferred into an aqueous absorption solution, where it dissolves to form fluoride ions (F⁻). The concentration of these fluoride ions is subsequently determined with high sensitivity and specificity by an ion chromatograph.[9][10]

Experimental Protocol: Fluorine Determination via CIC
  • Instrument Setup:

    • Couple a combustion unit to an ion chromatograph (e.g., a Shimadzu CIC system).

    • Condition and calibrate the IC system using certified fluoride ion standards. The IC is typically equipped with an anion-exchange column and a suppressed conductivity detector.[11]

  • Sample Preparation:

    • Weigh approximately 1-5 mg of the sample into a ceramic or quartz boat.

    • Introduce the sample boat into the combustion furnace.

  • Combustion and Absorption:

    • The sample is combusted at ≥1000°C in an oxygen/argon stream humidified with deionized water.[12]

    • The resulting gases, including HF, are carried by the gas stream into an absorption module containing a specific volume of deionized water or a weak buffer.

  • Ion Chromatography Analysis:

    • An aliquot of the absorption solution is automatically injected into the IC system.

    • The fluoride ions are separated from other potential anions on the analytical column.

    • The conductivity detector measures the fluoride concentration.

  • Data Processing:

    • The software calculates the concentration of fluoride in the absorption solution and, based on the initial sample weight and solution volume, determines the percentage of fluorine in the original sample.

Comparison of Key Analytical Methodologies

While combustion analysis (for CHN) and CIC (for F) represent the primary approach, other techniques can provide elemental information, though they are often applied for different purposes, such as trace metal analysis.[13][14]

FeatureCombustion Analysis (CHN)Combustion Ion Chromatography (F)Inductively Coupled Plasma (ICP-MS/OES)
Principle Sample combustion, gas separation (GC), and detection (TCD).[2][4]Sample combustion (hydropyrolysis), gas absorption, and ion detection (IC).[7]Sample digestion/aerosolization, plasma ionization/excitation, and mass/optical detection.[15]
Elements Determined C, H, N, S (O by pyrolysis)F, Cl, Br, SMost elements of the periodic table, primarily metals and some non-metals.[16]
Primary Application Bulk elemental composition of organic materials; purity and formula confirmation.[17]Quantification of halogens and sulfur in complex matrices. Screening for PFAS.[9][18]Trace and ultra-trace elemental impurity analysis (per USP <232>).[19][20][21]
Accuracy / Precision High (typically ±0.4% absolute)High (RSD < 5%)High for trace levels (RSD < 5-10%), but not optimized for bulk organic elements.
Sample Throughput High (minutes per sample)Moderate (combustion + IC run time)High, especially with autosamplers.[15]
Strengths Fast, reliable, highly accurate for bulk C, H, N. Established gold standard.[22]Highly specific and sensitive for halogens. Automatable.[9]Extremely low detection limits (ppb-ppt). Multi-element capability.[15]
Limitations Does not determine halogens or metals. Indirect oxygen determination.Requires dedicated instrumentation. Can have fluorine background contamination.[7]Not suitable for bulk C, H, N, O analysis. Requires complete sample digestion, which can be complex for organic solids.[22]

Validation and Trustworthiness in Elemental Analysis

To ensure the trustworthiness of results, the analytical protocol must be a self-validating system. This is achieved through several key practices grounded in pharmacopeial standards like USP <233> Elemental Impurities—Procedures.[19][23][24]

  • System Suitability: Before any analysis, the performance of the instrument is verified. This involves running a known certified reference material to ensure the system is providing results within the accepted range of the standard's certified values. For combustion analysis, this confirms combustion efficiency, detector stability, and calibration accuracy.

  • Specificity: The method must be able to unequivocally assess the analyte in the presence of other components. In CIC, the chromatographic separation ensures that the fluoride peak is resolved from other anions like chloride, which can interfere if present in high concentrations.[12][25]

  • Accuracy & Precision: Accuracy is demonstrated by analyzing a standard of known concentration and ensuring the result is close to the true value. Precision (repeatability) is confirmed by performing multiple analyses of the same homogenous sample and ensuring the results have a low relative standard deviation (RSD). For quantitative procedures under USP <233>, spike recovery studies are often performed, with acceptance criteria typically between 70% and 150%.[21][23]

By integrating these validation steps, the analytical data for 4-(4-Fluoroanilino)-3-nitrobenzoic acid becomes scientifically defensible and suitable for regulatory submission.

Conclusion

The definitive elemental analysis of 4-(4-Fluoroanilino)-3-nitrobenzoic acid necessitates a multi-technique approach. The combination of combustion analysis for carbon, hydrogen, and nitrogen, and Combustion Ion Chromatography for fluorine provides a complete, accurate, and robust characterization of the molecule's elemental composition. This dual-method strategy is superior to any single technique, as it leverages the strengths of specialized instrumentation to address the unique chemical properties of a halogenated organic compound. By adhering to rigorous experimental protocols and incorporating principles of method validation, researchers can generate high-quality, trustworthy data that confirms the molecular identity and purity of this important chemical building block.

References

  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN - PE Polska. PerkinElmer, Inc.
  • 〈233〉 ELEMENTAL IMPURITIES—PROCEDURES. US Pharmacopeia (USP).
  • Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). Agilent Technologies.
  • Pharmacopoeia methods for elemental analysis of medicines: a compar
  • CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Applic
  • 4-Fluoro-3-nitrobenzoic acid | C7H4FNO4 | CID 67987. PubChem.
  • Empirical Formula (M4Q4). UW-Madison Chemistry 103/104 Resource Book.
  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. VELP Scientifica.
  • ELEMENTAL IMPURITY ANALYSIS IN PHARMACEUTICALS. Agilent.
  • Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy Online.
  • 4-Fluoro-3-nitrobenzoic acid | CAS 453-71-4. Ossila.
  • 4-(4-Fluoroanilino)-N-(4-fluorophenyl)-3-nitrobenzamide. PMC.
  • Comparison of Elemental Analysis Techniques. Measurlabs.
  • CHNSO Organic Elemental Analysis - Sample Prepar
  • Combustion ion chromatography for extractable organofluorine analysis. PMC - NIH.
  • Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 232/233 on ICPMS-2030. Shimadzu.
  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
  • Reagents and conditions: (a) 4-Fluoro-3-nitrobenzoic acid,...
  • Determination of Elemental Impurities in Antibiotics according to USP 232 and 233 by HR ICP-OES (EN). Analytik Jena.
  • Elemental Impurity Analysis. Pharmaceutical Technology.
  • Understanding PFAS and Combustion-Ion Chrom
  • Elemental analysis: operation & applic
  • Simultaneous determination of mineral acids, fluoride and silicate in etching baths by ion chromatography with dual detection.
  • CHN(O)S Elemental Analysis. Measurlabs.
  • Analysis of Adsorbable Organic Fluorine (AOF)
  • Analytical approach of elemental impurities in pharmaceutical products: A worldwide review. PPGFARMA.
  • Measuring organic acids and inorganic anions with ion chrom
  • Combustion Analysis Versus Spectrometric Methods. AZoM.
  • How Does a CHNSO Analyzer Work?. AZoM.
  • Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods.
  • Method 1621 Determination of Adsorbable Organic Fluorine (AOF)
  • Ion Chrom
  • CHALLENGES OF FLUORIDE ANALYSES OF ENVIRONMENTAL SAMPLES USING ION CHROMATOGRAPHY. International Society of Sugar Cane Technologists.
  • Combustion Elemental Analysis. Analytik Jena.

Sources

A Comparative Analysis of TLC Retention Factors for 4-(4-Fluoroanilino)-3-nitrobenzoic Acid and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Synthetic Chemistry

In the synthesis of 4-(4-fluoroanilino)-3-nitrobenzoic acid, a key intermediate in various pharmaceutical development pathways, thin-layer chromatography (TLC) serves as an indispensable tool for monitoring reaction progress and assessing product purity. This guide provides a detailed comparison of the TLC retention factors (Rf) for the final product against its common starting materials, 4-chloro-3-nitrobenzoic acid and 4-fluoroaniline. Understanding the chromatographic behavior of these compounds is crucial for optimizing reaction conditions and purification protocols.

Theoretical Framework: Polarity and its Influence on TLC Migration

Thin-layer chromatography separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent system).[1] The retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a quantitative measure of this partitioning.[2] A compound's polarity is the primary determinant of its Rf value; highly polar molecules interact more strongly with the polar stationary phase, resulting in slower migration and a lower Rf value.[3] Conversely, less polar compounds have a greater affinity for the mobile phase and exhibit higher Rf values.

The three compounds of interest possess distinct structural features that dictate their relative polarities:

  • 4-Chloro-3-nitrobenzoic acid: This starting material contains a highly polar carboxylic acid group (-COOH) and a polar nitro group (-NO2).[4][5] The presence of these functional groups, capable of strong hydrogen bonding and dipole-dipole interactions with the silica gel, renders this molecule the most polar among the three.

  • 4-Fluoroaniline: This aniline derivative features an amino group (-NH2), which is polar and can act as a hydrogen bond donor and acceptor.[6] While polar, it is generally less so than a carboxylic acid.

  • 4-(4-Fluoroanilino)-3-nitrobenzoic acid: The product molecule incorporates functional groups from both starting materials. However, the formation of the secondary amine linkage reduces the overall polarity compared to the free carboxylic acid and amino groups of the reactants. The intramolecular hydrogen bonding possibilities may also influence its interaction with the stationary phase.

Based on these structural considerations, the expected order of elution (from lowest to highest Rf) is: 4-chloro-3-nitrobenzoic acid < 4-(4-fluoroanilino)-3-nitrobenzoic acid < 4-fluoroaniline.

Experimental Protocol: TLC Analysis

This section outlines a standardized protocol for the TLC analysis of the reaction mixture.

Materials:

  • Silica gel 60 F254 TLC plates[1]

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v) is a good starting point. The polarity can be adjusted to achieve optimal separation.[7]

  • Samples:

    • 4-Chloro-3-nitrobenzoic acid solution (in a suitable solvent like ethyl acetate)

    • 4-Fluoroaniline solution (in ethyl acetate)

    • Reaction mixture at various time points

    • Purified 4-(4-fluoroanilino)-3-nitrobenzoic acid solution (if available as a standard)

  • Visualization:

    • UV lamp (254 nm)

    • A suitable staining reagent (e.g., potassium permanganate or ninhydrin for the aniline)[8]

Procedure:

  • Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.[9] Mark the points for spotting the samples.

  • Spotting: Using a capillary tube, apply small, concentrated spots of each sample solution onto the baseline.[9] It is advisable to co-spot the reaction mixture with the starting materials to aid in identification.

  • Development: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.[10]

  • Visualization and Analysis: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[2] Visualize the spots under a UV lamp. Circle the visible spots with a pencil. If necessary, use a chemical stain for further visualization.

  • Rf Calculation: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).[11]

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate (Draw Baseline) spotting Spot Samples on Baseline prep_plate->spotting prep_samples Prepare Sample Solutions prep_samples->spotting development Develop Plate in Solvent Chamber spotting->development visualization Visualize Spots (UV/Stain) development->visualization calculation Calculate Rf Values visualization->calculation

Caption: Experimental workflow for TLC analysis.

Comparative Data and Discussion

The following table summarizes the expected Rf values for the three compounds in a typical ethyl acetate/hexane solvent system. The exact values can vary depending on the precise solvent composition, temperature, and plate quality.

CompoundFunctional GroupsExpected PolarityExpected Rf Value (Approx.)
4-Chloro-3-nitrobenzoic acidCarboxylic acid, Nitro, ChloroHigh0.1 - 0.3
4-(4-Fluoroanilino)-3-nitrobenzoic acid (Product)Carboxylic acid, Secondary amine, Nitro, FluoroMedium0.4 - 0.6
4-FluoroanilinePrimary amine, FluoroLow to Medium0.7 - 0.9

The significant difference in the Rf values allows for clear differentiation between the starting materials and the product. The 4-chloro-3-nitrobenzoic acid, being the most polar, will adhere strongly to the silica gel and have the lowest Rf value.[12] 4-Fluoroaniline, the least polar of the three, will travel the furthest up the plate. The product, 4-(4-fluoroanilino)-3-nitrobenzoic acid, will exhibit an intermediate Rf value, reflecting its polarity which lies between that of the two starting materials.

By monitoring the disappearance of the starting material spots and the appearance of the product spot over time, the progress of the reaction can be effectively tracked. A pure product will ideally show a single spot on the TLC plate.

Polarity_Rf_Relationship cluster_polarity Relative Polarity cluster_rf Resulting TLC Rf Value high_pol High Polarity 4-Chloro-3-nitrobenzoic acid low_rf Low Rf (0.1 - 0.3) high_pol->low_rf Stronger interaction with stationary phase med_pol Medium Polarity 4-(4-Fluoroanilino)-3-nitrobenzoic acid med_rf Medium Rf (0.4 - 0.6) med_pol->med_rf Moderate interaction low_pol Low Polarity 4-Fluoroaniline high_rf High Rf (0.7 - 0.9) low_pol->high_rf Weaker interaction with stationary phase

Caption: Relationship between molecular polarity and TLC Rf value.

Conclusion

The distinct polarities of 4-(4-fluoroanilino)-3-nitrobenzoic acid and its precursors, 4-chloro-3-nitrobenzoic acid and 4-fluoroaniline, result in well-separated spots on a TLC plate under appropriate solvent conditions. This allows for straightforward and reliable monitoring of the synthesis. By understanding the principles of chromatography and the relative polarities of the molecules involved, researchers can effectively utilize TLC to guide their synthetic efforts and ensure the purity of their target compound.

References

  • Google Patents. (n.d.). CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
  • Acta Crystallographica Section E: Structure Reports Online. (2010). 4-(4-Fluoroanilino)-N-(4-fluorophenyl)-3-nitrobenzamide. Retrieved from [Link]

  • University of Toronto. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoroaniline. Retrieved from [Link]

  • ResearchGate. (2015). Thin-layer chromatography as a method for separating aniline oligomers. Retrieved from [Link]

  • Scribd. (n.d.). TLC: Rf Value Calculation and Analysis. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3C: The Retention Factor. Retrieved from [Link]

  • ResearchGate. (n.d.). list of RF values of various amino acids find out through TLC, used as standards…. Retrieved from [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

  • BioTopics. (n.d.). Chromatography of amino acids. Retrieved from [Link]

  • Virtual Amrita Laboratories. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-chloro-3-nitro- (CAS 96-99-1). Retrieved from [Link]

  • Oreate AI Blog. (2026). Understanding the Retention Factor in Thin Layer Chromatography. Retrieved from [Link]

  • Otto Chemie Pvt Ltd. (n.d.). 4-Fluoro aniline, 98% - Laboratory Chemicals. Retrieved from [Link]

  • Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-chloro-3-nitro-. Retrieved from [Link]

Sources

A Comparative Guide to the X-ray Crystallography of 4-(Anilino)benzoic Acid Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Distribution

A Deep Dive into the Solid-State Architecture of Bioactive Scaffolds

In the landscape of modern drug discovery, understanding the three-dimensional structure of a molecule is paramount. It dictates how a potential drug will interact with its biological target, influences its physicochemical properties such as solubility and stability, and can impact its journey through the development pipeline. Among the myriad of molecular scaffolds, N-phenylanthranilic acids and their isomers, such as 4-(anilino)benzoic acids, are of significant interest. These "fenamic acid" derivatives are known for their anti-inflammatory properties and serve as foundational structures for a range of therapeutic agents.[1][2]

Comparative Crystallographic Data of 4-(Anilino)benzoic Acid Derivatives

The following table summarizes key crystallographic parameters for a selection of 4-(anilino)benzoic acid derivatives. These parameters provide a snapshot of the crystal lattice and the arrangement of molecules within it.

Compound4-(3-Chloroanilino)benzoic acid4-Methyl-2-(2-methylanilino)benzoic acid
Formula C13H10ClNO2C15H15NO2
Crystal System MonoclinicMonoclinic
Space Group P21/cP21/c
a (Å) 10.7435 (5)10.3381 (4)
b (Å) 13.9213 (6)13.5939 (5)
c (Å) 7.7950 (3)9.4883 (4)
β (˚) 101.956 (2)104.298 (2)
Volume (ų) 1139.75 (9)1292.05 (9)
Z 44
Key Feature Acid-acid dimersAcid-acid dimers
Dihedral Angle 34.66 (6)°50.86 (5)°
Reference [3][4]

Insights from the Data:

The data reveals that both compounds crystallize in the monoclinic system and the P21/c space group, a common space group for organic molecules. A key feature in both structures is the formation of "acid-acid dimers," where two molecules are held together by strong hydrogen bonds between their carboxylic acid groups.[3][4] This is a very common and stable hydrogen bonding motif in carboxylic acids.

A crucial point of comparison is the dihedral angle between the two aromatic rings. In 4-(3-chloroanilino)benzoic acid, this angle is 34.66°, indicating a significant twist between the rings.[3] In contrast, the double methyl-substituted analog has a much larger dihedral angle of 50.86°.[4] This increased twist is likely due to the steric hindrance from the methyl groups on both rings, forcing them into a more perpendicular arrangement. This conformational difference can have a profound impact on the molecule's ability to fit into a binding pocket of a target protein.

Experimental Protocol: From Synthesis to Structure

The journey to obtaining high-quality crystallographic data begins with the synthesis of the compound and the growth of single crystals suitable for X-ray diffraction.

Part 1: Synthesis of 4-(Anilino)benzoic Acid Derivatives

A common and effective method for synthesizing these compounds is the Buchwald-Hartwig amination reaction.[3][5]

Step-by-Step Protocol:

  • Reaction Setup: In a clean, dry flask, combine the appropriate 4-halobenzoic acid (e.g., 4-chlorobenzoic acid) and the desired aniline derivative (e.g., 3-chloroaniline).

  • Catalyst and Base: Add a palladium catalyst (such as Pd(OAc)2), a phosphine ligand (like BINAP), and a base (e.g., Cs2CO3).[5]

  • Solvent: Add a suitable solvent, such as toluene or dioxane.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Workup: After cooling, the reaction mixture is typically acidified, and the product is extracted with an organic solvent.

  • Purification: The crude product is then purified, often by column chromatography or recrystallization, to yield the pure 4-(anilino)benzoic acid derivative.

Part 2: Crystal Growth

The growth of single crystals is often considered more of an art than a science, but several techniques are commonly employed. Slow evaporation is a widely used method.[3][4]

Step-by-Step Protocol:

  • Solvent Selection: Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., acetonitrile, acetone, ethanol) to create a saturated or near-saturated solution.[3][4]

  • Evaporation: Loosely cover the container to allow the solvent to evaporate slowly over several days to weeks at room temperature.

  • Crystal Formation: As the solvent evaporates, the concentration of the compound increases, leading to the formation of single crystals.

  • Harvesting: Carefully harvest the best-looking crystals for X-ray diffraction analysis.

Part 3: Single-Crystal X-ray Diffraction

This is the definitive technique for determining the three-dimensional structure of a molecule.

Step-by-Step Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern that is recorded by a detector.[6]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the space group. The initial positions of the atoms are determined using computational methods. This initial model is then refined against the experimental data to generate the final, highly accurate crystal structure.[6]

Workflow for Structural Analysis of 4-(Anilino)benzoic Acid Derivatives

G cluster_synthesis Synthesis cluster_crystal Crystal Growth cluster_xrd X-ray Diffraction start Starting Materials (4-halobenzoic acid, aniline derivative) buchwald Buchwald-Hartwig Amination start->buchwald purify Purification (Chromatography/Recrystallization) buchwald->purify dissolve Dissolve in Solvent purify->dissolve evap Slow Evaporation dissolve->evap harvest Harvest Single Crystals evap->harvest mount Mount Crystal harvest->mount data_coll Data Collection (X-ray Diffractometer) mount->data_coll solve Structure Solution & Refinement data_coll->solve final_structure final_structure solve->final_structure Final Crystal Structure

Caption: Workflow from synthesis to final crystal structure.

Comparison with Alternative Analytical Techniques

While single-crystal X-ray diffraction provides the ultimate structural detail, other techniques offer complementary information and are often used in concert.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal XRD Precise 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions.Unambiguous structural determination.Requires high-quality single crystals, which can be difficult to grow.
Powder XRD (PXRD) Provides a "fingerprint" of the crystalline solid, useful for phase identification and purity assessment.[7]Can be used on polycrystalline material, does not require single crystals.Does not provide detailed atomic coordinates.
NMR Spectroscopy Information about the chemical environment of atoms (connectivity, stereochemistry) in solution.Excellent for determining the structure of molecules in solution.Provides an average structure in solution, not the solid-state packing.
FTIR Spectroscopy Identifies functional groups present in the molecule.Quick and easy method for confirming the presence of key functional groups.Provides limited information about the overall 3D structure.
Computational Modeling (DFT) Can predict molecular geometry, electronic properties, and vibrational frequencies.Provides theoretical insights that can complement experimental data.Predictions need to be validated by experimental data.

In drug development, a multi-technique approach is essential. For instance, NMR and FTIR might be used to confirm the identity and purity of a synthesized batch, while PXRD can ensure that the correct polymorphic form has been produced.[7][8] However, for a deep understanding of structure-activity relationships and for rational drug design, single-crystal X-ray diffraction remains the gold standard.

Conclusion

The crystallographic analysis of 4-(anilino)benzoic acid derivatives reveals the subtle yet significant impact of chemical substitutions on their three-dimensional structure. The formation of robust hydrogen-bonded dimers is a recurring motif, while the dihedral angle between the aromatic rings is highly sensitive to the steric environment. This structural information is invaluable for researchers in medicinal chemistry and drug development, providing a solid foundation for the design of new and more effective therapeutic agents. The combination of synthesis, crystal growth, and X-ray diffraction, supported by other analytical techniques, creates a powerful workflow for elucidating the solid-state properties of these important bioactive molecules.

References

  • Synthesis, crystal structures, and properties of three metal complexes with N-phenylanthranilic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Crystallisation and physicochemical property characterisation of conformationally-locked co-crystals of fenamic acid derivatives. (2015). CrystEngComm, 17(19), 3610-3618. Royal Society of Chemistry. Retrieved from [Link]

  • Crystallisation and physicochemical property characterisation of conformationally-locked co-crystals of fenamic acid derivatives. (2015). CrystEngComm, 17(19), 3610-3618. Royal Society of Chemistry. Retrieved from [Link]

  • Growth and studies of DL-alanine fenamate single crystals for optoelectronic and supercapacitor applications. (2025). Journal of Materials Science: Materials in Electronics. ResearchGate. Retrieved from [Link]

  • Crystal structures of two hydrazide derivatives of mefenamic acid, 3-(2,3-dimethylanilino)-N′-[(E)-(furan-2-yl)methylidene]benzohydrazide and N′-[(E)-benzylidene]-2-(2,3-dimethylanilino)benzohydrazide. (2018). IUCrData, 3(10). International Union of Crystallography. Retrieved from [Link]

  • The Crystal Structure and Intermolecular Interactions in Fenamic Acids–Acridine Complexes. (2021). Molecules, 26(10), 2939. MDPI. Retrieved from [Link]

  • Structure-based overlay of N-phenylanthranilic acid ternary complexes. (n.d.). ResearchGate. Retrieved from [Link]

  • N-Phenylanthranilic Acid. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]

  • 4-(3-Chloroanilino)benzoic acid. (2023). Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 8), 758–761. International Union of Crystallography. Retrieved from [Link]

  • Solvatomorphism and first-time observation of acid–acid catemer in 4-phenylamino-benzoic acids. (2023). CrystEngComm, 25(34), 4851-4859. Royal Society of Chemistry. Retrieved from [Link]

  • 4-Methyl-2-(2-methylanilino)benzoic acid. (2023). Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 8), 755–757. International Union of Crystallography. Retrieved from [Link]

  • Synthesis, Characterization, Biological and Docking Simulations of 4-(Benzylideneamino) Benzoic Acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Reagents and conditions: (a) 4-Fluoro-3-nitrobenzoic acid... (n.d.). ResearchGate. Retrieved from [Link]

  • What are the characteristics and synthesis methods of 3-Fluoro-4-nitrobenzoic acid?. (2024). FAQ. Retrieved from [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journal, 8(11). Retrieved from [Link]

  • Design of 4-aminobenzoic acid two-component molecular crystals: prediction and experiments. (2021). CrystEngComm, 23(3), 666-679. Royal Society of Chemistry. Retrieved from [Link]

  • SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. (2010). Department of Physical Chemistry. Retrieved from [Link]

  • Triphenylamine-Containing Benzoic Acids: Synthesis, Liquid Crystalline and Redox Properties. (2023). Molecules, 28(7), 2911. MDPI. Retrieved from [Link]

  • Isopropyl 4-aminobenzoate. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1429. International Union of Crystallography. Retrieved from [Link]

  • Oxidative Polymerization of N-Phenylanthranilic Acid in the Heterophase System. (2013). Open Journal of Polymer Chemistry, 3(3), 63-69. SCIRP. Retrieved from [Link]

  • The molecular design of biologically active derivatives of N-phenylanthranilic acid. (2018). Journal of Organic and Pharmaceutical Chemistry, 16(1), 18-24. Retrieved from [Link]

Sources

Divergent Therapeutic Trajectories of 4-(4-Fluoroanilino)-3-nitrobenzoic Acid Analogs: A Biological Activity Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The 4-(4-Fluoroanilino)-3-nitrobenzoic acid scaffold (CAS 23764-56-9) represents a highly privileged chemotype in modern drug discovery. The strategic placement of a para-fluoro substitution on the aniline ring shields the molecule from rapid CYP450-mediated para-hydroxylation, significantly enhancing its metabolic half-life. Concurrently, the 3-nitrobenzoic acid moiety serves as both an electron-withdrawing pharmacophore and a versatile synthetic handle for amidation or reduction.

Recent medicinal chemistry campaigns have leveraged this scaffold to develop two distinct classes of highly active biological agents: Monoacylglycerol lipase (MAGL) inhibitors for neuroinflammation and pain management[1], and multi-stage antiplasmodial derivatives targeting Plasmodium falciparum[2]. This guide objectively compares the biological performance, structure-activity relationships (SAR), and experimental validation protocols for these two divergent analog classes.

Mechanistic Pathways & Target Rationale

The primary utility of these analogs in neuropharmacology stems from their ability to inhibit MAGL, the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol[3]. By blocking MAGL, these analogs elevate 2-AG levels, promoting CB1/CB2 receptor-mediated neuroprotection while simultaneously starving the pro-inflammatory prostaglandin synthesis pathway of its AA precursor[1].

Conversely, in anti-malarial applications, substituting the 2-(4-fluorophenoxy) group of the multi-stage Malaria Box compound MMV030666 with a 4-fluoroanilino group yields analogs that disrupt the parasite's life cycle across multiple stages. These derivatives demonstrate high selectivity indices over mammalian cells, proving that the aniline NH acts as a critical hydrogen bond donor for parasitic target engagement[2].

MAGL_Pathway DAG Diacylglycerol (DAG) DAGL DAG Lipase DAG->DAGL TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG MAGL Monoacylglycerol Lipase (MAGL) TwoAG->MAGL Hydrolysis CB1 CB1/CB2 Receptors (Neuroprotection) TwoAG->CB1 Receptor Activation AA Arachidonic Acid (AA) + Glycerol MAGL->AA Inflammation Neuroinflammation & Pain AA->Inflammation Prostaglandins Inhibitor 4-(4-Fluoroanilino) Analogs Inhibitor->MAGL Inhibition

Endocannabinoid signaling modulation via MAGL inhibition by 4-(4-Fluoroanilino) analogs.

Comparative Biological Activity

The table below summarizes the quantitative performance of the two primary analog classes derived from the 4-(4-Fluoroanilino)-3-nitrobenzoic acid scaffold.

Analog ClassTarget / Disease AreaRepresentative Core ModificationIC50 (Target)Selectivity Index (SI)Primary Mechanism of Action
Piperazine Derivatives MAGL (Neuroinflammation / Pain)N-Boc/Pivaloyl piperazine amides< 50 nMHigh (vs. FAAH & ABHD6)Covalent/Reversible MAGL active-site blockade[3]
MMV030666 Derivatives P. falciparum (Malaria)4-fluoroanilino benzamides0.61 - 0.63 µM~200 (vs. L6 mammalian cells)Multi-stage antiplasmodial disruption[2]

Self-Validating Experimental Protocols

To ensure reproducibility and high-confidence data, the biological activity of these analogs is evaluated using self-validating assay systems. The inclusion of dynamic range checks (Z'-factor) and reference standards ensures that any observed IC50 shift is a true reflection of the analog's intrinsic affinity rather than assay drift.

Workflow cluster_assays Self-Validating Biological Profiling Synth Scaffold Synthesis CAS 23764-56-9 Deriv Analog Derivatization (Amidation/Reduction) Synth->Deriv MAGL_Assay MAGL Inhibition Fluorescence Assay Deriv->MAGL_Assay Malaria_Assay P. falciparum Viability SYBR Green I Assay Deriv->Malaria_Assay Data SAR Analysis & Lead Selection MAGL_Assay->Data IC50 & Z'-factor Malaria_Assay->Data IC50 & SI

Parallel workflow for the synthesis and biological profiling of 4-(4-Fluoroanilino) analogs.

Protocol A: MAGL Activity Fluorescence Assay

Objective: Quantify the inhibitory potency (IC50) of piperazine derivatives against recombinant human MAGL.

  • Reagent Preparation: Prepare the assay buffer (10 mM Tris-HCl, pH 7.2, 1 mM EDTA, 0.01% Tween-20). The inclusion of Tween-20 prevents non-specific compound aggregation (PAINS behavior).

  • Enzyme Preparation: Dilute recombinant human MAGL enzyme to a final concentration of 50 ng/well in a 384-well black microplate.

  • Compound Incubation: Dispense 4-(4-Fluoroanilino) analogs (10 µM to 0.1 nM, 3-fold serial dilutions). Incubate with the enzyme for 15 minutes at room temperature.

  • Reaction Initiation: Add 7-amino-4-methylcoumarin (AMC)-arachidonoyl ester (final concentration 1 µM).

  • Kinetic Readout: Measure fluorescence (Ex: 340 nm / Em: 460 nm) continuously for 30 minutes. Calculate the IC50 using a 4-parameter logistic curve.

  • Self-Validation Check: Ensure the assay Z'-factor is > 0.6 using JZL184 (a known MAGL inhibitor) as a positive control. Causality & Rationale: The fluorogenic AMC-arachidonoyl ester substrate mimics the natural 2-AG substrate but provides a stable fluorophore upon cleavage. The 15-minute pre-incubation step is explicitly designed to capture time-dependent inhibition kinetics, which is critical for identifying slow-binding inhibitors typical of this structural class.

Protocol B: Plasmodium falciparum Viability Assay (SYBR Green I)

Objective: Evaluate the multi-stage antiplasmodial efficacy of MMV030666 derivatives.

  • Culture Maintenance: Maintain P. falciparum (NF54 strain) in human erythrocytes (5% hematocrit) in RPMI 1640 medium supplemented with 0.5% AlbuMAX II.

  • Compound Treatment: Synchronize parasites to the ring stage using sorbitol treatment. Plate at 1% parasitemia in 96-well plates and add analog compounds (serial dilutions from 10 µM).

  • Incubation: Incubate plates at 37°C for 72 hours in a specialized microaerophilic gas mixture (5% O2, 5% CO2, 90% N2).

  • Lysis & Staining: Freeze plates at -80°C to completely lyse the red blood cells (RBCs), then thaw. Add SYBR Green I lysis buffer (containing 20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100).

  • Quantification: Read fluorescence (Ex: 485 nm / Em: 530 nm).

  • Self-Validation Check: Compare results against a Chloroquine standard curve. Calculate the Selectivity Index (SI) by running a parallel cytotoxicity assay against L6 mammalian myoblasts. Causality & Rationale: SYBR Green I selectively intercalates into double-stranded DNA. Because mature human erythrocytes lack a nucleus (and thus lack DNA), the fluorescence signal is strictly proportional to the parasitic DNA content. Freezing the plates ensures complete erythrocyte lysis, eliminating background noise and maximizing the assay's signal-to-background ratio[2].

References

1.[1] Piperazine derivatives as MAGL inhibitors (US11390610B2). Google Patents. URL: 2.[3] Piperazine derivatives as MAGL inhibitors - Therapeutic Strategies (US11390610B2). Google Patents. URL: 3.[2] New Derivatives of the Multi-Stage Active Malaria Box Compound MMV030666 and Their Antiplasmodial Potencies. PMC, National Institutes of Health (NIH). URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(4-Fluoroanilino)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe handling and disposal of 4-(4-Fluoroanilino)-3-nitrobenzoic acid. As a trusted partner in your research, we are committed to providing information that ensures the safety of laboratory personnel and the protection of our environment. The following protocols are synthesized from established safety principles for structurally related compounds, providing a robust framework for managing this specific chemical waste stream.

Hazard Profile and Risk Assessment: The Rationale for Caution

Proper disposal begins with a thorough understanding of the potential hazards. The structure of 4-(4-Fluoroanilino)-3-nitrobenzoic acid combines a halogenated organic component with a nitroaromatic group, both of which require special consideration for waste management.

Based on data from analogous compounds, the anticipated hazards are significant. Aromatic nitro compounds are noted for their potential systemic effects, while halogenated organics can produce highly toxic byproducts during improper treatment.[1][2]

Hazard ClassGHS CategoryAssociated RiskSource Compound
Acute Toxicity, OralCategory 4Harmful if swallowed.[1][3][4]4-Fluoro-3-nitrobenzoic acid, 4-Nitrobenzoic acid
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][3][4]4-Fluoro-3-nitrobenzoic acid, 4-Nitrobenzoic acid
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[1][3][4]4-Fluoro-3-nitrobenzoic acid, 4-Nitrobenzoic acid
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[3][4][5]4-Fluoro-3-nitrobenzoic acid
Germ Cell MutagenicitySuspectedSuspected of causing genetic defects.[1]4-Nitrobenzoic acid
CarcinogenicitySuspectedSuspected of causing cancer.[1]4-Nitrobenzoic acid
Reproductive ToxicitySuspectedSuspected of damaging fertility or the unborn child.[1]4-Nitrobenzoic acid

The primary risk during disposal is the formation of hazardous combustion byproducts. The incineration of fluorinated organic compounds can generate highly corrosive and toxic hydrogen fluoride (HF) gas, necessitating the use of specialized disposal facilities equipped with scrubbers to neutralize acidic off-gases.[2][6]

Immediate Safety & Handling for Waste Accumulation

Before disposal, the waste must be handled and stored safely.

  • Personal Protective Equipment (PPE): At a minimum, personnel handling the waste must wear:

    • Chemical safety goggles or a face shield.[7]

    • Chemical-resistant gloves (e.g., nitrile).[7]

    • A flame-resistant lab coat and closed-toe shoes.

  • Engineering Controls: All handling of the chemical, including transfer to a waste container, should be performed inside a certified chemical fume hood to minimize inhalation risk.[1]

  • Spill Response: In the event of a spill, do not use combustible materials like paper towels for cleanup.

    • Evacuate the immediate area and ensure adequate ventilation.

    • Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[8]

    • Carefully sweep or scoop the absorbed material into a suitable, sealable container for hazardous waste disposal.[4][7]

    • Label the container as spill debris containing 4-(4-Fluoroanilino)-3-nitrobenzoic acid.

Step-by-Step Waste Management and Disposal Protocol

The disposal of 4-(4-Fluoroanilino)-3-nitrobenzoic acid must be managed as a regulated hazardous waste stream. Adherence to this protocol ensures compliance and safety.

Step 1: Waste Characterization and Segregation

This compound is a halogenated, nitro-aromatic organic solid . This classification is critical for proper segregation.

  • DO: Collect this waste in a dedicated container for halogenated organic waste. Small quantities may sometimes be combined with chlorinated waste streams, but this must be approved by your EHS department.[2]

  • DO NOT: Never mix this waste with non-halogenated organic solvents. Non-halogenated waste is often reprocessed for fuel, and the presence of fluorine would create toxic combustion products.[2]

  • DO NOT: Do not mix with incompatible waste streams such as strong oxidizing agents, bases, or acids unless it is part of a documented and approved neutralization procedure.[8][9]

Step 2: Containerization

The integrity of the waste container is paramount to prevent leaks and exposure.

  • Select a Compatible Container: Use a clean, dry, leak-proof container made of a compatible material, such as the original product container, a glass bottle, or a polyethylene-lined steel container.[8][9] Ensure the container has a secure, tight-fitting screw cap.

  • Avoid Overfilling: Fill the container to no more than 90% of its capacity to allow for expansion of vapors and prevent spills.[10]

  • Keep Closed: The waste container must be kept closed at all times except when waste is being added.[10][11]

Step 3: Labeling

Proper labeling is a legal requirement and essential for safe handling by all personnel.

  • Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. Use the official hazardous waste label provided by your institution's EHS department.

  • Complete All Fields: The label must be filled out completely and legibly, including:

    • The words "Hazardous Waste" .[8]

    • The full chemical name: "4-(4-Fluoroanilino)-3-nitrobenzoic acid" . Avoid abbreviations or formulas.

    • A complete list of all constituents and their approximate concentrations.

    • The specific hazards associated with the waste (e.g., "Toxic," "Irritant").[8]

    • The accumulation start date (the date the first waste was added).

    • Your name, laboratory, and contact information.

Step 4: Temporary Storage

Waste must be stored in a designated and controlled area pending pickup.

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA, which could be a marked area within your lab, often inside a fume hood or a secondary containment bin.[11]

  • Use Secondary Containment: Place the primary waste container inside a larger, chemically resistant tray or bin to contain any potential leaks.[11]

  • Ensure Segregation: Store the halogenated waste container away from incompatible materials, particularly flammables and oxidizers.[11]

Step 5: Arranging Final Disposal

This chemical waste cannot be disposed of via sinks or regular trash.[2] Final disposition must be handled by professionals.

  • Contact EHS: Follow your institution's procedures to request a waste pickup from the EHS department or their designated hazardous waste contractor.[8]

  • Provide Full Disclosure: Be prepared to provide the waste manifest with a complete and accurate description of the waste's composition.

  • Anticipated Disposal Method: The most probable and environmentally sound disposal method for this compound is high-temperature incineration at a licensed facility designed to handle halogenated organic waste.[6][8][12] This process ensures the complete destruction of the molecule while managing hazardous byproducts.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper management of 4-(4-Fluoroanilino)-3-nitrobenzoic acid waste.

G Disposal Workflow for 4-(4-Fluoroanilino)-3-nitrobenzoic Acid cluster_0 In-Lab Waste Management cluster_1 Final Disposition A Waste Generated (Solid or in Solution) B Select Compatible Halogenated Waste Container A->B Step 1 C Affix & Complete Hazardous Waste Label B->C Step 2 D Add Waste to Container (Do not exceed 90% capacity) C->D Step 3 E Store Container in SAA with Secondary Containment D->E Step 4 F Is Container Full or Storage Time Limit Reached? E->F Step 5 F->E No G Schedule Waste Pickup with EHS Department F->G Yes H Waste Transferred to Licensed Disposal Facility G->H I High-Temperature Incineration (with off-gas scrubbing) H->I

Caption: Workflow for the proper disposal of 4-(4-Fluoroanilino)-3-nitrobenzoic acid waste.

References

  • PubChem. (n.d.). 4-Fluoro-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • RiskAssess. (n.d.). Chemical Waste Containers for Chemical Waste Disposal. Retrieved from [Link]

  • Sciencelab.com. (n.d.). Material Safety Data Sheet 4-Nitrobenzoic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). ChemView. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Carl ROTH. (2024, September 18). Safety Data Sheet: 3-Nitrobenzoic acid. Retrieved from [Link]

  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]

  • Lab Alley. (n.d.). How to dispose of nitric acid. Retrieved from [Link]

  • Google Patents. (n.d.). US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Office for Research Safety. Retrieved from [Link]

  • Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide. Office for Research Safety. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-(4-Fluoroanilino)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide: 4-(4-Fluoroanilino)-3-nitrobenzoic Acid

Introduction 4-(4-Fluoroanilino)-3-nitrobenzoic acid (CAS: 23764-56-9) is a highly functionalized building block utilized in the synthesis of active pharmaceutical ingredients (APIs), such as benzimidazoles, and complex polymersomes[1]. While its diverse functional groups (carboxylic acid, nitro, and fluoroaniline moieties) make it synthetically valuable, they also synergistically elevate its occupational hazard profile[1]. This guide provides drug development professionals with a self-validating, step-by-step operational protocol for the safe handling, containment, and disposal of this compound.

Structural Hazard Causality & Risk Assessment

To implement effective safety measures, it is critical to understand the mechanistic causality behind the compound's toxicity. The hazards of 4-(4-Fluoroanilino)-3-nitrobenzoic acid are driven by its specific functional groups:

  • Anilino Moiety: Aniline derivatives are notorious for rapid dermal absorption[2]. Once in the systemic circulation, they oxidize the Fe2+ in hemoglobin to Fe3+, leading to methemoglobinemia—a condition that severely impairs oxygen transport and can cause cyanosis (blue discoloration of skin/lips)[3].

  • Nitroaromatic Group: Nitroaromatics act as skin sensitizers and can also induce methemoglobinemia[4]. Furthermore, nitroaromatic compounds can decompose violently if subjected to uncontrolled heating or strong alkalis[4].

  • Fluoro Substituent: The addition of a fluorine atom increases the molecule's lipophilicity. This chemical property enhances the compound's ability to penetrate the hydrophobic stratum corneum of the skin, exacerbating the systemic toxicity of the aniline group[1].

  • Carboxylic Acid: The acidic proton is responsible for localized, pH-driven tissue damage, resulting in acute irritation to the skin, eyes, and respiratory tract upon contact[5].

Table 1: Hazard Summary and GHS Classification (Inferred from Structural Analogs)

Hazard ClassGHS CategoryCausative Functional GroupClinical Manifestation
Acute Toxicity (Oral/Dermal) Category 4Aniline / NitroaromaticMethemoglobinemia, cyanosis, hypoxia[3]
Skin Corrosion/Irritation Category 2Carboxylic AcidErythema, localized dermatitis[5]
Serious Eye Damage Category 2ACarboxylic AcidSevere ocular irritation, corneal damage[5]
STOT (Single Exposure) Category 3Carboxylic Acid (Dust)Respiratory tract irritation, coughing[5]

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for fluorinated aniline derivatives. The following matrix must be strictly adhered to:

  • Hand Protection: Do NOT use standard latex gloves, as anilines and nitroaromatics rapidly permeate latex[2]. Use heavy-duty Nitrile or Neoprene gloves (minimum 0.11 mm thickness). For prolonged handling, double-gloving is mandatory.

  • Eye & Face Protection: Snug-fitting chemical splash goggles (compliant with OSHA 29 CFR 1910.133) are required[5]. If handling large volumes of solutions, a full face shield must be worn over the goggles to prevent mucosal absorption.

  • Respiratory Protection: When weighing dry powders outside of a closed system, the generation of acidic, methemoglobin-forming dust is a severe risk[5]. Use an N95 or P100 particulate respirator [3].

  • Body Protection: A flame-resistant, fully buttoned lab coat. Ensure no exposed skin at the wrists (tuck lab coat cuffs into the outer glove).

Operational Workflows for Safe Handling

The following step-by-step methodology ensures a closed-loop safety system during routine laboratory operations.

  • Step 1: Pre-Operation Verification: Ensure the chemical fume hood is operational with a face velocity of 80-100 fpm. Clear the hood of incompatible materials (strong oxidizers, strong bases)[5].

  • Step 2: Dispensing and Weighing: Weigh the compound exclusively inside a ductless weighing enclosure or a standard fume hood to prevent dust aerosolization. Use anti-static weigh boats to prevent the powder from dispersing due to static charge.

  • Step 3: Transfer and Solubilization: Transfer the solid directly into the reaction vessel within the hood. Seal the vessel before removing it from the hood.

  • Step 4: Decontamination: Wipe down the balance and hood surfaces with a slightly alkaline buffer (e.g., dilute sodium bicarbonate) to neutralize residual carboxylic acid, followed by a water wipe.

HandlingWorkflow N1 Risk Assessment & Hood Verification N2 Don Primary & Secondary PPE (Nitrile, Goggles, P100) N1->N2 N3 Dispense 4-(4-Fluoroanilino)- 3-nitrobenzoic acid N2->N3 N4 Seal Vessel & Wipe Exterior N3->N4 N5 Doffing & Alkaline Decontamination N4->N5

Step-by-step operational workflow for handling 4-(4-Fluoroanilino)-3-nitrobenzoic acid safely.

Emergency Response & Spill Containment

Immediate, calculated action is required in the event of an exposure or spill.

  • Dermal Exposure: Wash immediately with copious amounts of soap and water for at least 15 minutes[5]. Crucial Insight: Do NOT use organic solvents (like ethanol or acetone) to clean the skin. Solvents will dissolve the lipophilic fluoroaniline moiety and exponentially increase its dermal absorption[2].

  • Inhalation or Systemic Exposure: If a worker exhibits cyanosis (blue lips, nail beds, or skin), headache, or dizziness, suspect methemoglobinemia[3]. Administer 100% oxygen and seek immediate emergency medical attention. Methylene blue is the clinical antidote for aniline-induced methemoglobinemia[2].

  • Spill Cleanup Methodology:

    • Evacuate personnel from the immediate area.

    • Don a P100 respirator and heavy nitrile gloves[3].

    • Do not sweep dry. Dry sweeping aerosolizes the toxic dust[5].

    • Lightly moisten the spill with water or a mild alkaline buffer to suppress dust.

    • Absorb with an inert material (e.g., vermiculite or sand) and shovel into a sealable hazardous waste container[5].

SpillResponse S1 Spill Detected S2 Assess Volume & Dust Generation Risk S1->S2 S3 Evacuate & Ventilate S2->S3 Large Spill S4 Don Spill Response PPE (P100 Respirator, Heavy Nitrile) S2->S4 Small Spill S3->S4 S5 Moisten Spill to Suppress Dust (Do Not Dry Sweep) S4->S5 S6 Absorb & Dispose as Halogenated Toxic Waste S5->S6

Logical decision tree and response pathway for chemical spill containment and remediation.

Disposal & Waste Management Plan

Improper disposal of fluorinated nitroaromatics poses severe environmental and facility risks.

  • Waste Segregation: Must be strictly segregated into Halogenated Organic Waste due to the fluorine atom. It must also be labeled as a Toxic/Nitroaromatic hazard[5].

  • Incompatibilities: Never mix this waste stream with strong oxidizers, strong bases, or reducing agents, as nitroaromatics can undergo violent exothermic decomposition[4].

  • Containerization: Store waste in high-density polyethylene (HDPE) containers, tightly sealed, and kept in a well-ventilated, secondary containment area until pickup by a certified hazardous waste contractor[5].

References

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "Aniline - NIOSH Skin Notation Profiles." 2

  • Thermo Fisher Scientific. "SAFETY DATA SHEET: 4-Fluoro-2-nitrobenzoic acid." 5

  • Ossila. "4-Fluoro-3-nitrobenzoic acid | CAS 453-71-4." 1

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Medical Management Guidelines for Aniline." 3

  • Santa Cruz Biotechnology. "4'-Nitroacetophenone - Safety Data Sheet." 4

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.